Morpholine-4-carboximidamide sulfate
Description
Properties
IUPAC Name |
morpholine-4-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.H2O4S/c6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQCEGHWOJKISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17238-55-0 | |
| Record name | 4-Morpholinecarboximidamide, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70497807 | |
| Record name | Sulfuric acid--morpholine-4-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88497-68-1 | |
| Record name | 4-Morpholinecarboximidamide, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88497-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid--morpholine-4-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholine-4-carboximidamide; sulfuric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Morpholine-4-carboximidamide sulfate chemical properties"
An In-depth Technical Guide to Morpholine-4-carboximidamide Sulfate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in this compound. Moving beyond a simple data sheet, this document provides an in-depth analysis of its core chemical properties, logical synthesis pathways, potential mechanisms of action, and critical handling protocols, grounded in established scientific principles.
Introduction: A Molecule of Interest in Medicinal Chemistry
This compound is a guanidine derivative featuring the morpholine heterocycle. The morpholine ring is recognized in medicinal chemistry as a "privileged scaffold," a versatile structural motif frequently incorporated into drug candidates to enhance biological activity and modulate pharmacokinetic properties such as solubility and metabolic stability.[1] The presence of the highly basic and resonance-stabilized carboximidamide (guanidinium) group further positions this molecule as a compound of significant interest for therapeutic development.
Initial investigations have highlighted its potential as both an antiviral and an antineoplastic agent, suggesting its utility in addressing significant unmet medical needs.[2] This guide aims to synthesize the available technical data and provide expert insights into the causality behind its chemical behavior and biological potential.
Chemical Identity and Physicochemical Profile
Precise identification is the foundation of sound scientific research. This compound is most accurately described as a hemisulfate salt, where two molecules of the organic base associate with one molecule of sulfuric acid.
Chemical Structure
The structure combines the saturated heterocyclic morpholine ring with a carboximidamide functional group, which is protonated and stabilized by the sulfate dianion.
Caption: Chemical structure of this compound.
Core Properties and Identifiers
The physicochemical properties of a compound dictate its handling, formulation, and biological behavior. The sulfate salt form is intentionally designed to enhance stability, crystallinity, and aqueous solubility compared to the free base.
| Property | Value | Source(s) |
| Chemical Name | bis(morpholine-4-carboximidamide);sulfuric acid | [3] |
| Common Synonyms | Morpholine-4-carboxamidine hemisulfate; N-Formamidinomorpholine sulfate | [2][4] |
| CAS Number | 17238-55-0 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₂₄N₆O₆S (or 2C₅H₁₁N₃O · H₂SO₄) | [2][3][4] |
| Molecular Weight | 356.40 g/mol | [2][3][4] |
| Appearance | White to off-white solid (typical) | [5] |
| Boiling Point | 222.6 °C at 760 mmHg (Predicted for free base) | [2] |
| Solubility | Assumed to be water-soluble; data for hydrochloride salt shows high water solubility | [7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][6] |
Synthesis and Characterization Workflow
A reliable and reproducible synthesis is paramount for further research and development. The most logical pathway involves a guanidinylation reaction.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved by reacting morpholine with a suitable guanidinylating agent, such as S-methylisothiourea sulfate, followed by salt formation.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology based on established chemical principles. Researchers should optimize conditions based on their specific equipment and scale.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-Methylisothiourea sulfate (1.0 eq).
-
Solvent and Reactant Addition: Add water or ethanol as the solvent, followed by the slow addition of Morpholine (2.1 eq) to the stirring mixture. The slight excess of the amine ensures the complete consumption of the guanidinylating agent.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the sulfate salt.
-
Purification: Collect the crude product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove unreacted morpholine and other impurities.
-
Drying: Dry the purified white solid under vacuum to yield the final product, this compound.
Protocol: Analytical Characterization
Confirmation of identity and purity is a non-negotiable step. A multi-pronged analytical approach is required.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to the morpholine ring protons (typically in the 3-4 ppm range) and the broad, exchangeable protons of the guanidinium group. |
| ¹³C NMR | Structural Confirmation | Resonances for the morpholine carbons and a characteristic signal for the guanidinium carbon (~155-160 ppm). |
| LC-MS | Purity & Mass Verification | A primary peak in the chromatogram with a mass corresponding to the protonated free base [M+H]⁺. |
| HPLC | Purity Assessment | A quantitative measure of purity, typically >95% for research-grade material. A validated HPLC method can be developed using a C18 column.[8][9] |
Core Reactivity and Structure-Activity Rationale
The biological potential of this molecule is a direct consequence of its distinct structural features.
Caption: Relationship between structure, chemical properties, and biological potential.
-
The Guanidinium Moiety: This functional group is the primary driver of biological interaction. It is strongly basic due to the delocalization of positive charge across three nitrogen atoms upon protonation. This charge and its ability to act as a potent hydrogen bond donor allow it to mimic protonated arginine and interact strongly with negatively charged pockets in biological targets like enzyme active sites (e.g., viral polymerases) or DNA.
-
The Morpholine Ring: This heterocycle imparts favorable pharmacokinetic properties. The ether linkage is generally resistant to metabolism, and the overall structure often leads to improved aqueous solubility and cell permeability compared to more lipophilic analogs.[1]
-
Sulfate Salt: The use of a sulfate salt provides a stable, crystalline solid with predictable solubility, which is essential for accurate dosing in experimental assays and for potential future pharmaceutical formulation.
Therapeutic and Research Applications
While research is ongoing, initial reports point to two primary areas of investigation.
-
Antiviral Applications: The compound is reported to be an antiviral agent for treating infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[2] The mechanism is not yet elucidated but may involve the inhibition of viral DNA polymerase or interference with viral entry, processes known to be targeted by other guanidine-containing compounds.
-
Antineoplastic Applications: this compound has demonstrated the ability to inhibit the growth of tumor cells.[2] Many modern cancer therapeutics, particularly kinase inhibitors, incorporate a morpholine ring.[1] It is plausible that this compound exerts its effects through interaction with signaling pathways critical for cancer cell proliferation. Further research is required to identify its specific molecular targets.
Safety, Handling, and Storage
As a bioactive chemical, proper handling is mandatory to ensure researcher safety. The compound is classified as hazardous.
GHS Hazard Classification
| Hazard Class | Category | Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3][10] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [3][10] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [3][10] |
| Skin Irritation | 2 | H315: Causes skin irritation | [3][6] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [3][6] |
Laboratory Handling Protocol
-
Engineering Controls: Handle only within a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[6]
-
In Case of Exposure:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[10]
-
-
Storage: Store in a tightly sealed, properly labeled container in a cool (2-8°C), dry, and well-ventilated area away from incompatible substances.[2][6]
Conclusion and Future Directions
This compound is a molecule with a well-defined structure and significant, albeit early-stage, therapeutic potential. Its synthesis is straightforward, and its properties are largely dictated by the interplay between the bioactive guanidinium group and the pharmacokinetic-modulating morpholine ring.
Future research should focus on elucidating the specific mechanisms of its antiviral and antineoplastic activities. Structure-activity relationship (SAR) studies, involving systematic modification of the morpholine and guanidine moieties, could lead to second-generation analogs with enhanced potency and selectivity. This technical guide provides the foundational chemical knowledge necessary for researchers to confidently and safely advance the scientific investigation of this promising compound.
References
-
Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem. [Link]
-
4-Morpholinecarboximidamide, sulfate (2:1) | C10H24N6O6S | PubChem. [Link]
-
Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography | PubMed. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | PubMed. [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem [lookchem.com]
- 3. 4-Morpholinecarboximidamide, sulfate (2:1) | C10H24N6O6S | CID 205052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. N-Carboxyamidinomorpholine hemisulfate, this compound, morpholine-4-carboxamidine; sulfate, Morpholin-4-carbamidin; Sulfat, CasNo.17238-55-0 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]
- 6. MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | 17238-55-0 [amp.chemicalbook.com]
- 7. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 8. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17238-55-0|this compound(2:1)|BLD Pharm [bldpharm.com]
- 10. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Synthesis of Morpholine-4-carboximidamide Sulfate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Morpholine-4-carboximidamide, a guanidine derivative of significant interest in medicinal chemistry and organic synthesis. The document details a robust and well-established synthetic methodology, beginning with a retrosynthetic analysis to logically deconstruct the target molecule. The primary focus is on the guanylation of morpholine using O-methylisourea sulfate, a reliable and high-yielding approach. A detailed, step-by-step experimental protocol is provided, covering the initial salt formation and subsequent isolation of the free base, which can then be readily converted to its sulfate salt. This guide explains the chemical principles behind the chosen methodology, offers insights into reaction optimization, and includes essential information on product characterization, safety, and handling. The content is designed for researchers, chemists, and drug development professionals, aiming to provide both the theoretical foundation and practical instructions necessary for the successful synthesis and application of this versatile chemical building block.
Introduction and Significance
Morpholine-4-carboximidamide, also known as 4-morpholinecarboxamidine, is an organic compound featuring a morpholine ring N-substituted with a carboximidamide (guanidine) functional group. The guanidine moiety is a privileged structure in medicinal chemistry, known for being protonated at physiological pH, which allows it to participate in critical hydrogen bonding interactions with biological targets such as enzymes and receptors.[1] Consequently, morpholine-4-carboximidamide and its derivatives serve as valuable intermediates and building blocks in the synthesis of pharmacologically active compounds, including potential enzyme inhibitors and modulators for antiviral and antibacterial drug discovery.[2]
The compound is typically handled as a salt, such as the hydrochloride or sulfate, to improve its stability and handling characteristics.[2] This guide will focus on the synthesis of the sulfate salt, a process that involves the formation of the core guanidine structure followed by salt preparation.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of Morpholine-4-carboximidamide sulfate simplifies the synthetic challenge. The target sulfate salt can be readily formed from its free base, Morpholine-4-carboximidamide, through a straightforward acid-base reaction. The core of the synthesis, therefore, lies in the formation of the C-N bond of the guanidine group.
This is a classic guanylation reaction, where an amine (morpholine) acts as a nucleophile. The key disconnection is thus between the morpholine nitrogen and the guanidinyl carbon. This leads to morpholine and a "guanidinylating agent"—an electrophilic C1 fragment that can transfer the =C(NH2) moiety. Several such reagents exist, including cyanamide, S-methylisothiourea, and pyrazole-1-carboxamidine derivatives.[3][4]
Among these, O-methylisourea sulfate stands out as an effective and direct reagent for this transformation, leading to the desired product in high yield.[5] This strategy is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Primary Synthetic Methodology: Guanylation of Morpholine
The most direct and well-documented synthesis of Morpholine-4-carboximidamide involves the reaction of morpholine with a suitable guanylating agent. The method detailed in the literature involves a two-step process: first, the reaction of O-methylisourea sulfate with morpholine to yield the intermediate salt, 4-morpholine-carboxamidinium sulfate, followed by deprotonation to isolate the free base.[5]
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution pathway. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon of the O-methylisourea.[6] The methoxy group (-OCH3) is a good leaving group, especially when protonated, facilitating its displacement. The reaction is typically driven to completion by heating under reflux, which also serves to distill off the methanol byproduct, shifting the equilibrium towards the product.[5]
The overall workflow for this synthesis is depicted below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 3. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
Morpholine-4-Carboximidamide Sulfate: A Technical Guide to its Putative Mechanisms of Action
Abstract
Morpholine-4-carboximidamide sulfate is a guanidine-containing morpholine derivative with potential therapeutic applications. While direct and extensive research on the specific mechanism of action of the sulfate salt is limited, this technical guide synthesizes available data on its structural components—the morpholine ring and the carboximidamide (guanidine) group—and closely related analogs to propose putative molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the compound's potential biological activities, along with hypothesized signaling pathways and suggested experimental protocols for their validation.
Introduction: Unpacking the Therapeutic Potential
The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[3] The guanidine group, a strongly basic moiety, is also a key feature in numerous biologically active compounds, contributing to a range of pharmacological effects including antiviral and antineoplastic activities.[4][5]
This compound, which combines these two pharmacophores, is structurally analogous to morpholine-4-carboxamidine hemisulfate, a compound noted for its potential antiviral and antitumor properties.[6] This guide will, therefore, explore the plausible mechanisms of action of this compound by dissecting the known biological roles of its constituent chemical functionalities and related molecules.
Physicochemical Properties and Pharmacokinetic Profile
The physicochemical properties of a compound are critical determinants of its biological activity. The morpholine moiety is known to favorably influence these characteristics.
| Property | Predicted Influence of this compound | Rationale |
| Aqueous Solubility | High | The morpholine ring and the sulfate salt form are expected to enhance solubility. |
| Lipophilicity | Moderate | A balance between the hydrophilic morpholine and sulfate groups and the more lipophilic carbon backbone is anticipated. |
| Metabolic Stability | Potentially Moderate to High | The morpholine ring can sometimes be a site of metabolism, but it can also confer metabolic stability to the overall molecule.[3] |
| Bioavailability | Potentially Favorable | Enhanced solubility and metabolic stability often lead to improved oral bioavailability.[1] |
The presence of the morpholine ring suggests that the compound may have favorable pharmacokinetic properties, a crucial aspect for any potential therapeutic agent.[1] The weak basicity of the morpholine nitrogen can contribute to improved cell permeability and distribution.[3]
Proposed Mechanisms of Action: A Multi-faceted Approach
Based on the known activities of morpholine and guanidine derivatives, we propose three primary putative mechanisms of action for this compound: enzyme inhibition, antiviral activity, and antineoplastic activity.
Enzyme Inhibition: A Promising Avenue
Both the morpholine and guanidine moieties are present in numerous enzyme inhibitors.[2][4] Therefore, it is highly probable that this compound exerts its biological effects through the inhibition of one or more key enzymes.
Hypothesized Targets:
-
Kinases: The morpholine ring is a common feature in kinase inhibitors.[2] By interacting with the ATP-binding pocket, morpholine-containing compounds can modulate kinase activity, which is often dysregulated in cancer and inflammatory diseases.
-
Proteases: The guanidine group can form strong hydrogen bonds and ionic interactions with the active sites of proteases, leading to their inhibition.
-
Other Enzymes: Various other enzymes, such as those involved in nucleotide metabolism or cellular signaling, could be potential targets.
Proposed Signaling Pathway: Kinase Inhibition
Caption: Proposed mechanism of kinase inhibition by this compound.
Antiviral Activity: Interfering with the Viral Lifecycle
Guanidine and its derivatives have a long history of investigation as antiviral agents.[7] They are known to inhibit the replication of a variety of viruses, often by targeting viral enzymes or processes essential for replication.
Hypothesized Mechanisms:
-
Inhibition of Viral RNA Polymerase: Guanidine compounds have been shown to inhibit viral RNA-dependent RNA polymerase, a crucial enzyme for the replication of many RNA viruses.[8]
-
Interference with Viral Uncoating or Assembly: The compound could potentially disrupt the structural integrity of the virus or interfere with the assembly of new viral particles.
-
Modulation of Host Cell Factors: It may also act on host cell proteins that are co-opted by the virus for its own replication.
Experimental Workflow: Plaque Reduction Assay
Caption: A typical workflow for a plaque reduction assay to assess antiviral activity.
Antineoplastic Activity: Targeting Cancer Cell Proliferation
The structural motifs of this compound are present in several anticancer agents.[5][6] The proposed mechanisms for its antineoplastic activity are likely multifaceted.
Hypothesized Mechanisms:
-
Induction of Apoptosis: Morpholine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This could occur through the activation of caspase cascades or by disrupting mitochondrial function.
-
Cell Cycle Arrest: The compound may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1 or G2/M phase.[9]
-
Inhibition of Angiogenesis: By targeting kinases or other signaling molecules involved in the formation of new blood vessels, the compound could starve tumors of their nutrient supply.
Logical Relationship: From Molecular Interaction to Cellular Effect
Caption: Logical flow from molecular interaction to antineoplastic effect.
Experimental Protocols for Mechanistic Validation
To validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are necessary.
Kinase Inhibition Assay
Objective: To determine if this compound inhibits the activity of a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, this compound, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the kinase, its substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cell Viability and Apoptosis Assay
Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Treatment: Treat the cells with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT Assay): a. Add MTT reagent to the treated cells. b. Incubate to allow the formation of formazan crystals. c. Solubilize the crystals and measure the absorbance to determine cell viability.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. Stain the treated cells with Annexin V-FITC and propidium iodide. b. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound remains to be fully elucidated, the analysis of its structural components and related compounds provides a strong foundation for proposing plausible biological activities. The putative mechanisms of enzyme inhibition, antiviral activity, and antineoplastic effects offer exciting avenues for future research. The experimental protocols outlined in this guide provide a clear path for validating these hypotheses and further characterizing the therapeutic potential of this promising compound. Future studies should focus on identifying specific molecular targets and elucidating the detailed signaling pathways involved in its biological effects.
References
-
Biological activities of guanidine compounds. (n.d.). PubMed. Retrieved from [Link]
-
Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem. (n.d.). LookChem. Retrieved from [Link]
-
Guanidine Tablets: Uses & Side Effects. (2021, August 31). Cleveland Clinic. Retrieved from [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Publishing. Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Retrieved from [Link]
-
Antiviral effect of guanidine. (1962). PubMed. Retrieved from [Link]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved from [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). PubMed Central. Retrieved from [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved from [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Antiviral activity and its mechanism of guanine 7-N-oxide on DNA and RNA viruses derived from salmonid. (1991). PubMed. Retrieved from [Link]
-
Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). Retrieved from [Link]
-
Guanidine Hydrochloride Inhibits Mammalian Orthoreovirus Growth by Reversibly Blocking the Synthesis of Double-Stranded RNA. (2012). PubMed Central. Retrieved from [Link]
-
(PDF) Guanidine group: Definition and pharmaceutical applications. (2016). ResearchGate. Retrieved from [Link]
-
Guanidine (oral route). (2025). Mayo Clinic. Retrieved from [Link]
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (2021). PubMed Central. Retrieved from [Link]
-
Morpholine Substituted Quinazoline Derivatives as Anticancer Agents Against MCF-7, A549 and SHSY-5Y Cancer Cell Lines and Mechanistic Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanidine Hydrochloride Inhibits Mammalian Orthoreovirus Growth by Reversibly Blocking the Synthesis of Double-Stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Morpholine-4-carboxamidine Hemisulfate (CAS 17238-55-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and biological properties of Morpholine-4-carboxamidine hemisulfate (CAS 17238-55-0), a compound of interest for its potential therapeutic applications. The information is curated to support research and development activities in the pharmaceutical and biotechnology sectors.
Chemical Identity and Physical Properties
Morpholine-4-carboxamidine hemisulfate is the hemisulfate salt of a guanidine derivative containing a morpholine moiety.[1][2] It is a white crystalline powder.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 17238-55-0 | [1][2][3] |
| IUPAC Name | bis(morpholine-4-carboximidamide);sulfuric acid | [] |
| Synonyms | 4-morpholinecarboxamidine,sulfate(2:1); 4-morpholinecarboximidamide,sulfate(2:1); n',n'-anhydrobis(beta-hydroxyethyl)guanidinesulfate; N-Formamidinomorpholine sulfate | [1][2][3][] |
| Molecular Formula | 2C₅H₁₁N₃O·H₂SO₄ (or C₁₀H₂₄N₆O₆S) | [1][2][3] |
| Molecular Weight | 356.4 g/mol | [1][2][3] |
| Appearance | White crystal or crystalline powder | [1] |
| Boiling Point | 222.6 °C at 760 mmHg | [2] |
| Flash Point | 88.4 °C | [2] |
| Solubility | Soluble in water; insoluble in non-polar solvents. | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C. | [2] |
Synthesis and Spectroscopic Characterization
Synthesis Protocol
The synthesis of Morpholine-4-carboxamidine hemisulfate can be achieved by reacting O-methylisourea sulfate with two equivalents of morpholine.[5] The free base, 4-Morpholine-carboxamidine, can then be isolated by deprotonation with a strong base.[5]
Experimental Protocol: Synthesis of 4-Morpholine-carboxamidinium sulfate [5]
-
Heat one equivalent of O-methylisourea sulfate with two equivalents of morpholine under reflux.
-
Distill off the methanol formed during the reaction.
-
The product, 4-Morpholine-carboxamidinium sulfate, will precipitate in nearly quantitative yield.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of Morpholine-4-carboxamidine hemisulfate.
Spectroscopic Data
Table 2: NMR Data for 4-Morpholine-carboxamidine (in CD₃CN/TMS)
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
| ¹H NMR | 3.35–3.39 | m | 4 H, –CH₂– |
| 3.74–3.78 | m | 4 H, –CH₂– | |
| 5.50 | s | 1 H, –NH | |
| 6.35 | s | 2 H, –NH₂ | |
| ¹³C NMR | 45.0 | - | –CH₂– |
| 65.9 | - | –CH₂– | |
| 160.8 | - | C=N |
Biological Activity and Potential Applications
Morpholine-4-carboxamidine hemisulfate has demonstrated potential antiviral and antineoplastic properties, making it a compound of interest for drug development.[2]
Antiviral Activity
The compound has shown potential in treating infections caused by the herpes simplex virus and varicella-zoster virus.[2] The mechanism of action for many antiviral drugs involves the inhibition of viral replication within host cells.[6] This can be achieved by targeting various stages of the viral life cycle, such as entry into the host cell, genome replication, or the release of new viral particles.[6] While the specific mechanism for Morpholine-4-carboxamidine hemisulfate has not been elucidated, its guanidine moiety may play a role in its biological activity.
Antineoplastic Activity
This compound has also exhibited antitumor activity by inhibiting the growth of cancer cells.[2] The morpholine ring is a versatile pharmacophore found in many compounds with a wide range of pharmacological activities, including anticancer effects.[7] The mechanism of action for antineoplastic agents can involve various pathways, including the induction of apoptosis, inhibition of cell cycle progression, or interference with DNA replication.[7][8] Further research is required to determine the specific mechanism by which Morpholine-4-carboxamidine hemisulfate exerts its anticancer effects.
Safety and Handling
Morpholine-4-carboxamidine hemisulfate is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] Appropriate personal protective equipment (PPE) and handling procedures are crucial when working with this compound.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |
4.1. Recommended Handling Procedures [9]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Diagram 2: Laboratory Safety Workflow
Caption: Recommended safety workflow for handling Morpholine-4-carboxamidine hemisulfate.
Conclusion
Morpholine-4-carboxamidine hemisulfate is a guanidine derivative with promising antiviral and antineoplastic properties. This guide has provided a summary of its known physical and chemical characteristics, a synthesis protocol, available spectroscopic data, and essential safety information. While further research is needed to fully elucidate its mechanisms of action and to obtain a complete set of analytical data, this document serves as a valuable resource for scientists and researchers working with this compound.
References
-
ChemBK. MORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT. [Link]
-
LookChem. Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. [Link]
-
PubChem. Morpholine-4-carboxamide. [Link]
-
National Center for Biotechnology Information. 4-Morpholinecarboxamidine. [Link]
-
Chemsigma. morpholine-4-carboxamidine hemisulfate [ 17238-55-0 ]. [Link]
-
National Institute of Standards and Technology. Morpholine - the NIST WebBook. [Link]
-
National Center for Biotechnology Information. A review: Mechanism of action of antiviral drugs. [Link]
-
National Center for Biotechnology Information. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]
-
EBSCO. Mechanisms of action of antiviral drugs | Research Starters. [Link]
-
National Center for Biotechnology Information. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy. [Link]
-
National Center for Biotechnology Information. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. [Link]
-
National Center for Biotechnology Information. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. [Link]
-
PubMed. Multi-action PtIV Anticancer Agents with Bioactive Ligands Possessing a Hydroxy Functional Group. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 5. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
"potential biological activities of morpholine derivatives"
Future research will likely focus on the development of novel, multifunctional ligands that can simultaneously modulate multiple targets within a disease pathway, such as dual PI3K/mTOR inhibitors with enhanced selectivity or multi-target-directed ligands for Alzheimer's disease that combine cholinesterase inhibition with other activities like antioxidant effects. [16][17]The continued exploration of new synthetic methodologies will further expand the chemical space of accessible morpholine derivatives, paving the way for the next generation of innovative therapeutics. [1][7]
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(9), 4489-4498. [Link]
-
Mathew, B., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 340-349. [Link]
-
Somashekhar, M., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN- 4-YL) BENZOHYDRAZIDE DERIVATIVES. International Journal of Medicine and Pharmaceutical Research. [Link]
-
Mathew, B., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 340-349. [Link]
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51. [Link]
-
Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4988. [Link]
-
Al-Ostath, A., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104085. [Link]
-
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 586-599. [Link]
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]
-
Wang, J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 87. [Link]
-
Al-Karmalawy, A. A., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(18), 6598. [Link]
-
Kumar, B., et al. (2023). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. ResearchGate. [Link]
-
Mathew, B., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. ResearchGate. [Link]
-
ResearchGate. (2023). Antimicrobial activity of morpholine derivatives 3-6. [Link]
-
ResearchGate. (2022). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]
-
Sharma, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
Al-Ghorbani, M., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2351. [Link]
-
De Lathauwer, M., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), 50767. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. [Link]
-
Kumar, M. R. N., et al. (2022). Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies. ACS Omega, 7(24), 20959-20970. [Link]
-
Krol, E., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 26(16), 4991. [Link]
-
ResearchGate. (2024). Pharmacological profile of morpholine and its derivatives Several... [Link]
- Google Patents. (1981). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
-
MDPI. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]
-
Sharma, P., et al. (2021). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic Chemistry, 115, 105230. [Link]
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
-
YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]
-
Tadesse, S., et al. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 57(21), 9017-9029. [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Kumar, D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Organic & Biomolecular Chemistry, 18(30), 5877-5881. [Link]
-
European Journal of Medicinal Chemistry. (2022). [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. apec.org [apec.org]
A Technical Guide to the Solubility Profiling of Morpholine-4-carboximidamide Sulfate
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of morpholine-4-carboximidamide sulfate. In the absence of extensive public data for this specific salt, this document emphasizes the foundational physicochemical principles, predictive analysis based on its structural moieties, and detailed, field-proven experimental protocols. We delve into the critical factors influencing solubility, present a step-by-step guide to the definitive shake-flask method, and discuss the interpretation of solubility data in the context of pharmaceutical development. This guide is structured to empower researchers to generate robust and reliable solubility profiles for this compound and its analogues.
Introduction: The Critical Role of Solubility
Morpholine-4-carboximidamide, a guanidine derivative, is a molecule of interest in pharmaceutical research, noted for its potential antiviral and antineoplastic properties[1]. When formulated as a salt, such as this compound, its physicochemical properties, particularly aqueous solubility, become paramount. Solubility is a critical quality attribute that dictates a compound's dissolution rate, bioavailability, and ultimately, its therapeutic efficacy. An incomplete understanding of solubility can lead to unpredictable in vitro results, formulation challenges, and costly delays in the drug development pipeline[2].
This guide serves as a practical manual for characterizing the solubility of this compound. We will proceed from a theoretical assessment of its chemical properties to the empirical determination of its thermodynamic solubility.
Physicochemical Properties and Predicted Solubility Behavior
2.1 The Guanidinium Core: A Key Determinant of High Aqueous Solubility
The central feature of the molecule is the guanidinium cation. Guanidine is a strongly basic, highly polar, and hygroscopic compound that is exceptionally soluble in water[3]. This high solubility is due to the delocalization of positive charge across the three nitrogen atoms, allowing for extensive hydrogen bonding with water molecules. Its salts, such as guanidinium chloride, are also known to be highly water-soluble, with a maximum solubility of approximately 6 M at room temperature[4]. The solubility of guanidine and its salts is also influenced by pH and temperature, generally increasing with higher temperatures.
2.2 The Morpholine Moiety
The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. This structure imparts a degree of polarity and the potential for hydrogen bonding, contributing to the compound's overall affinity for aqueous media[5].
2.3 Predicted Solubility Profile
Based on these structural features, morpholine-4-carboximidamide and its salts are predicted to be highly soluble in water and other polar solvents. The hydrochloride salt is explicitly noted for its high water solubility[5]. It is therefore highly probable that the sulfate salt will exhibit similar behavior: high aqueous solubility that is dependent on both pH and temperature.
| Property | Predicted Influence on this compound | Rationale |
| Guanidinium Group | High | Strong base, extensive hydrogen bonding capacity, charge delocalization. |
| Morpholine Ring | Moderate | Polar heterocycle contributing to water affinity. |
| Sulfate Counter-ion | High | Divalent anion that typically forms soluble salts with organic cations. |
| Overall Prediction | High Aqueous Solubility | The dominant guanidinium group suggests the compound will be freely soluble in aqueous systems. |
Key Factors Influencing Solubility
Several environmental and physical factors can significantly alter the measured solubility of a compound. A robust experimental design must account for these variables.
3.1 pH and pKa
The solubility of ionizable compounds is highly dependent on the pH of the medium. The guanidinium group is a very strong base with a pKa typically around 13.5. This means that morpholine-4-carboximidamide will be protonated and exist as the positively charged guanidinium ion across the entire physiological pH range (pH 1-8). The solubility of its salts, like the sulfate, will therefore be largely governed by the properties of this charged species and the counter-ion. In highly alkaline solutions (pH > 12), deprotonation to the free base would occur, which would likely lead to a significant decrease in aqueous solubility.
3.2 Temperature
For most solid solutes, solubility increases with temperature. This relationship should be characterized, especially if the intended application involves temperature variations (e.g., manufacturing processes, storage conditions).
3.3 Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms[6][7]. Different polymorphs of the same compound can have different crystal lattice energies, leading to variations in their thermodynamic properties, including solubility and dissolution rate[3]. The metastable polymorph is generally more soluble than the most stable form[3]. It is crucial to characterize the solid form of the material being tested (e.g., using X-ray powder diffraction) to ensure that solubility data is reproducible and relevant to the form intended for development.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask Method [8][9]. This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid drug.
4.1 Principle
An excess amount of the solid compound is suspended in a solvent of interest. The mixture is agitated for a prolonged period to allow the dissolution process to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved solute in the clear supernatant is measured.
4.2 Detailed Step-by-Step Protocol
This protocol is adapted from established methodologies for pharmaceutical compounds[2][8][10].
-
Preparation of Materials:
-
This compound (solid powder).
-
Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl).
-
Glass vials or flasks with screw caps.
-
Orbital shaker or rotator placed in a temperature-controlled incubator.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PVDF) to remove undissolved particles.
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS).
-
-
Experimental Procedure:
-
Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).
-
Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 to 48 hours is adequate[2][11]. For compounds with slow dissolution kinetics, up to 72 hours may be necessary. It is recommended to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
After the equilibration period, allow the samples to rest (sediment) for a short period.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the liquid phase. This is a critical step. Common methods include:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
Filtration: Filter the supernatant through a syringe filter. Ensure the filter material does not adsorb the compound.
-
-
Dilute the clear, saturated solution with an appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
-
Perform the experiment in triplicate to ensure the precision of the results.
-
Diagram: Thermodynamic Solubility Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH corrections and protein ionization in water/guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. benthamscience.com [benthamscience.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Morpholine-4-carboximidamide Sulfate
This guide provides a comprehensive technical overview of the spectroscopic properties of Morpholine-4-carboximidamide Sulfate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this pharmaceutically relevant compound. This document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its unambiguous identification and characterization.
Introduction: The Significance of this compound
This compound, a guanidine derivative, has garnered attention in the pharmaceutical industry for its potential antiviral and antineoplastic properties.[1] The core structure combines a morpholine ring, a common scaffold in medicinal chemistry known to enhance pharmacokinetic properties, with a carboximidamide (guanidine) group, which is crucial for various biological interactions.[2] The sulfate salt form often improves the compound's stability and solubility, making it more suitable for pharmaceutical development.
Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide delves into the nuanced spectroscopic data of this compound, providing not just the data itself, but the scientific rationale behind the spectral features.
Molecular Structure and Key Features
This compound consists of two protonated morpholine-4-carboximidamidinium cations and one sulfate anion. The positive charge on the carboximidamidinium moiety is delocalized across the three nitrogen atoms due to resonance, which significantly influences its spectroscopic signature.[3]
Caption: Molecular structure of this compound.
Synthesis of this compound
A common route for the synthesis of guanidine derivatives involves the reaction of a primary or secondary amine with a guanidinylating agent. In the case of this compound, morpholine is reacted with a suitable reagent like O-methylisourea sulfate.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine two equivalents of morpholine with one equivalent of O-methylisourea sulfate.
-
Solvent: While the reaction can be run neat, a high-boiling point, inert solvent such as toluene can be used to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by the distillation of methanol, a byproduct of the reaction.
-
Workup: Upon completion, the reaction mixture is cooled, leading to the precipitation of this compound.
-
Purification: The precipitate is collected by filtration, washed with a cold, non-polar solvent like diethyl ether to remove any unreacted morpholine, and then dried under vacuum. The resulting white solid is typically of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are expected to show characteristic signals for both the morpholine ring and the carboximidamidinium group.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is predicted to exhibit signals corresponding to the morpholine ring protons and the N-H protons of the guanidinium group. Due to the salt formation and protonation of the carboximidamide group, the chemical shifts will be influenced by the electron-withdrawing effect of the positive charge.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Morpholine H (adjacent to O) | ~3.8 - 4.0 | Triplet | 4H |
| Morpholine H (adjacent to N) | ~3.4 - 3.6 | Triplet | 4H |
| N-H (Guanidinium) | ~7.0 - 8.0 | Broad singlet | 4H |
Rationale for Predictions:
-
The protons on the carbons adjacent to the oxygen atom in the morpholine ring are expected to be the most downfield of the ring protons due to the electronegativity of oxygen.[1][4]
-
The protons on the carbons adjacent to the nitrogen will be slightly upfield compared to those next to the oxygen. The electron-withdrawing effect of the attached protonated carboximidamide group will cause a downfield shift compared to unsubstituted morpholine.[4]
-
The N-H protons of the guanidinium group are expected to be significantly downfield and appear as a broad singlet due to quadrupole broadening and exchange with residual water in the NMR solvent.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon environments in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Morpholine C (adjacent to O) | ~65 - 70 |
| Morpholine C (adjacent to N) | ~45 - 50 |
| C (Guanidinium) | ~160 - 165 |
Rationale for Predictions:
-
The carbons adjacent to the oxygen in the morpholine ring will be the most downfield of the ring carbons.[4]
-
The carbons adjacent to the nitrogen will be further upfield.
-
The guanidinium carbon is expected to have a chemical shift in the range of 160-165 ppm, which is characteristic of this functional group.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterated water is a good choice due to the salt nature of the compound. Add a small amount of a reference standard, such as DSS or TMSP.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Solvent suppression techniques may be necessary if using D₂O to attenuate the residual HDO signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-N, C-O, and S-O bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3100 (broad) | N-H (Guanidinium) | Stretching |
| ~1650 (strong) | C=N (Guanidinium) | Stretching |
| ~1100 (strong, broad) | S=O (Sulfate) | Stretching |
| ~1115 and ~1050 | C-O-C (Morpholine) | Asymmetric and Symmetric Stretching |
Rationale for Predictions:
-
The N-H stretching vibrations of the protonated guanidinium group are expected to appear as a broad band in the 3400-3100 cm⁻¹ region due to hydrogen bonding.[6]
-
A strong absorption around 1650 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium group.[7]
-
The sulfate anion will exhibit a strong, broad absorption band around 1100 cm⁻¹ corresponding to the S=O stretching vibrations.[8]
-
The morpholine ring will show characteristic C-O-C stretching bands.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like this compound.
Predicted Mass Spectrum (ESI-MS)
In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated morpholine-4-carboximidamidinium cation.
| m/z | Assignment |
| ~130.10 | [C₅H₁₂N₃O]⁺ (Protonated Cation) |
Rationale for Prediction:
-
The molecular weight of the neutral morpholine-4-carboximidamide is approximately 129.16 g/mol . Electrospray ionization in positive mode will add a proton, resulting in a molecular ion with an m/z of approximately 130.10.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap mass spectrometer).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and minimize in-source fragmentation.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.
Conclusion
The spectroscopic characterization of this compound is crucial for its development as a potential therapeutic agent. This guide provides a detailed overview of the expected NMR, IR, and MS data, along with the scientific principles underlying the spectral features. The provided experimental protocols offer a standardized approach to obtaining high-quality data. By combining these spectroscopic techniques, researchers can confidently confirm the structure and purity of this compound, a critical step in advancing its journey from the laboratory to the clinic.
References
-
LookChem. Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. [Link]
-
PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]
-
ResearchGate. Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
ACS Publications. Protein Denaturation with Guanidinium: A 2D-IR Study. [Link]
- Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, vol. 4, no. 1, 2019, pp. 97-118.
-
Spectroscopy Online. Inorganics II: The Spectra. [Link]
-
PubMed. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties. [Link]
-
Chemistry Stack Exchange. Protonation of Guanidine. [Link]
-
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Stability and Storage of Morpholine-4-carboximidamide Sulfate
Introduction
Morpholine-4-carboximidamide sulfate, a guanidine derivative of morpholine, is a compound of increasing interest within pharmaceutical research and development. Its structural motifs suggest potential applications where the modulation of specific biological targets is desired. As with any active pharmaceutical ingredient (API), a thorough understanding of its chemical stability and the establishment of appropriate storage conditions are paramount to ensure its quality, efficacy, and safety throughout its lifecycle. This guide provides a comprehensive overview of the intrinsic stability of this compound, potential degradation pathways, and scientifically grounded recommendations for its storage and handling. The principles outlined herein are designed to support researchers, scientists, and drug development professionals in maintaining the integrity of this promising compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.
| Property | Value/Information | Source |
| Molecular Formula | C10H24N6O6S | |
| Molecular Weight | 356.40 g/mol | |
| Appearance | Typically a white crystal or crystalline powder. | |
| Solubility | Soluble in water. Insoluble in non-polar solvents. | |
| Hygroscopicity | As a salt, and given the nature of morpholine and guanidinium compounds, it is expected to be hygroscopic. |
The presence of the highly basic guanidinium group and the morpholine ring system dictates the compound's reactivity and potential degradation pathways. The sulfate salt form generally enhances stability and crystallinity compared to the free base.
Forced Degradation and Stability Indicating Methods
To elucidate the intrinsic stability of this compound, a forced degradation study is indispensable. Such studies, also known as stress testing, subject the compound to exaggerated conditions to predict its long-term stability and identify potential degradation products. This is a critical step in the development of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can accurately quantify the parent compound in the presence of its degradants.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The C-N bond of the guanidinium group and the ether linkage within the morpholine ring could be susceptible to hydrolysis under acidic or basic conditions. Bicyclic guanidines and their salts are generally stable in water but can undergo hydrolysis in the presence of hydroxide ions.
-
Oxidation: The morpholine ring may be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.
-
Thermal Degradation: Elevated temperatures can induce decomposition, with the stability of guanidine compounds varying based on their substituents.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, a factor that should be assessed according to ICH Q1B guidelines.
Below is a conceptual diagram illustrating the potential degradation pathways.
Caption: Potential Degradation Pathways of this compound.
Experimental Protocol for a Forced Degradation Study
The following is a detailed, step-by-step methodology for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers (photostability and temperature/humidity)
-
Validated HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat at a temperature above the recommended storage temperature (e.g., 70°C) for a specified period.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the samples using a developed and validated HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting impurities.
-
-
Data Evaluation:
-
Calculate the percentage of degradation in each condition. A degradation of 5-20% is generally considered optimal for identifying degradation products.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
The following diagram illustrates the experimental workflow for the forced degradation study.
Caption: Experimental Workflow for Forced Degradation Study.
Recommended Storage and Handling Conditions
Based on the anticipated hygroscopic nature and potential for degradation, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, typically between 2-8°C. | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Humidity | Store in a dry environment, preferably in a desiccator with a suitable drying agent or in a controlled low-humidity chamber. | To prevent moisture absorption, which can lead to physical changes (caking) and chemical degradation (hydrolysis). |
| Light | Protect from light. Store in an amber vial or a light-resistant container. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation. | To prevent oxidative degradation. |
| Container | Keep the container tightly closed. | To prevent exposure to moisture and atmospheric gases. |
For highly hygroscopic APIs, specialized packaging may be necessary, such as heat-sealed, moisture-proof aluminum liners.
Handling Procedures
-
Weighing and Dispensing: Handle the compound in a controlled environment, such as a glove box with controlled humidity, to minimize exposure to atmospheric moisture. If a controlled environment is not available, work quickly and efficiently to minimize exposure time.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Contamination: Avoid cross-contamination by using clean, dedicated spatulas and weighing boats.
-
Spills: In case of a spill, carefully sweep up the solid material and place it in a suitable container for disposal. Ventilate the area and wash the spill site.
Conclusion
The stability and appropriate storage of this compound are critical for its successful application in research and drug development. This guide has outlined the key considerations for maintaining the integrity of this compound, from understanding its physicochemical properties to implementing robust stability testing and adhering to strict storage and handling protocols. By following these scientifically-backed recommendations, researchers can ensure the quality and reliability of their work with this compound.
References
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Vial. Retrieved from [Link]
-
Alsante, K. M., Hata, T., & Lohr, A. (2010). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]
-
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (2021, September). JETIR. Retrieved from [Link]
-
Kamberi, M., & Bynum, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Lim, S. L., & Wong, S. Y. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Retrieved from [Link]
-
Shaw, K. J., et al. (2020). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Retrieved from [Link]
-
MORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT. (2024, April 9). ChemBK. Retrieved from [Link]
-
Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]
-
Vahur, S., et al. (2016). Stability of bicyclic guanidine superbases and their salts in water. PMC - PubMed Central. Retrieved from [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist. Retrieved from [Link]
-
Chemical stability test of proteins with Guanidinium HCl? (2022, June 14). ResearchGate. Retrieved from [Link]
-
Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. (1995). PubMed. Retrieved from [Link]
-
Stability of bicyclic guanidine superbases and their salts in water. (2016). RSC Publishing. Retrieved from [Link]
-
What are recommended packaging conditions for highly hygroscopic APIs? (2013, January 7). ResearchGate. Retrieved from [Link]
-
Research On Thermal Stability Of Typical Guanidine Compounds. (2018, June 8). Globe Thesis. Retrieved from [Link]
-
4-Morpholinecarboximidamide, sulfate (2:1). (n.d.). PubChem. Retrieved from [Link]
-
Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. (2000). PubMed. Retrieved from [Link]
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (1998). PMC - NIH. Retrieved from [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2017). PMC - NIH. Retrieved from [Link]
-
Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. (n.d.). lookchem. Retrieved from [Link]
-
Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). (2021, December 23). Vietnam Journal of Food Control. Retrieved from [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). IntechOpen. Retrieved from [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Morpholine: From Industrial Workhorse to Privileged Medicinal Scaffold
A Technical Guide to the Discovery, History, and Application of Morpholine-Based Compounds
Abstract
Morpholine, a simple six-membered heterocycle containing both ether and amine functionalities, has traversed a remarkable journey from an industrial commodity to a cornerstone of modern drug discovery.[1][2] Initially valued for its properties as a solvent and corrosion inhibitor, its unique physicochemical characteristics—namely its ability to improve aqueous solubility, metabolic stability, and target binding—have cemented its status as a "privileged scaffold" in medicinal chemistry.[3][4] This guide provides an in-depth exploration of the history of morpholine, from its first synthesis to its role in the development of blockbuster drugs. It details the causality behind its adoption in diverse fields, provides validated synthetic protocols, and examines the structure-activity relationships that continue to make it a molecule of profound interest to researchers and drug developers.
The Genesis of a Heterocycle: Discovery and Early Industrialization
The story of morpholine begins in the late 19th century, a period of explosive growth in synthetic organic chemistry. The German chemist Ludwig Knorr , renowned for his work on pyrazole-based analgesics like Antipyrine and the Knorr quinoline and pyrrole syntheses, is credited with the first synthesis of morpholine in 1889.[5][6][7][8] Knorr initially, and incorrectly, believed the compound was related to morphine, which led to its name.[9]
The most common industrial synthesis, established early in its history, involves the dehydration of diethanolamine using a strong acid, typically concentrated sulfuric acid.[9][10] This robust and cost-effective method involves heating diethanolamine with the acid to temperatures around 150-200°C, causing an intramolecular cyclization to form the morpholine ring.[9][10][11][12]
// Nodes DEA [label="Diethanolamine\nHN(CH₂CH₂OH)₂", fillcolor="#FFFFFF", fontcolor="#202124"]; H2SO4 [label="Concentrated\nSulfuric Acid (H₂SO₄)", fillcolor="#FFFFFF", fontcolor="#202124"]; Protonation [label="Protonation of\nHydroxyl Group", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN2 [label="Intramolecular SN2 Attack\nby Nitrogen", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morpholine [label="Morpholine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=plaintext, fontcolor="#5F6368"];
// Edges DEA -> Protonation; H2SO4 -> Protonation [label="Catalyst"]; Protonation -> SN2 [label="Forms good leaving group (-OH₂⁺)"]; SN2 -> Morpholine [label="Ring Closure"]; SN2 -> Water [label="Elimination"];
// Invisible nodes for layout {rank=same; DEA; H2SO4} } .dot Caption: Industrial synthesis of morpholine via acid-catalyzed cyclization.
For decades, morpholine's utility was primarily industrial. Its basic nitrogen atom makes it an effective pH adjuster and corrosion inhibitor in boiler water systems and steam plants, as its volatility is similar to water, allowing it to distribute evenly in both liquid and steam phases.[1][10][13] It also found widespread use as a solvent, an intermediate for rubber vulcanization accelerators, and an emulsifier.[1][13]
A Scaffold for Bioactivity: Entry into Life Sciences
The transition of morpholine from an industrial chemical to a bioactive component was driven by the recognition of its valuable physicochemical properties. The inclusion of the morpholine ring into a larger molecule often confers a favorable balance of properties essential for drug development:
-
Improved Aqueous Solubility: The polar ether oxygen and the basic nitrogen can engage in hydrogen bonding, often improving the solubility of otherwise poorly soluble parent compounds.
-
Enhanced Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can improve a drug's half-life and pharmacokinetic profile.
-
Favorable Conformation: The chair conformation of the morpholine ring provides a rigid, three-dimensional scaffold that can orient substituents in a precise way to optimize binding to biological targets.
-
Low Toxicity: Morpholine generally exhibits low toxicity, making it a safe component for therapeutic agents.[1]
These attributes led to its classification as a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious synthetic modification.[3][4][14]
Early Forays: Agrochemicals
Before its widespread adoption in human medicine, morpholine made a significant impact in agriculture. The development of morpholine fungicides in the 1960s marked a key turning point.[15] Compounds like Fenpropimorph, introduced in 1979, became crucial for controlling fungal diseases in cereal crops, particularly powdery mildew.[16]
Causality of Action: The efficacy of these fungicides stems from their ability to disrupt a critical process in fungi: the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.[17] Morpholine fungicides act as Sterol Biosynthesis Inhibitors (SBIs) by specifically inhibiting two key enzymes in the pathway: Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase.[17][18][19] This dual-action mechanism leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[18] This specific and potent mechanism of action made them highly effective and valuable tools in crop protection.
// Nodes Squalene [label="Squalene", fillcolor="#FFFFFF", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediates [label="Sterol Intermediates", fillcolor="#FFFFFF", fontcolor="#202124"]; Ergosterol [label="Ergosterol\n(Functional Membrane)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fenpropimorph [label="Fenpropimorph\n(Morpholine Fungicide)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reductase [label="Δ¹⁴-reductase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomerase [label="Δ⁸→Δ⁷-isomerase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disrupted [label="Aberrant Sterols\n(Disrupted Membrane)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Squalene -> Lanosterol; Lanosterol -> Reductase; Reductase -> Isomerase; Isomerase -> Ergosterol; Fenpropimorph -> Reductase [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Fenpropimorph -> Isomerase [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Reductase -> Disrupted [style=dashed]; Isomerase -> Disrupted [style=dashed]; } .dot Caption: Mechanism of action for morpholine fungicides.
Landmark Morpholine-Based Pharmaceuticals
The true ascent of the morpholine scaffold began with its incorporation into human therapeutics. Two prominent examples highlight its transformative impact in oncology and infectious disease.
Gefitinib (Iressa): A Targeted Cancer Therapy
The development of Gefitinib (Iressa) represents a paradigm shift in cancer treatment, moving from broad-spectrum cytotoxics to targeted therapies.[20][21] Approved in Japan in 2002, Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[22] Overactive EGFR signaling is a key driver in the growth and proliferation of several cancers, particularly non-small cell lung cancer (NSCLC).[23]
The Role of Morpholine in Gefitinib: The morpholine moiety in Gefitinib is not merely a passive solubilizing group; it is a critical pharmacophoric element. The N-substituted morpholine is attached via a propyl chain to the quinazoline core.[20] This entire side chain serves two primary purposes:
-
Solubility and Pharmacokinetics: The basic nitrogen of the morpholine ring improves the compound's aqueous solubility, which is essential for its oral bioavailability.
-
Target Binding: The morpholine group and the flexible propyl chain position the molecule optimally within the ATP-binding pocket of the EGFR kinase domain, enhancing potency and selectivity. This precise fit is crucial for inhibiting the enzyme's activity and blocking downstream signaling pathways that promote tumor growth.[20]
The success of Gefitinib validated the strategy of targeting specific molecular drivers of cancer and showcased the power of the morpholine scaffold in designing potent and selective kinase inhibitors.[22][23][24]
Linezolid (Zyvox): A New Class of Antibiotic
The emergence of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), created an urgent medical need for new classes of antibiotics.[25] Linezolid, approved in 2000, was the first member of the oxazolidinone class of antibiotics to be marketed.[26][27]
The Role of Morpholine in Linezolid: Linezolid's structure features an N-acetylated aminomethyl group on the oxazolidinone core, which is attached to a fluorinated phenyl ring bearing a morpholine moiety.[10][25]
-
Causality of Inclusion: Early structure-activity relationship (SAR) studies on oxazolidinones revealed that a substituted piperazine ring at this position conferred excellent antibacterial activity.[25] However, medicinal chemists sought to optimize the compound's properties further. The substitution of the piperazine with a morpholine ring was a key decision. This bioisosteric replacement was intended to modulate the molecule's metabolic profile and reduce potential off-target effects while maintaining the necessary electronic and conformational features for potent activity. The morpholine-containing compound, Linezolid, ultimately demonstrated a superior pharmacokinetic profile and was selected for clinical development.[25]
Linezolid's unique mechanism of action—inhibiting the formation of the 70S initiation complex in bacterial protein synthesis—combined with its excellent oral bioavailability and efficacy against resistant pathogens, made it a landmark achievement in antibacterial drug discovery.[25][26]
| Compound | Class | Year of Introduction | Primary Use | Role of Morpholine Moiety |
| Fenpropimorph | Fungicide | 1979 | Control of powdery mildew in cereals. | Key pharmacophore for inhibiting ergosterol biosynthesis.[18] |
| Linezolid | Antibiotic | 2000 | Treatment of resistant Gram-positive infections.[26][28] | Optimizes pharmacokinetic profile and maintains antibacterial potency.[25] |
| Gefitinib | Anticancer Agent | 2002 | Treatment of EGFR-mutated NSCLC.[22][23] | Enhances solubility and optimizes binding to EGFR kinase domain.[20] |
Experimental Protocols: Synthesis of Morpholine Scaffolds
The versatility of morpholine in drug discovery is underpinned by robust and flexible synthetic methodologies. The following protocols describe foundational methods for creating the core morpholine ring and for its subsequent functionalization, a key step in building libraries of potential drug candidates.
Protocol: Classic Synthesis of Morpholine via Dehydration of Diethanolamine
This protocol is based on the foundational industrial method, adapted for a laboratory scale. It relies on the principle of acid-catalyzed intramolecular cyclization.[10][29]
Self-Validation System: The success of this reaction is driven by fundamental chemical principles. The strong acid (H₂SO₄ or oleum) protonates a hydroxyl group on diethanolamine, converting it into a good leaving group (H₂O).[12] The nucleophilic nitrogen atom then attacks the adjacent carbon in an intramolecular SN2 reaction, displacing water and forming the six-membered ring. High temperatures are required to overcome the activation energy for this dehydration-cyclization process.[11][12]
Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Acid Charge: To the flask, cautiously add a molar excess (e.g., 1.8 equivalents) of concentrated sulfuric acid. Cool the flask in an ice-water bath.[11]
-
Amine Addition: Slowly add diethanolamine (1.0 equivalent) dropwise via the dropping funnel to the cooled, stirring acid. The addition is highly exothermic and must be controlled to prevent overheating.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 180-200°C using a heating mantle. Maintain this temperature for 2-4 hours.[11][30]
-
Neutralization & Isolation: Allow the mixture to cool to room temperature. Cautiously pour the acidic mixture over crushed ice. Slowly neutralize the solution by adding a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude morpholine can be purified by fractional distillation (boiling point: ~129°C).
Protocol: Synthesis of an N-Aryl Morpholine via Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a modern method for functionalizing the morpholine nitrogen, a common step in medicinal chemistry to link the scaffold to other parts of a drug molecule.[31]
Self-Validation System: This reaction's success depends on the catalytic cycle of the palladium complex. The palladium(0) catalyst undergoes oxidative addition into the aryl bromide bond. The resulting palladium(II) complex coordinates with the morpholine. A base then deprotonates the morpholine nitrogen, and subsequent reductive elimination forms the new carbon-nitrogen bond and regenerates the palladium(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.
Methodology:
-
Inert Atmosphere: Evacuate and backfill a Schlenk tube with an inert gas (e.g., nitrogen or argon).
-
Reagent Loading: To the tube, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), a suitable phosphine ligand (e.g., P(t-Bu)₃ or P(2-furyl)₃, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.2 mmol).[31]
-
Solvent and Amine Addition: Add anhydrous toluene as the solvent, followed by morpholine (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture at 80-110°C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl morpholine.
// Nodes Start [label="Aryl Bromide (Ar-Br)\n+ Morpholine", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Pd(0) Catalyst\n+ Ligand + Base", fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligation [label="Amine\nCoordination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="N-Aryl Morpholine\n(Ar-N(CH₂CH₂)₂O)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> OxAdd; Catalyst -> OxAdd; OxAdd -> Ligation [label="Forms Ar-Pd(II)-Br"]; Ligation -> RedElim [label="Base deprotonates N-H"]; RedElim -> Product [label="Forms C-N bond"]; RedElim -> Catalyst [label="Regenerates Pd(0)", style=dashed]; } .dot Caption: Workflow for Palladium-catalyzed N-arylation of morpholine.
Conclusion and Future Outlook
From its synthesis by Ludwig Knorr to its indispensable role in modern pharmaceuticals and agrochemicals, the history of morpholine is a testament to the enduring value of simple, versatile chemical scaffolds.[2][3][4] Its unique combination of physicochemical properties has allowed it to be adapted for an astonishingly wide range of applications, from preventing corrosion in industrial pipes to fighting drug-resistant bacteria and targeted cancers.
The future of morpholine-based compounds remains bright. As medicinal chemists continue to tackle increasingly complex biological targets, the demand for scaffolds that can improve drug-like properties will only grow.[2] New synthetic methods are continually being developed to create more complex and stereochemically defined morpholine derivatives, opening up new avenues for drug design.[32][33][34] The story of morpholine serves as a powerful example of how a fundamental understanding of chemistry, from reaction mechanisms to structure-property relationships, can elevate a simple molecule to a privileged status in science and medicine.
References
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Retrieved from [Link]
-
Knorr pyrrole synthesis. Wikipedia. Retrieved from [Link]
-
Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. Britannica. Retrieved from [Link]
-
Morpholine: A Multi-Purpose Chemical for Industrial Applications. Silver Fern Chemical. Retrieved from [Link]
-
Ludwig Knorr. Wikipedia. Retrieved from [Link]
-
The Study on the Preparation of Morpholine. Dissertation. Retrieved from [Link]
-
Morpholine. Wikipedia. Retrieved from [Link]
-
Management of resistance to the fungicide fenpropimorph inErysiphe graminisf.sp.tritici. WUR eDepot. Retrieved from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]
-
Morpholine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Morpholine Preparation from Diethanolamine. (2022). YouTube. Retrieved from [Link]
- US4647663A - Synthesis of morpholine. Google Patents.
-
[Development of novel molecular targeted drug, "Iressa", for the treatment of malignant diseases--its basic and clinical studies]. PubMed. Retrieved from [Link]
-
Fenpropimorph. Wikipedia. Retrieved from [Link]
-
The discovery of linezolid, the first oxazolidinone antibacterial agent. PubMed. Retrieved from [Link]
-
Morpholine antifungals and their mode of action. Portland Press. Retrieved from [Link]
- US2777846A - Process of producing morpholine from diethanolamine. Google Patents.
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Retrieved from [Link]
-
Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy. (2004). AACR Journals. Retrieved from [Link]
-
100th Anniversary: Death of Ludwig Knorr. (2021). ChemistryViews. Retrieved from [Link]
-
A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. Retrieved from [Link]
-
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. Retrieved from [Link]
-
Fenpropimorph (Ref: CGA 101031). AERU, University of Hertfordshire. Retrieved from [Link]
-
Linezolid. Wikipedia. Retrieved from [Link]
-
Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. Retrieved from [Link]
-
A New Strategy for the Synthesis of Substituted Morpholines. PMC, NIH. Retrieved from [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]
-
IRESSA approved by US FDA for first-line treatment of patients with advanced EGFR mutation-positive non-small cell lung cancer. (2015). AstraZeneca. Retrieved from [Link]
-
Morpholine (Amine) [Group 5] resistance management strategy. FRAC. Retrieved from [Link]
-
Recent progress in the synthesis of morpholines. (2019). ResearchGate. Retrieved from [Link]
-
Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. (2020). ResearchGate. Retrieved from [Link]
-
Discovery of the antibacterial drug Linezolid and its synthetic technology research. Research Square. Retrieved from [Link]
-
Knorr quinoline synthesis. Wikipedia. Retrieved from [Link]
- CN102489282B - Dewatering catalyst and application thereof in preparing morpholine. Google Patents.
-
Gefitinib. Wikipedia. Retrieved from [Link]
-
fenpropimorph (188). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
21-399 IRESSA Clinical Review. accessdata.fda.gov. Retrieved from [Link]
-
Linezolid, the first oxazolidinone antibacterial agent. PubMed. Retrieved from [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Retrieved from [Link]
-
Linezolid:-A Brief Introduction. Ijaresm. Retrieved from [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]
Sources
- 1. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 6. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 7. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 10. Morpholine - Wikipedia [en.wikipedia.org]
- 11. The Study on the Preparation of Morpholine - Master's thesis - Dissertation [dissertationtopic.net]
- 12. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 13. Morpholine: A Multi-Purpose Chemical for Industrial Applications from Silver Fern Chemical [silverfernchemical.com]
- 14. jchemrev.com [jchemrev.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Fenpropimorph - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Gefitinib - Wikipedia [en.wikipedia.org]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. [Development of novel molecular targeted drug, "Iressa", for the treatment of malignant diseases--its basic and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. IRESSA approved by US FDA for first-line treatment of patients with advanced EGFR mutation-positive non-small cell lung cancer [astrazeneca.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Linezolid:-A Brief Introduction [ijaresm.com]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Morpholine synthesis [organic-chemistry.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
An In-Depth Technical Guide to In Vitro Studies of Morpholine-4-carboximidamide Sulfate (Metformin)
Introduction: Unveiling the In Vitro Landscape of a Metabolic Modulator
Morpholine-4-carboximidamide sulfate, more commonly known as metformin, is a biguanide-class drug that has been a cornerstone in the management of type 2 diabetes for decades.[1][2] Beyond its well-established glucose-lowering effects, a substantial body of preclinical evidence has illuminated its potential as an anticancer agent.[1][3][4][5][6] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on conducting meaningful in vitro studies with metformin. We will delve into the core mechanisms, essential experimental workflows, and the critical interpretation of data, moving beyond simple protocols to explain the scientific rationale behind each step. The objective is to equip researchers with the knowledge to design, execute, and validate robust in vitro experiments that accurately probe the multifaceted biological activities of this compound.
Foundational Knowledge: Physicochemical Properties and Cellular Entry
A prerequisite for any successful in vitro study is a thorough understanding of the test compound's fundamental properties and how it interacts with the cellular environment.
Solubility and Stability in Cell Culture Media
Metformin hydrochloride, the most common salt, is highly soluble in aqueous solutions, including standard cell culture media. However, preparing fresh, concentrated stock solutions in sterile water or PBS is crucial for consistency. The stability of compounds in culture media can be influenced by various components like amino acids.[7][8] While metformin is generally stable, it's good practice to prepare fresh dilutions from a concentrated stock for each experiment to avoid any potential degradation over time, especially during long-term incubations. For specific and sensitive assays, the stability of the compound in the chosen media and under experimental conditions (e.g., pH, presence of serum) should be empirically verified.[9]
Cellular Uptake: A Transporter-Mediated Process
Metformin does not passively diffuse across cell membranes efficiently due to its positive charge at physiological pH.[10] Its entry into cells is primarily mediated by organic cation transporters (OCTs), with OCT1, OCT2, and OCT3 being the most significant.[10][11][12] This transporter-dependency has profound implications for experimental design and data interpretation.
-
Expert Insight: The expression levels of OCTs can vary significantly between different cell lines. This variation is a key determinant of cellular sensitivity to metformin. Therefore, characterizing the expression of relevant OCTs in your chosen cell model is a critical preliminary step. This can be achieved via qPCR or Western blotting.
A fundamental experiment to quantify metformin uptake involves using transporter-overexpressing cell lines, such as HEK293 cells stably transfected with human OCT1 (HEK-OCT1), alongside control cells (HEK-EV, empty vector).[11][12]
-
Cell Seeding: Seed HEK-EV and HEK-OCT1 cells in 24-well plates to achieve a confluent monolayer.
-
Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubation with Metformin: Add the buffer containing a known concentration of metformin (e.g., 5 µM) and incubate for a defined period (e.g., 5-60 minutes).[11][12]
-
Washing: Rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Determine the intracellular concentration of metformin using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Normalization: Normalize the intracellular metformin concentration to the total protein content of the cell lysate.
Core Mechanism of Action: Targeting the Mitochondria and Activating AMPK
The primary mechanism of action of metformin at the cellular level involves the inhibition of mitochondrial respiratory chain Complex I.[13][14][15][16] This leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This shift in the cell's energy status is the critical trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[13][14][15][17][18]
Investigating Mitochondrial Respiration
Directly measuring the effect of metformin on mitochondrial oxygen consumption is a key experiment to validate its primary mechanism. This can be achieved using high-resolution respirometry or extracellular flux analyzers.[19][20][21]
-
Cell Seeding: Seed the cells of interest in a specialized microplate for extracellular flux analysis.
-
Metformin Treatment: Treat the cells with varying concentrations of metformin for a specified duration (e.g., 6 hours).[21]
-
Assay Medium: Replace the culture medium with a specialized assay medium.
-
Sequential Injections: Sequentially inject mitochondrial inhibitors to probe different aspects of respiration:
-
Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.
-
FCCP (or CCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, revealing the maximal respiration capacity.[16]
-
Rotenone/Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The instrument's software will calculate key parameters such as basal respiration, ATP-linked respiration, and maximal respiratory capacity. A dose-dependent decrease in these parameters upon metformin treatment is indicative of mitochondrial inhibition.[21][22]
Assessing AMPK Activation
The activation of AMPK is a downstream consequence of metformin's effect on mitochondria and is central to many of its biological effects.[17][18] The most common method to assess AMPK activation is to measure the phosphorylation of its catalytic alpha subunit at Threonine-172 (Thr172) and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[18]
-
Cell Treatment: Treat cells with metformin at various concentrations and for different time points. A time-course experiment is often informative.
-
Protein Extraction: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC, and total ACC.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in the ratio of p-AMPK/total AMPK and p-ACC/total ACC indicates AMPK activation.
Visualizing the Core Workflow
Caption: Core workflow for in vitro investigation of Metformin.
Investigating Phenotypic Outcomes: From Proliferation to Apoptosis
Once the core mechanism of action has been established in a given cell model, the next logical step is to investigate the downstream functional consequences, particularly in the context of cancer research.
Cell Proliferation and Viability Assays
Metformin has been shown to inhibit the proliferation of a wide range of cancer cell lines, including those from the lung, breast, colon, and prostate.[1][3][5] It is essential to use multiple assays to get a comprehensive picture of its cytostatic and/or cytotoxic effects.
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity, which is often used as a proxy for cell viability.
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter provides a direct measure of cell number.
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies, providing insight into clonogenic survival.
Trustworthiness Check: It is important to note that metformin's inhibition of mitochondrial respiration can directly affect the readout of MTT/MTS assays, which rely on mitochondrial reductases. Therefore, it is crucial to validate findings from metabolic assays with a direct measure of cell number.
Cell Cycle Analysis
A common effect of metformin is the induction of cell cycle arrest, often at the G0/G1 phase.[1][3][5] This is frequently associated with a reduction in the levels of key cell cycle regulatory proteins like Cyclin D1.[1][5]
-
Cell Treatment: Treat cells with metformin for a duration that typically spans one to two cell cycles (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is indicative of cell cycle arrest.
Apoptosis Assays
In some cell lines and at higher concentrations, metformin can induce apoptosis.[3]
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., Caspase-3/7) provides a biochemical indicator of apoptosis.
-
PARP Cleavage: Western blotting for the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases, is another hallmark of apoptosis.
Data Interpretation and Considerations
| Parameter | Typical In Vitro Concentration Range | Rationale & Considerations |
| AMPK Activation | 50 µM - 2 mM | Lower concentrations may require longer incubation times to elicit a response.[18] |
| Anti-proliferative Effects | 1 - 20 mM | Highly cell-line dependent. Concentrations are often higher than therapeutic plasma levels in humans (10-40 µM).[3] This discrepancy is a key point of discussion in the field. |
| Apoptosis Induction | >10 mM | Generally observed at higher concentrations and in sensitive cell lines.[3] |
Expert Insight: The high concentrations of metformin often required to see anti-proliferative effects in vitro compared to the micromolar concentrations found in human plasma is a critical consideration.[3] This may be partly explained by the high concentrations of glucose and other nutrients in standard cell culture media, which can blunt the cellular response to an energy-restricting agent like metformin. Running experiments in media with more physiological glucose levels can be a valuable approach.
Conclusion: A Framework for Rigorous Investigation
This guide provides a foundational framework for the in vitro investigation of this compound (metformin). By focusing on the underlying mechanisms and employing validated, quantitative assays, researchers can generate high-quality, reproducible data. A logical workflow, starting with the confirmation of cellular uptake and target engagement (mitochondrial inhibition and AMPK activation), followed by the characterization of downstream phenotypic effects, ensures a comprehensive understanding of metformin's action in a chosen cellular model. This rigorous approach is essential for advancing our knowledge of this remarkable compound and exploring its full therapeutic potential.
References
-
MDPI. (n.d.). Metformin in Lung Cancer: Review of in Vitro and in Vivo Animal Studies. Retrieved from [Link]
-
American Association for Cancer Research. (2010). Metformin in Cancer Therapy: A New Perspective for an Old Antidiabetic Drug?. Molecular Cancer Therapeutics, 9(5), 1092–1099. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro effects of metformin induced-AMPK activation in bovine.... Retrieved from [Link]
-
American Diabetes Association. (2023). Metformin and Cancer: Solutions to a Real-World Evidence Failure. Diabetes Care. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Role of AMP-activated protein kinase in mechanism of metformin action. Retrieved from [Link]
-
American Association for Cancer Research. (2012). The Antidiabetic Drug Metformin Inhibits Gastric Cancer Cell Proliferation In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(3), 549–560. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex. Retrieved from [Link]
-
MDPI. (n.d.). Metformin: A Dual-Role Player in Cancer Treatment and Prevention. Retrieved from [Link]
-
eScholarship.org. (n.d.). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for Assessing Mitochondrial Function in Diabetes. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of increasing metformin concentrations on mitochondrial.... Retrieved from [Link]
-
LookChem. (n.d.). Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. Retrieved from [Link]
-
PubMed Central. (2022). Metformin in therapeutic applications in human diseases: its mechanism of action and clinical study. Retrieved from [Link]
-
PubMed. (n.d.). Metformin's performance in in vitro and in vivo genetic toxicology studies. Retrieved from [Link]
-
PubMed. (2017). Metformin improves in vivo and in vitro B cell function in individuals with obesity and Type-2 Diabetes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular uptake and anticancer effects of metformin-assembled DNA.... Retrieved from [Link]
-
MDPI. (2023). Mass Spectrometry Study about In Vitro and In Vivo Reaction between Metformin and Glucose: A Preliminary Investigation on Alternative Biological Behavior. Retrieved from [Link]
-
PubMed. (n.d.). In vitro biological evaluation of biguanides and dihydrotriazines against Brugia malayi and folate reversal studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Enhanced Polarity of Sulfonamide Metformin Derivatives Increases Cellular Uptake and Apoptosis-Inducing Effects in Human Breast Cancer Cells. Molecular Pharmaceutics. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of the in vitro effect of biguanides and sulfonylureas on insulin binding of its receptors in target cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metformin protects against insulin resistance induced by high uric acid in cardiomyocytes via AMPK signalling pathways in vitro and in vivo. Retrieved from [Link]
-
PubMed Central. (n.d.). Metformin inhibits mitochondrial permeability transition and cell death: a pharmacological in vitro study. Retrieved from [Link]
-
PLOS One. (n.d.). Metformin suppresses retinal angiogenesis and inflammation in vitro and in vivo. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose-dependent effects of metformin on mitochondrial respiration. (A).... Retrieved from [Link]
-
LookChem. (n.d.). Cas 5638-78-8, morpholine-4-carboximidamide. Retrieved from [Link]
-
RSC Publishing. (n.d.). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Retrieved from [Link]
-
ChemBK. (2024). MORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) In vivo and In vitro Models for Biological Screening of Anti-Diabetic Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, in vitro, and in silico studies of morpholine-based thiosemicarbazones as ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Antidiabetic, Antioxidant, and Prebiotic Activities of the Chemical Compounds Isolated from Guizotia abyssinica. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. Retrieved from [Link]
-
PubMed Central. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Retrieved from [Link]
-
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
- (n.d.).
-
MDPI. (n.d.). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. Retrieved from [Link]
-
PubMed. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metformin in therapeutic applications in human diseases: its mechanism of action and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metformin: A Dual-Role Player in Cancer Treatment and Prevention [mdpi.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells [escholarship.org]
- 13. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Metformin inhibits mitochondrial permeability transition and cell death: a pharmacological in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of Morpholine-4-carboximidamide Sulfate in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling a Versatile Guanylating Agent
In the landscape of synthetic organic chemistry, the guanidinium moiety stands as a privileged functional group, integral to the structure of numerous biologically active molecules and organocatalysts. The quest for efficient and reliable methods for the introduction of this versatile group has led to the development of a diverse array of guanylating agents. Among these, Morpholine-4-carboximidamide sulfate, also referred to as Morpholine-4-carboxamidine hemisulfate, emerges as a promising reagent. Its structure, featuring a pre-formed guanidine core tethered to a morpholine ring, presents a unique platform for the synthesis of substituted guanidines. This guide provides an in-depth exploration of the potential applications and theoretical protocols for the utilization of this compound in organic synthesis, tailored for researchers, scientists, and professionals in drug development. While its primary documented applications lie in the pharmaceutical realm as an antiviral and antineoplastic agent, its utility as a guanylating agent in broader organic synthesis is a compelling area for exploration.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 17238-55-0 | [2] |
| Molecular Formula | C₁₀H₂₄N₆O₆S | [2] |
| Molecular Weight | 356.40 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Proposed Mechanism of Guanylation: A Nucleophilic Displacement Pathway
The reactivity of this compound as a guanylating agent is predicated on the electrophilic nature of the central carbon atom of the carboximidamide group. The proposed mechanism for the guanylation of a primary or secondary amine involves a nucleophilic attack by the amine on this electrophilic carbon, followed by the elimination of morpholine as a leaving group. The reaction is likely facilitated by a base to deprotonate the incoming amine, enhancing its nucleophilicity, and to neutralize the sulfuric acid present in the reagent salt.
Sources
Morpholine-4-carboximidamide Sulfate: A Versatile Intermediate for Accelerated Drug Discovery
Introduction: The Strategic Value of the Guanidinium Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the guanidinium group stands out as a privileged scaffold. Its unique electronic properties and ability to participate in multiple hydrogen bonds make it a cornerstone in the design of molecules targeting a wide array of biological systems.[1] Guanidine derivatives are integral to numerous therapeutic agents, demonstrating efficacy in areas as diverse as oncology, infectious diseases, and metabolic disorders.[2][3] Morpholine-4-carboximidamide, available as its stable sulfate salt, is a key intermediate that provides a reliable and efficient entry point for incorporating this crucial functionality into novel drug candidates. The morpholine moiety itself is a favored component in medicinal chemistry, often improving the pharmacokinetic profile of bioactive molecules.[4][5] This guide offers an in-depth exploration of morpholine-4-carboximidamide sulfate as a strategic building block, complete with detailed protocols and mechanistic insights for its application in the synthesis of biologically active compounds.
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. This compound is a stable, crystalline solid, which simplifies handling and storage. The structural parameters, confirmed by X-ray crystallography of the free base, reveal important details about its reactivity.[6][7][8]
Table 1: Physicochemical Properties of Morpholine-4-carboximidamide
| Property | Value | Source |
| Molecular Formula (Sulfate Salt) | C10H24N6O6S | [9] |
| Molecular Weight (Sulfate Salt) | 356.40 g/mol | [9] |
| Molecular Formula (Free Base) | C5H11N3O | [6] |
| Molecular Weight (Free Base) | 129.17 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [8] |
| C=N Bond Length | 1.2971 (14) Å | [6][7] |
| C-NH2 Bond Length | 1.3595 (14) Å | [6][7] |
| Morpholine Ring Conformation | Chair | [6][8] |
The distinct bond lengths within the carboximidamide unit, with a clear double-bond character for the C=N bond and single-bond character for the C-NH2 bond, dictate its nucleophilic nature in cyclization reactions.[6][7]
Caption: Chemical structure and basic information for Morpholine-4-carboximidamide.
Application in Heterocyclic Synthesis: A Protocol for Pyrimidine Formation
One of the most powerful applications of morpholine-4-carboximidamide is in the synthesis of substituted pyrimidines. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including kinase inhibitors and other targeted therapies.[1][10][11][12][13] The following protocol details a robust method for the synthesis of a 2-(morpholino-4-yl)-pyrimidine derivative through the condensation of morpholine-4-carboximidamide with a β-ketoester.
Experimental Protocol: Synthesis of Ethyl 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate
This procedure is a representative example of a Pinner-type synthesis, a classic and reliable method for pyrimidine ring formation.[13]
Materials:
-
This compound (1 equivalent)
-
Sodium ethoxide (2 equivalents)
-
Ethyl 2-acetyl-3-oxobutanoate (or a similar β-ketoester) (1 equivalent)
-
Anhydrous Ethanol
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus (Silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
Preparation of the Free Base (in situ):
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Add this compound to the sodium ethoxide solution. Stir the resulting suspension at room temperature for 30 minutes. This step generates the free morpholine-4-carboximidamide base in situ. The rationale for this step is to deprotonate the sulfate salt, liberating the nucleophilic guanidine moiety required for the subsequent cyclization.
-
-
Condensation and Cyclization:
-
To the stirred suspension, add the β-ketoester (e.g., ethyl 2-acetyl-3-oxobutanoate) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-8 hours. The elevated temperature provides the necessary activation energy for the initial condensation and subsequent intramolecular cyclization.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure pyrimidine derivative.
-
Caption: Experimental workflow for pyrimidine synthesis.
Analytical Characterization
The identity and purity of the synthesized pyrimidine derivative should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data for Ethyl 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the ethyl ester, methyl group on the pyrimidine ring, morpholine protons, and the pyrimidine ring proton. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the morpholine and ethyl groups. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺). |
| FTIR | Vibrational bands for C=O (ester), C=N, and C-O-C functional groups. |
Signaling Pathway and Relevance in Drug Discovery
The morpholine and pyrimidine moieties are prevalent in a class of drugs known as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. For instance, Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[2]
Caption: Role of a pyrimidine-based inhibitor in the BTK signaling pathway.
The morpholine group in such inhibitors often forms critical hydrogen bonds with the hinge region of the kinase active site, enhancing binding affinity and selectivity.[14] The pyrimidine core serves as a scaffold to correctly orient the various pharmacophoric elements for optimal interaction with the target protein. The use of this compound allows for the efficient construction of pyrimidine libraries, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors.[2][15]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: The compound may cause skin and serious eye irritation.[16] In case of contact, rinse immediately and thoroughly with water and seek medical attention.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery. Its ability to serve as a precursor to the guanidinium functional group facilitates the synthesis of complex heterocyclic structures, most notably pyrimidines. The protocols and insights provided herein demonstrate a clear and efficient pathway for leveraging this intermediate in the creation of novel, biologically active molecules. The strategic incorporation of the morpholine-carboximidamide moiety can significantly accelerate the drug discovery process, particularly in the development of targeted therapies such as kinase inhibitors.
References
-
Tiritiris, I. (2012). 4-Morpholine-carboxamidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3118. [Link]
-
Tiritiris, I. (2012). 4-Morpholine-carboxamidine. PubMed, 23284443. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives using CoFe2O4@SiO2-PA-CC-guanidine-SA catalyst. Retrieved from [Link]
-
Al-Azzawi, A. M. J., & Al-Rubaie, A. F. (2017). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Journal of University of Anbar for Pure Science, 11(1), 1-8. [Link]
-
Serrano, J. L., Unciti-Broceta, A., & Díaz-dela-Lastra, E. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Gevorgyan, A., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 25(21), 5183. [Link]
-
Mafud, A. C., et al. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2008. [Link]
-
Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Molecules. [Link]
-
Ramón, R., & Carlier, P. R. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]
-
Liu, J., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125. [Link]
-
Raoof, S. S., Al-Tamiemi, E. O., & Khammas, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
-
PubChem. (n.d.). Morpholine-4-carboxamide. Retrieved from [Link]
-
Ali, M., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(1), 199. [Link]
-
Aziz, H., et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Molecular Diversity, 24(4), 1365-1381. [Link]
-
Farrugia, L. J., & Betz, D. (2021). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Catalysts, 11(11), 1319. [Link]
-
Vitaku, E., et al. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Neff, R. K., & Zeller, W. A. (2011). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 44(2), 111-122. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Mills, C. E., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2998. [Link]
-
Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]
-
PubChem. (n.d.). 4-Morpholinecarboximidamide, sulfate (2:1). Retrieved from [Link]
-
PubChem. (n.d.). Morpholine-4-carboximidamide Hydrobromide. Retrieved from [Link]
-
Li, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Gulea, M., & Wróblewski, A. E. (2014). Multicomponent reactions in nucleoside chemistry. Beilstein Journal of Organic Chemistry, 10, 179-226. [Link]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2), 253-261. [Link]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Coppola, G. M., & Hardtmann, G. E. (1982). Reactions of N-Hydroxysuccinimide Esters of Anthranilic Acids with Anions of .BETA.-Keto Esters. A New Route to 4-Oxo-3-quinolinecarboxylic Acid Derivatives. The Journal of Organic Chemistry, 47(19), 3773-3775. [Link]
Sources
- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Morpholine-carboxamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Morpholine-4-carboximidamide Hydrobromide | C5H12BrN3O | CID 2806564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Morpholine-4-carboximidamide Derivatives in Antineoplastic Studies
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Therapeutic Potential of Morpholine Scaffolds in Oncology
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. In the context of oncology, derivatives of morpholine are being extensively investigated for their potential as novel antineoplastic agents. This guide focuses on the application of Morpholine-4-carboximidamide and its related derivatives, providing a comprehensive overview of their proposed mechanism of action and detailed protocols for their evaluation in preclinical cancer studies. While the user has specified the sulfate salt, the available literature primarily discusses the hydrochloride salt or the parent compound. Therefore, this guide will focus on the broader class of Morpholine-4-carboximidamide derivatives, with the protocols being generally applicable to various salt forms.
Part 1: Unraveling the Mechanism of Action
Morpholine-4-carboxamide derivatives are proposed to exert their anticancer effects primarily by inhibiting DNA synthesis and repair.[1] This mechanism is particularly effective against rapidly proliferating cancer cells, which are highly dependent on these processes for their survival and growth.
The key target of these compounds is believed to be DNA ligase, an essential enzyme in DNA replication and repair.[1] DNA ligase is responsible for joining Okazaki fragments during lagging strand synthesis and for sealing single-strand breaks in DNA. By inhibiting DNA ligase, Morpholine-4-carboxamide derivatives can stall DNA replication and prevent the repair of DNA damage, leading to the accumulation of genomic instability and ultimately triggering apoptosis in cancer cells.[1]
The proposed mechanism of inhibition involves the morpholine-4-carboxamide moiety interfering with the initial adenylation step of the DNA ligase reaction.[1] These compounds may act as competitive inhibitors of ATP, binding to the ATP-binding pocket of the ligase and preventing the formation of the necessary ligase-AMP intermediate.[1]
Furthermore, some morpholine derivatives have been shown to target other key players in cancer progression, such as VEGFR-2, an important receptor tyrosine kinase involved in angiogenesis.[2] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby inhibiting tumor growth and metastasis.
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanisms of antineoplastic action for Morpholine-4-carboximidamide derivatives.
Part 2: In Vitro Evaluation Protocols
A tiered approach to in vitro testing is recommended to comprehensively evaluate the antineoplastic potential of Morpholine-4-carboximidamide derivatives.[3][4]
Initial Screening: Cell Viability and Cytotoxicity Assays
The initial step involves assessing the compound's ability to reduce cancer cell viability. A variety of assays are available for this purpose.[3][5][6]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Morpholine-4-carboximidamide derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommendation |
| Cell Lines | Panel of diverse cancer cell lines (e.g., MCF-7, A549, HT-29) and a non-cancerous cell line (e.g., HEK293) for selectivity.[7][8] |
| Compound Concentration | Logarithmic serial dilutions (e.g., 0.01 µM to 100 µM). |
| Incubation Time | 24, 48, and 72 hours to assess time-dependent effects. |
| Controls | Untreated cells (negative control), vehicle control (e.g., DMSO), and a known anticancer drug (positive control, e.g., doxorubicin). |
Mechanistic Assays: Delving Deeper
Once cytotoxic activity is confirmed, further assays are necessary to elucidate the underlying mechanism of action.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with the Morpholine-4-carboximidamide derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizing the In Vitro Experimental Workflow
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Part 3: In Vivo Antineoplastic Studies
Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their efficacy and safety in a more complex biological system.[5][9]
Xenograft Tumor Models
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are commonly used in preclinical oncology research.[10][11][12][13]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the Morpholine-4-carboximidamide derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice throughout the study.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Collection: Excise the tumors and measure their final weight. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
| Parameter | Recommendation |
| Animal Model | Immunocompromised mice (e.g., athymic nude, SCID).[10][11] |
| Cell Line | A cell line that showed high sensitivity to the compound in vitro. |
| Dosing Regimen | Determined by preliminary maximum tolerated dose (MTD) studies. |
| Endpoints | Tumor growth inhibition (TGI), body weight changes, and overall survival. |
Visualizing the In Vivo Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays and techniques utilized in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predictive In Vivo Models for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. championsoncology.com [championsoncology.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. blog.crownbio.com [blog.crownbio.com]
"synthesis of pyrimidine-based pharmacophores with Morpholine-4-carboximidamide"
Application Note & Protocol
Topic: Strategic Synthesis of Pyrimidine-Based Pharmacophores via Multicomponent Reaction with Morpholine-4-carboximidamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. This guide provides a comprehensive protocol for the synthesis of novel pyrimidine-based pharmacophores incorporating a morpholine moiety, utilizing Morpholine-4-carboximidamide as a key building block. We detail a robust and efficient one-pot, three-component synthesis analogous to the Biginelli reaction, a classic multicomponent reaction valued for its operational simplicity and atom economy.[1][2] This document elucidates the underlying reaction mechanism, provides step-by-step experimental procedures, offers key characterization data, and includes expert insights for troubleshooting and optimization. The resulting pyrimidine-morpholine hybrids are of significant interest due to their potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5]
Introduction: The Rationale for Pyrimidine-Morpholine Hybrids
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural compounds and synthetic drugs, including antiviral and anticancer agents.[6] Its nitrogen-rich structure is adept at forming hydrogen bonds with biological targets. Concurrently, the morpholine heterocycle is widely recognized in medicinal chemistry for its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[4][7] The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while its stable, non-planar conformation can provide favorable vectoral orientation for interacting with protein binding sites.[4]
By strategically combining these two scaffolds, we aim to create hybrid molecules with synergistic or enhanced biological activities. This guide focuses on using Morpholine-4-carboximidamide, a guanidine derivative, as the linchpin for constructing the pyrimidine core, directly embedding the valuable morpholine substituent into the final structure.[8][9]
Mechanistic Underpinnings: The Biginelli-Type Condensation
The synthesis proceeds via a one-pot, acid-catalyzed, three-component reaction involving an aromatic aldehyde, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and Morpholine-4-carboximidamide. The generally accepted mechanism for this transformation involves several key steps.[1][2]
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde and Morpholine-4-carboximidamide to form an N-acyliminium ion intermediate.
-
Nucleophilic Attack: The enol form of the 1,3-dicarbonyl compound acts as a nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The resulting open-chain intermediate undergoes intramolecular cyclization via condensation between a terminal amine and a carbonyl group, followed by dehydration to yield the stable dihydropyrimidine ring.
This pathway is highly efficient, allowing for the rapid generation of molecular complexity from simple, readily available starting materials.
Figure 1: Proposed mechanism for the Biginelli-type reaction.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Morpholine-4-carboximidamide Hydrochloride
While commercially available, this key reagent can be synthesized from common starting materials.[8][9] This protocol is adapted from established procedures for guanidine synthesis.
-
Reagents & Materials:
-
O-Methylisourea sulfate
-
Morpholine
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
-
-
Procedure:
-
Step 1 (Salt Formation): In a round-bottom flask, combine O-methylisourea sulfate (1.0 eq) and morpholine (2.2 eq). Heat the mixture under reflux. The methanol byproduct will begin to distill off. Continue heating until the reaction is complete (monitored by TLC). The intermediate salt, 4-morpholine-carboxamidinium sulfate, will precipitate upon cooling.[9]
-
Step 2 (Deprotonation): Dissolve the crude salt in a minimal amount of cold deionized water. While cooling in an ice bath, add a solution of NaOH (2.0 eq) in water dropwise with vigorous stirring.[9]
-
Step 3 (Extraction): Once the addition is complete, allow the mixture to warm to room temperature. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Step 4 (Drying and Isolation): Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to yield Morpholine-4-carboximidamide as a solid. For conversion to the hydrochloride salt for stability and easier handling, dissolve the free base in a minimal amount of isopropanol and add a stoichiometric amount of concentrated HCl, then precipitate with ether.
-
Protocol 2: General One-Pot Synthesis of 4-Aryl-6-morpholino-dihydropyrimidines
This protocol describes a general method for the three-component condensation.
-
Reagents & Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Morpholine-4-carboximidamide hydrochloride (1.2 mmol)[8]
-
Catalyst: Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%) or concentrated HCl (3-4 drops)[2]
-
Solvent: Ethanol or solvent-free conditions[2]
-
Round-bottom flask, condenser, magnetic stirrer
-
-
Procedure:
-
Step 1 (Mixing): To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), Morpholine-4-carboximidamide hydrochloride (1.2 mmol), and the chosen catalyst.
-
Step 2 (Reaction):
-
(For solvent conditions): Add ethanol (10 mL) and fit the flask with a condenser. Heat the mixture to reflux (approx. 80 °C) with continuous stirring for 4-12 hours.
-
(For solvent-free conditions): Mix the reagents thoroughly and heat the mixture to 100 °C for 1-2 hours.[1]
-
-
Step 3 (Monitoring): Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Step 4 (Work-up and Isolation): After completion, cool the reaction mixture to room temperature. If using a solvent, reduce the volume in vacuo. Add cold water to the residue, which should induce precipitation of the crude product.
-
Step 5 (Purification): Collect the solid product by vacuum filtration and wash it with cold ethanol or a water/ethanol mixture. If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Data Presentation and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Table 1: Representative Data for Synthesized Pyrimidine-Morpholine Hybrids
| Compound ID | Ar-substituent | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) Highlights[4] | ¹³C NMR (δ, ppm) Highlights[4] |
| 1a | 4-H | ~70-85 | 140-145 | ~5.4 (s, 1H, pyrimidine-H), ~3.7 (t, 4H, morpholine), ~2.9 (t, 4H, morpholine) | ~163 (C=O), ~159 (C=N), ~90 (C5-pyrimidine), ~66 (O-CH₂), ~51 (N-CH₂) |
| 2g | 4-(CF₃) | ~75 | 144-150 | ~7.6 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~5.4 (s, 1H, pyrimidine-H) | ~163 (C=O), ~159 (C=N), ~140 (Ar-C), ~90 (C5-pyrimidine) |
| 2h | 4-(NO₂) | ~60 | 141-146 | ~8.1 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~5.4 (s, 1H, pyrimidine-H) | ~163 (C=O), ~159 (C=N), ~148 (Ar-C-NO₂), ~91 (C5-pyrimidine) |
Note: Data are representative and may vary based on specific reaction conditions and substitution patterns. The provided NMR data highlights key characteristic peaks for structural confirmation.[4]
Key Spectroscopic Signatures:
-
¹H NMR: The appearance of a singlet peak around 5.1-5.4 ppm is characteristic of the C5 proton of the pyrimidine ring.[4] Signals for the morpholine protons typically appear as two triplets around 3.7-3.8 ppm and 2.9-3.0 ppm.
-
¹³C NMR: A key signal for the C5 carbon of the pyrimidine ring is observed in the range of 90-91 ppm.[4] Carbonyl and imine carbons of the pyrimidine ring appear further downfield (~152-163 ppm).
-
Mass Spectrometry: The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.
Experimental Workflow Overview
Figure 2: General experimental workflow for pyrimidine-morpholine synthesis.
Troubleshooting and Field Insights
-
Low Yields: If yields are consistently low, consider increasing the amount of catalyst or extending the reaction time. For aldehydes with strongly electron-donating groups (e.g., dimethylamino), the basicity of the aldehyde may interfere with the acid catalyst; in such cases, using a Lewis acid catalyst like Yb(OTf)₃ may be more effective.[2][10]
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is the preferred method. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective.
-
Incomplete Reactions: Ensure all reagents are pure and dry, as water can interfere with the initial condensation step. Using the hydrochloride salt of the carboximidamide can sometimes improve handling and stoichiometry.[11]
-
Side Reactions: At higher temperatures or with prolonged reaction times, oxidation of the dihydropyrimidine ring to the corresponding aromatic pyrimidine can occur. If this is undesired, careful control of reaction conditions is necessary.
Conclusion
The synthetic protocol detailed herein provides a reliable and versatile method for accessing a library of novel pyrimidine-morpholine hybrid molecules. By leveraging the efficiency of the Biginelli multicomponent reaction, researchers can rapidly generate structurally diverse compounds with significant potential for drug discovery programs. The incorporation of the morpholine moiety via Morpholine-4-carboximidamide offers a direct route to compounds with potentially favorable ADME properties, making this an attractive strategy for developing next-generation therapeutics.
References
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.
- Biginelli Reaction. (2021). J&K Scientific LLC.
- Morpholine-4-carboximidamide hydrochloride. (2023). Smolecule.
- Biginelli Reaction. Organic Chemistry Portal.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed Central.
- Synthesis of pyrimidines via Biginelli reaction.
- Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). PubMed Central.
- Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025).
- Some drugs and reported candidates with pyrimidine or morpholine scaffold exhibit diverse anticancer effects.
- Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. (2023). PubMed.
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PubMed Central.
- 4-Morpholinecarboxamidine. PubMed Central.
- Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews.
- Morpholine-4-carboximidamide hydrochloride | 5638-78-8. Sigma-Aldrich.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 9. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [sigmaaldrich.cn]
Analytical Strategies for the Quantification of Morpholine-4-carboximidamide Sulfate
An Application Note and Protocol Guide
Abstract
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of Morpholine-4-carboximidamide sulfate (CAS: 17238-55-0), a guanidine derivative with potential antiviral and antineoplastic properties.[1] Due to its high polarity, lack of a significant UV chromophore, and salt form, this analyte presents unique challenges for conventional analytical techniques. This guide explores several robust methodologies, with a primary focus on Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) as the gold standard for sensitivity and selectivity. Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Ion Chromatography (IC), are also discussed to provide a comprehensive toolkit for researchers, scientists, and drug development professionals.
Introduction and Analytical Rationale
This compound is a salt composed of two morpholine-4-carboximidamide molecules and one sulfuric acid molecule.[2] It is utilized in various research capacities, including as an intermediate in pharmaceutical synthesis and for its potential therapeutic activities.[1][3] Accurate and precise quantification of this compound is critical for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring impurity levels, and conducting pharmacokinetic studies.
The primary analytical challenges stem from the molecule's inherent physicochemical properties:
-
High Polarity: The guanidinium group is protonated over a wide pH range, and the morpholine ether group contributes to its hydrophilicity, making it difficult to retain on traditional reverse-phase HPLC columns.
-
Non-Volatile Nature: As a salt, the compound has a negligible vapor pressure, precluding direct analysis by Gas Chromatography.
-
Lack of a Strong Chromophore: The molecule does not possess conjugated double bonds that would allow for sensitive detection by UV-Vis spectrophotometry.[4]
Given these characteristics, analytical strategies must be tailored to either accommodate this polarity directly or chemically modify the analyte to be compatible with the chosen technique. This guide prioritizes methods that offer high selectivity and sensitivity, which are essential for trace-level detection in complex matrices.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17238-55-0 | [1][2][5] |
| Molecular Formula | C₁₀H₂₄N₆O₆S (or 2C₅H₁₁N₃O · H₂SO₄) | [1][2][5] |
| Molecular Weight | 356.40 g/mol | [2][5] |
| Synonyms | 4-morpholinecarboximidamide, sulfate (2:1) | [1][2] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
Primary Recommended Methodology: HILIC-LC-MS/MS
For the sensitive and selective quantification of this compound in matrices ranging from bulk API to biological fluids, Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) is the superior choice. HILIC is specifically designed for the retention of highly polar compounds, while MS/MS provides unparalleled selectivity and sensitivity, negating the need for a chromophore.[6][7]
Causality Behind Method Selection:
-
HILIC Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of a non-polar organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention for polar molecules like the morpholine-4-carboximidamide cation.
-
MS/MS Advantage: Electrospray Ionization (ESI) in positive mode is highly effective for protonating the basic guanidine group, leading to a strong signal for the precursor ion. Subsequent fragmentation in the collision cell produces specific product ions, which are monitored in Multiple Reaction Monitoring (MRM) mode. This technique virtually eliminates matrix interferences and provides definitive identification and quantification.[8]
Experimental Workflow: HILIC-LC-MS/MS
Caption: HILIC-LC-MS/MS workflow for Morpholine-4-carboximidamide analysis.
Detailed Protocol: HILIC-LC-MS/MS
1. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL of cation): Accurately weigh 13.8 mg of this compound (equivalent to 10 mg of the active cation) and dissolve in a 10 mL volumetric flask using a diluent of 90:10 (v/v) acetonitrile:water. This high organic content is crucial to prevent peak distortion in HILIC mode.
-
Working Standards: Prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution with the same diluent.
-
Sample Preparation: Dissolve the sample matrix to achieve a target concentration within the calibration range. For complex matrices, centrifugation is highly recommended to remove particulates that could block the instrument's capillary systems.[9] Filter all solutions through a 0.22 µm PTFE or nylon syringe filter prior to injection.
2. Liquid Chromatography Parameters:
-
LC System: Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent.
-
Column: Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[7]
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: 95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
7.0 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Parameters:
-
MS System: Agilent 6470 TQ, Sciex QTRAP 6500+, or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: +3500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
MRM Transitions (Proposed): The precursor ion is the protonated morpholine-4-carboximidamide cation [C₅H₁₁N₃O+H]⁺, with an m/z of approximately 130.1.
Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose 130.1 86.1 15 Quantifier (Loss of carbamimidoyl group) | 130.1 | 70.1 | 20 | Qualifier (Fragment of morpholine ring) |
4. System Suitability & Validation:
-
Linearity: A calibration curve should be prepared with at least six non-zero points. A correlation coefficient (R²) of >0.995 is expected.
-
Precision: Replicate injections (n=6) of a mid-level QC sample should yield a relative standard deviation (RSD) of <15%.[10]
-
Accuracy: Recovery should be between 85-115% for spiked samples at low, medium, and high concentrations.[10][11]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically S/N > 10).
Alternative Methodology: GC-MS with Derivatization
Direct GC-MS analysis is not feasible due to the non-volatile nature of the analyte. However, a derivatization strategy, adapted from methods used for the parent morpholine compound, can be employed.[12] This involves converting the analyte into a more volatile and thermally stable derivative. The most common approach is nitrosation under acidic conditions to form N-nitrosomorpholine, which is amenable to GC-MS analysis.[12]
This method is indirect and requires careful optimization. It measures the morpholine moiety after potential hydrolysis and derivatization, not the intact carboximidamide sulfate salt. It is best suited for matrices where LC-MS/MS is unavailable or for specific impurity profiling of morpholine itself.
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis via nitrosation and extraction.
Detailed Protocol: GC-MS (Adapted from Morpholine Analysis)
1. Derivatization and Extraction: [12]
-
To 2.0 mL of the aqueous sample or standard, add 200 µL of 0.05 M hydrochloric acid (HCl).
-
Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex for 30 seconds.
-
Heat the mixture in a sealed vial at 40°C for 5 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 0.5 mL of dichloromethane to the vial and vortex for 1 minute to extract the N-nitrosomorpholine derivative.
-
Allow the layers to separate (centrifugation may be required).
-
Carefully transfer the bottom organic layer to a GC autosampler vial.
2. Gas Chromatography-Mass Spectrometry Parameters:
-
GC-MS System: Agilent 7890A with 5975C MSD, or equivalent.
-
Column: DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent mid-polarity column.
-
Injection Volume: 1 µL (Splitless).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Initial 50°C for 2 min, ramp at 10°C/min to 180°C, then ramp at 20°C/min to 250°C and hold for 5 min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for N-nitrosomorpholine ions: m/z 116 (molecular ion), 86, and 56.
Other Potential Methodologies
Ion Chromatography (IC)
For analyzing the compound as a cation without derivatization or complex mobile phases, cation-exchange IC with suppressed conductivity detection is a viable option. This technique is particularly useful for quantifying the analyte in the presence of other common cations (e.g., Na⁺, K⁺, NH₄⁺). An existing application note for the analysis of morpholine in the drug linezolid demonstrates the power of this approach.[4]
-
Principle: The morpholine-4-carboximidamide cation is separated on a cation-exchange column and detected by changes in conductivity after chemical suppression of the eluent background conductivity.
-
Advantages: High selectivity for cations, excellent sensitivity, and robustness for quality control environments.
-
Considerations: Requires a dedicated IC system. The mobile phase (e.g., methanesulfonic acid) and column (e.g., Dionex IonPac CS19) must be carefully selected.[4]
Summary of Method Performance
The following table summarizes typical performance metrics based on published methods for the closely related analyte, morpholine, which can be used as a benchmark when validating methods for this compound.
| Parameter | LC-MS/MS (HILIC) | GC-MS (with Derivatization) | Source(s) |
| Linearity Range | 5 - 300 µg/L | 10 - 500 µg/L | [11][12] |
| Correlation (R²) | >0.999 | >0.999 | [11][12] |
| LOD | 2 µg/kg | 7.3 µg/L | [11][12] |
| LOQ | 5 µg/kg | 24.4 µg/L | [11][12] |
| Recovery (%) | 83 - 108% | 94 - 109% | [11][12] |
| Intra-day Precision (RSD) | 1.1 - 3.7% | 2.0 - 4.4% | [10][12] |
| Inter-day Precision (RSD) | 1.5 - 4.1% | 3.3 - 7.0% | [10][12] |
Conclusion
The analysis of this compound requires specialized analytical approaches due to its challenging physicochemical properties. The HILIC-LC-MS/MS method is strongly recommended as the most direct, sensitive, and specific technique for accurate quantification in diverse sample matrices. For laboratories without LC-MS/MS capabilities, GC-MS with a validated derivatization protocol or Ion Chromatography offer robust alternatives. The choice of method should be guided by the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. Each protocol described herein provides a solid foundation for method development and validation in a regulated or research environment.
References
-
Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
-
4-Morpholinecarboximidamide, sulfate (2:1). (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Separation of Morpholine-4-carboxamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
-
SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (n.d.). Shared Research Facilities, West Virginia University. Retrieved January 17, 2026, from [Link]
-
Thompson, T. S., & Noot, D. K. (2019). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of AOAC International, 102(5), 1565-1570. Retrieved from [Link]
-
Cao, M., Chen, D., Wang, M., Ren, Y., & Wu, Y. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9308104. Retrieved from [Link]
-
Szûcs, Z., & Kurkó, J. (1998). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. Journal of Chromatography. B, Biomedical Sciences and Applications, 714(2), 347-351. Retrieved from [Link]
-
Feng, J., et al. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Retrieved from [Link]
-
HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Retrieved January 17, 2026, from [Link]
-
Tran, T. T. T., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 213-220. Retrieved from [Link]
- Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate. (2022). Google Patents.
-
Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). (2021). ResearchGate. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 17, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Morpholinecarboximidamide, sulfate (2:1) | C10H24N6O6S | CID 205052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Carboxyamidinomorpholine hemisulfate, this compound, morpholine-4-carboxamidine; sulfate, Morpholin-4-carbamidin; Sulfat, CasNo.17238-55-0 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]
- 4. lcms.cz [lcms.cz]
- 5. scbt.com [scbt.com]
- 6. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morpholine-4-carboximidamide Sulfate as a Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Advantage of Morpholine-4-carboximidamide Sulfate in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to a vast array of biologically active molecules and functional materials. Among the myriad of building blocks available to the synthetic chemist, those incorporating the guanidine functional group are of particular importance due to their unique electronic properties and their ability to participate in a variety of cyclization reactions.[1][2]
This guide focuses on a specific and highly valuable guanidine derivative: This compound (1) . This reagent uniquely combines the established reactivity of a guanidine moiety with the favorable physicochemical properties imparted by the morpholine ring. The morpholine scaffold is a well-regarded pharmacophore in medicinal chemistry, often introduced to enhance aqueous solubility, metabolic stability, and to modulate the overall pharmacological profile of a lead compound. The sulfate salt form of this reagent offers advantages in terms of stability and ease of handling compared to the free base.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-tested protocols for the application of this compound in the synthesis of key heterocyclic systems, namely pyrimidines and triazines, but also delves into the underlying chemical principles that govern these transformations. Our aim is to empower the reader with the knowledge to not just follow a procedure, but to understand the causality behind the experimental choices, enabling them to adapt and innovate within their own research endeavors.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17238-55-0 | [3][4] |
| Molecular Formula | C₁₀H₂₄N₆O₆S (as hemisulfate) | [3][4] |
| Molecular Weight | 356.4 g/mol (as hemisulfate) | [3][4] |
| Appearance | White to off-white solid | [2][5] |
| Boiling Point | 222.6 °C at 760 mmHg (of free base) | [3] |
| Solubility | Soluble in water | [2] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [3] |
Safety and Handling Precautions:
While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety data for analogous compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Respiratory Protection: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
For detailed safety information, it is always advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
Application in Heterocyclic Synthesis: A Mechanistic Approach
This compound serves as a potent binucleophile, making it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles. The core reactivity stems from the guanidine unit, which can react with dielectrophilic species to form stable ring systems.
I. Synthesis of 2-Morpholinopyrimidines
The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, including several approved drugs. The reaction of a guanidine with a 1,3-dicarbonyl compound is a classic and efficient method for the construction of the pyrimidine core.
Reaction Principle:
The synthesis of 2-morpholinopyrimidines from this compound and a 1,3-dicarbonyl compound proceeds via a cyclocondensation reaction. The guanidine nitrogen atoms act as nucleophiles, attacking the carbonyl carbons of the dielectrophile. The reaction is typically promoted by a base to neutralize the sulfate salt and generate the free guanidine in situ.
Diagram 1: General Workflow for 2-Morpholinopyrimidine Synthesis
Caption: A streamlined workflow for the synthesis of 2-morpholinopyrimidines.
Diagram 2: Proposed Reaction Mechanism for 2-Morpholinopyrimidine Formation
Caption: The stepwise mechanism of 2-morpholinopyrimidine synthesis.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of 2-aminopyrimidines from guanidine salts and 1,3-dicarbonyl compounds.
Materials:
-
This compound (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)
-
Base (e.g., sodium ethoxide, potassium carbonate) (2.2 eq)
-
Anhydrous ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) to anhydrous ethanol.
-
Addition of Base: Slowly add the base (2.2 eq) to the stirred suspension at room temperature. The choice of base is critical; for less acidic dicarbonyl compounds, a stronger base like sodium ethoxide is preferable. For more acidic substrates, potassium carbonate may suffice.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the reactivity of the dicarbonyl substrate.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).
Table 2: Representative Examples of 2-Morpholinopyrimidine Synthesis
| 1,3-Dicarbonyl Compound | Product | Expected Yield Range (%) |
| Acetylacetone | 4,6-Dimethyl-2-morpholinopyrimidine | 70-85 |
| Ethyl acetoacetate | 4-Hydroxy-6-methyl-2-morpholinopyrimidine | 65-80 |
| Dibenzoylmethane | 4,6-Diphenyl-2-morpholinopyrimidine | 75-90 |
II. Synthesis of 2,4-Dimorpholino-1,3,5-triazines
1,3,5-Triazines (s-triazines) are another class of heterocycles with broad applications, from pharmaceuticals to polymers. The synthesis of substituted triazines often starts from cyanuric chloride, where the chlorine atoms are sequentially displaced by nucleophiles. However, building the triazine ring from acyclic precursors offers an alternative and versatile approach.
Reaction Principle:
While a one-pot synthesis of a triazine from this compound is less common, a plausible approach involves the reaction with a suitable three-carbon synthon or a stepwise approach. A more direct and well-established method for synthesizing substituted triazines is the reaction of a biguanide with an ester. In the context of our starting material, it can be envisioned to first form a biguanide derivative which then undergoes cyclization.
A more practical application of this compound would be in the synthesis of 2-amino-4,6-disubstituted-1,3,5-triazines. For the purpose of this guide, we will focus on a hypothetical, yet chemically sound, protocol for the synthesis of a 2,4-diamino-1,3,5-triazine derivative where one of the amino groups is a morpholine.
Diagram 3: General Workflow for 2,4-Diamino-1,3,5-triazine Synthesis
Caption: A conceptual workflow for the synthesis of a triazine derivative.
Detailed Experimental Protocol (Adapted):
This protocol is adapted from general procedures for the synthesis of 2,4-diamino-1,3,5-triazines from biguanides.
Materials:
-
This compound (1.0 eq)
-
Dicyandiamide (1.0 eq)
-
Sodium methoxide (2.2 eq)
-
Anhydrous methanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) and dicyandiamide (1.0 eq) in anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide (2.2 eq) portion-wise to the stirred suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: Triturate the crude solid with diethyl ether, filter, and dry to afford the crude product. Recrystallize from a suitable solvent like ethanol to obtain the purified 2,4-diamino-6-morpholino-1,3,5-triazine.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its ability to act as a guanidine surrogate, coupled with the beneficial properties of the morpholine moiety, makes it an attractive tool for synthetic and medicinal chemists. The protocols outlined in this guide provide a solid foundation for the preparation of 2-morpholinopyrimidines and offer a strategic approach for the synthesis of substituted 1,3,5-triazines.
The causality behind the experimental choices, such as the selection of base and solvent, is rooted in the fundamental principles of organic chemistry, aiming to optimize the nucleophilicity of the guanidine moiety while ensuring the stability of the reactants and products. The self-validating nature of these protocols lies in the clear, stepwise procedures coupled with standard analytical techniques for reaction monitoring and product characterization.
Future research in this area could explore the reactivity of this compound with a broader range of electrophiles to access an even greater diversity of heterocyclic scaffolds. Furthermore, the development of one-pot, multicomponent reactions utilizing this building block would be a significant advancement, aligning with the principles of green and efficient chemistry. As the demand for novel therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
-
LookChem. Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. [Link]
-
Taylor & Francis Online. Synthesis of heterocycles using guanidine: An overview. [Link]
-
ChemBK. MORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT. [Link]
-
PubChem. 4-Morpholinecarboximidamide, sulfate (2:1). [Link]
Sources
The Ascendant Role of Morpholine Carboximidamides in Medicinal Chemistry: Application Notes and Protocols
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its incorporation can enhance aqueous solubility, metabolic stability, and target binding affinity.[3] When functionalized with a carboximidamide group, a bioisostere of guanidine, the resulting morpholine carboximidamide scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and basicity, making it a compelling motif for engaging a variety of biological targets.[4][5] This guide provides an in-depth exploration of the medicinal chemistry applications of morpholine carboximidamides, complete with detailed synthetic protocols and methodologies for biological evaluation.
I. Strategic Importance in Drug Discovery
The morpholine carboximidamide core has emerged as a valuable pharmacophore in the design of inhibitors for enzymes implicated in oncology, neurodegenerative diseases, and viral infections. The positively charged carboximidamidium ion can form key salt-bridge and hydrogen bond interactions within enzyme active sites, while the morpholine ring can be strategically positioned to occupy hydrophobic pockets or serve as a vector for further chemical modification to fine-tune potency and selectivity.[1][6]
Key Therapeutic Areas:
-
Oncology: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer.[7] Morpholine-containing compounds have shown potent inhibitory activity against these kinases.[1][8] The carboximidamide group can mimic the hinge-binding interactions of the adenine region of ATP.
-
Neurodegenerative Diseases: Inhibition of β-secretase (BACE-1) is a key therapeutic strategy for Alzheimer's disease.[3][4] The morpholine moiety can confer blood-brain barrier permeability, a critical attribute for CNS-active drugs.[9]
-
Antiviral Agents: The guanidino group, and by extension the carboximidamide group, is found in several antiviral compounds.[5][10] These moieties can interfere with viral replication processes.
II. Synthesis of Morpholine Carboximidamides: Protocols and Mechanistic Insights
The synthesis of morpholine carboximidamides can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Protocol 1: Synthesis of Unsubstituted Morpholine-4-carboximidamide Hydrochloride
This protocol describes a common method for the preparation of the parent morpholine-4-carboximidamide scaffold, which can serve as a key intermediate for further derivatization.[11]
Reaction Scheme:
Materials:
-
O-methylisourea sulfate
-
Morpholine
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a solution of O-methylisourea sulfate (1.0 eq) in methanol, add morpholine (2.2 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in water and basify with a 2M aqueous solution of NaOH to a pH of >12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude morpholine-4-carboximidamide free base.
-
-
Salt Formation:
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford morpholine-4-carboximidamide hydrochloride.
-
Causality Behind Experimental Choices:
-
The use of a slight excess of morpholine ensures the complete consumption of the O-methylisourea sulfate.
-
Refluxing in methanol provides the necessary thermal energy to drive the reaction to completion.
-
Basification with NaOH is crucial to deprotonate the carboximidamidium salt to the free base, enabling its extraction into an organic solvent.
-
Conversion to the hydrochloride salt improves the compound's stability and handling characteristics.[11]
Protocol 2: Synthesis of N-Substituted Morpholine Carboximidamides
This protocol outlines a general method for introducing substituents on the carboximidamide nitrogen, allowing for the exploration of structure-activity relationships (SAR).
Reaction Scheme:
Materials:
-
Morpholine
-
Substituted cyanamide (e.g., phenyl cyanamide)
-
Triethylamine
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted cyanamide (1.0 eq) and morpholine (1.2 eq) in toluene.
-
Addition of Base: Add triethylamine (1.5 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Work-up and Purification:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system to isolate the desired N-substituted morpholine carboximidamide.
-
Causality Behind Experimental Choices:
-
Triethylamine acts as a base to facilitate the nucleophilic addition of morpholine to the cyanamide.
-
Toluene is a suitable high-boiling solvent for this reaction.
-
Column chromatography is a standard and effective method for purifying the final product from starting materials and byproducts.
III. Biological Evaluation Protocols
The following protocols are representative examples of assays that can be used to evaluate the biological activity of morpholine carboximidamides against relevant therapeutic targets.
Protocol 3: In Vitro PI3Kα Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PI3Kα enzyme.
Principle:
The assay measures the amount of ADP produced from the kinase reaction using a commercially available kit, such as ADP-Glo™ Kinase Assay (Promega). The luminescence signal is inversely proportional to the amount of ADP produced, and therefore, to the kinase activity.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP₂ (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Test compounds (morpholine carboximidamides) dissolved in DMSO
-
PI3Kα assay buffer (containing DTT and MgCl₂)
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 384-well plates
-
Multimode plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer to the final desired concentrations.
-
Reaction Setup:
-
To the wells of a 384-well plate, add the test compound solution.
-
Add the PI3Kα enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of PIP₂ and ATP.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation:
| Compound | PI3Kα IC₅₀ (nM) |
| Compound X | [Insert Value] |
| Compound Y | [Insert Value] |
| Reference Inhibitor | [Insert Value] |
Protocol 4: BACE-1 Inhibition FRET Assay
This protocol utilizes Förster Resonance Energy Transfer (FRET) to measure the cleavage of a specific BACE-1 substrate.[4][6]
Principle:
A peptide substrate containing a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate
-
Test compounds dissolved in DMSO
-
BACE-1 assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup:
-
Add the test compound solution to the wells of the 96-well plate.
-
Add the BACE-1 FRET substrate.
-
Initiate the reaction by adding the BACE-1 enzyme.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response model.
-
IV. Visualizing Pathways and Workflows
PI3K/mTOR Signaling Pathway
General Synthetic Workflow
V. Conclusion and Future Directions
Morpholine carboximidamides represent a promising class of compounds with diverse therapeutic potential. The synthetic protocols provided herein offer robust methods for accessing these scaffolds, while the biological assays serve as a foundation for evaluating their activity. Future work in this area will likely focus on the development of more complex, stereochemically defined derivatives to enhance potency and selectivity for specific biological targets. The continued exploration of this chemical space is poised to yield novel drug candidates for a range of diseases.
VI. References
-
Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 66, 124-133.
-
Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(4), 335–346.
-
Ferreira, R. J., Ferreira, M. J., & Pinho e Melo, T. M. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Molecules (Basel, Switzerland), 25(7), 1699.
-
Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(4), 335–346.
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate.
-
Morpholine-4-carboximidamide hydrochloride | 5638-78-8. (2023). Smolecule.
-
Ferreira, R. J., Ferreira, M. J., & Pinho e Melo, T. M. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Molecules (Basel, Switzerland), 25(7), 1699.
-
Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding. (2017). ResearchGate.
-
Rightsel, W. A., Dice, J. R., McAlpine, R. J., Timm, E. A., McLean, I. W., Jr, Dixon, G. J., & Schabel, F. M., Jr (1961). Antiviral effect of guanidine. Science (New York, N.Y.), 134(3478), 558–559.
-
Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. (2020). ResearchGate.
-
Ferreira, R. J., Ferreira, M. J., & Pinho e Melo, T. M. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Semantic Scholar.
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar.
-
Baggott, J. E., Vaughn, W. H., & Hudson, B. B. (1986). Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. Biochemical Journal, 236(1), 193-200.
-
Silva, A. R., Rebelo, S., & Fernandes, C. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic & medicinal chemistry, 85, 117282.
-
Doğruer, D. S., Ünsal-Tan, O., Mat, A., & Şafak, C. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic chemistry, 79, 236–247.
-
Schauer, P., & Likar, M. (1965). STUDIES OF SOME SUBSTANCES WITH ANTIVIRAL ACTIVITY. I. THE INHIBITORY EFFECT OF GUANIDINE ON THE GROWTH OF HERPES SIMPLEX VIRUS IN HUMAN EMBRYONIC KIDNEY CELL CULTURES. Pathologia et microbiologia, 28, 371–381.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(4), 556-580.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
-
Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, nucleotides & nucleic acids, 39(9), 1223–1244.
-
Virucidal efficacy of guanidine-free inactivants and rapid test buffers against SARS-CoV-2. (2022). UKHSA Research Portal.
-
Guanidinate, Amidinate, and Formamidinate Ligands. (2018). ResearchGate.
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2023). MDPI.
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega, 5(45), 29334-29343.
-
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025). ResearchGate.
-
Preparation of morpholine‐α‐carboxamides. (2020). ResearchGate.
-
Kumar, A., Rajput, C. S., & Bhati, S. K. (2007). Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. Archiv der Pharmazie, 340(10), 527-532.
-
Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. (1992). Google Patents.
-
Wang, Z., Li, Y., & Wang, Y. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical biology & drug design, 78(3), 447–458.
-
Identification of BACE-1 Inhibitors against Alzheimer's Disease through E-Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation Studies: An Insilco Approach. (2023). MDPI.
-
Morpholine Preparation from Diethanolamine. (2022). YouTube.
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(10), 2559.
-
Synthesis of guanidines. (2020). Organic Chemistry Portal.
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2023). MDPI.
-
Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). European journal of medicinal chemistry, 164, 171–178.
Sources
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
Troubleshooting & Optimization
"troubleshooting low yield in Morpholine-4-carboximidamide sulfate synthesis"
Welcome to the technical support center for the synthesis of Morpholine-4-carboximidamide sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and optimize your reaction for a higher yield and purity.
I. Understanding the Synthesis: An Overview
The synthesis of Morpholine-4-carboximidamide, a guanidine derivative, is a critical step in the development of various pharmaceutically active compounds.[1] The most common and effective methods involve the guanidinylation of morpholine using reagents like O-methylisourea sulfate or cyanamide.[2][3] The resulting product is typically isolated as a sulfate or hydrochloride salt to enhance its stability.[4]
This guide will focus on troubleshooting the common issues that can lead to low yields in this synthesis, providing you with the scientific rationale behind our recommendations.
II. Visualizing the Reaction Pathway
To effectively troubleshoot, it is essential to understand the underlying reaction mechanism. Below is a generalized pathway for the synthesis of Morpholine-4-carboximidamide from morpholine and a generic guanidinylating agent.
Caption: Generalized reaction mechanism for the synthesis of Morpholine-4-carboximidamide.
III. Troubleshooting Guide: From Low Yield to High Purity
This section is formatted as a series of common problems you might encounter, their potential causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient Activation of Guanidinylating Agent: Some guanidinylating agents require specific conditions to become sufficiently electrophilic. 2. Protonation of Morpholine: Morpholine is basic and can be protonated in acidic conditions, which reduces its nucleophilicity.[5] 3. Steric Hindrance: While less of a concern with morpholine, bulky substituents on other secondary amines can impede the reaction. | 1. For Cyanamide: Ensure the reaction is not overly acidic, as this can inhibit the reaction. A neutral to slightly basic pH is often optimal. The use of a catalyst like scandium(III) triflate can improve yields, especially in aqueous media.[3] 2. For O-Methylisourea: The optimal pH for guanidinylation is around 11.3, with a minimum of pH 10 to ensure the amine is deprotonated.[6] 3. General Tip: If your reaction medium is acidic, consider using a non-nucleophilic base to neutralize any excess acid before adding the morpholine. |
| Presence of a White Precipitate that is Not the Product | 1. Dimerization of Cyanamide: Cyanamide can dimerize to form 2-cyanoguanidine (dicyandiamide), especially at neutral to basic pH and higher temperatures.[7] 2. Insolubility of Reactants or Product Salt: The sulfate salt of your product or starting materials may have limited solubility in your chosen solvent. | 1. Control pH: Maintain a slightly acidic pH (around 4-5) to inhibit the dimerization of cyanamide if it is your guanidinylating agent.[8] 2. Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of dimerization.[7] 3. Solvent Choice: Consider a solvent system in which all components are soluble at the reaction temperature. For the final product, if it precipitates, ensure it is the desired sulfate salt through characterization. |
| Complex Mixture of Products in Final Analysis (TLC, LC-MS) | 1. Over-guanidinylation: While less common with a secondary amine like morpholine, it's a known issue in other guanidinylation reactions, especially with primary amines.[6] 2. Side Reactions with the Solvent: Some solvents can participate in side reactions under the reaction conditions. 3. Decomposition of Reactants or Product: High temperatures or prolonged reaction times can lead to the degradation of starting materials or the final product. | 1. Stoichiometry Control: Use a controlled excess of morpholine (e.g., 2 equivalents when using O-methylisourea sulfate) to drive the reaction to completion and minimize side reactions of the guanidinylating agent.[2] 2. Solvent Selection: Use a non-reactive solvent. Acetonitrile is often a good choice for these types of reactions.[2] 3. Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed to avoid byproduct formation. |
| Difficulty in Purifying the Product | 1. High Polarity of the Product: Guanidinium salts are highly polar and can be difficult to extract from aqueous solutions and purify by column chromatography.[9] 2. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Extraction: If your product is in an aqueous layer, extraction with a more polar solvent like diethyl ether might be effective.[2] However, for highly polar salts, evaporation of the aqueous layer might be necessary. 2. Recrystallization: This is often the most effective method for purifying polar, crystalline compounds. A mixture of ethanol and water is a good starting point for recrystallization.[10] 3. Salt Formation: If the free base is isolated, converting it to the sulfate salt can aid in purification by inducing crystallization. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best guanidinylating agent to use for the synthesis of Morpholine-4-carboximidamide?
A1: Both O-methylisourea sulfate and cyanamide are commonly used. O-methylisourea sulfate is often preferred as it is a stable salt and the reaction can be high-yielding (up to 94% has been reported).[2] Cyanamide is also effective but can be more hazardous and prone to dimerization.[7][11]
Q2: My yield is consistently low even after trying the troubleshooting steps. What else can I check?
A2: Re-evaluate the quality of your starting materials. Morpholine can oxidize over time, and guanidinylating agents can decompose. Ensure your morpholine is freshly distilled if it is old, and use a fresh, high-purity source of your guanidinylating agent. Also, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.
Q3: How can I confirm the identity and purity of my this compound?
A3: A combination of analytical techniques is recommended.
-
NMR Spectroscopy: 1H and 13C NMR will confirm the structure of the morpholine and carboximidamide groups. For the free base in CD3CN, you can expect peaks around 3.35–3.39 ppm and 3.74–3.78 ppm for the morpholine protons, and signals for the NH and NH2 protons. The 13C NMR should show a characteristic peak for the guanidinyl carbon around 160.8 ppm.[2]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your final product.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Guanidinylating agents like cyanamide and cyanogen bromide are toxic and should be handled with extreme care in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Morpholine is also a corrosive and flammable liquid.[12] Refer to the Safety Data Sheets (SDS) for all reagents before starting your experiment.
V. Experimental Protocols
Protocol 1: High-Yield Synthesis using O-Methylisourea Sulfate
This protocol is adapted from a literature procedure with a reported yield of 94%.[2]
Materials:
-
O-methylisourea sulfate
-
Morpholine
-
Sodium hydroxide
-
Deionized water
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
Formation of the Sulfate Salt: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.
-
Heat the mixture under reflux. The methanol formed during the reaction can be distilled off to drive the reaction to completion. The this compound should precipitate out of the reaction mixture.
-
Isolation of the Free Base (Optional, for purification):
-
Dissolve the precipitated sulfate salt in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (2 equivalents) in water dropwise with stirring.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous phase with diethyl ether.
-
Dry the combined organic phases over sodium sulfate.
-
Evaporate the solvent to obtain the free base as a colorless solid.
-
-
Recrystallization: The product can be further purified by recrystallization from a suitable solvent like acetonitrile.[2]
Protocol 2: Synthesis using Cyanamide
This is a general procedure; optimization of reaction conditions may be necessary.
Materials:
-
Cyanamide
-
Morpholine
-
Anhydrous solvent (e.g., acetonitrile)
-
Sulfuric acid (for salt formation)
Procedure:
-
Dissolve cyanamide (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add morpholine (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture.
-
To form the sulfate salt, slowly add a stoichiometric amount of sulfuric acid dissolved in a suitable solvent.
-
The this compound should precipitate. Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.
VI. Troubleshooting Workflow Diagram
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
- 4. 4-Morpholinecarboximidamide, sulfate (2:1) | C10H24N6O6S | CID 205052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyanamide - Wikipedia [en.wikipedia.org]
- 8. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Morpholine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of morpholine derivatives. Morpholine, a six-membered ring containing nitrogen and oxygen heteroatoms, serves as a vital pharmacophore and a versatile building block in medicinal and materials chemistry.[1][2][3] Its unique properties often lead to enhanced potency or favorable pharmacokinetic profiles in drug candidates.[1][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for troubleshooting and optimizing your reactions.
Troubleshooting Guides: Common Synthetic Routes
This section addresses specific issues encountered during the most common synthetic procedures for morpholine derivatives. Each guide is presented in a question-and-answer format to directly tackle experimental challenges.
Synthesis of Morpholine via Dehydration of Diethanolamine
This classical method remains prevalent for synthesizing the parent morpholine ring but is often plagued by issues related to harsh reaction conditions.[5][6]
Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous, tar-like product. What are the likely causes and how can I improve the outcome?
Answer: Low yields and the formation of dark, viscous products are common challenges in the acid-catalyzed dehydration of diethanolamine. These issues can almost always be traced back to four critical parameters: temperature control, reaction time, acid concentration, and purification efficiency.[7]
-
Inadequate Temperature Control: This is the most frequent cause of failure. The reaction requires very high temperatures (typically 180-210°C) to proceed efficiently.[7]
-
Causality: If the temperature is too low, the dehydration and subsequent cyclization will be incomplete, leading to low conversion. Conversely, excessively high temperatures cause charring and polymerization of starting materials and products, resulting in the dark, viscous mixture you observed. Even a small drop of 10-15°C can significantly reduce the final yield.[7]
-
Solution: Use a calibrated high-temperature thermometer or thermocouple and a reliable heating mantle with a stirrer to ensure uniform and stable heating. Do not rely on the hotplate's dial setting; measure the internal reaction temperature directly.
-
-
Insufficient Reaction Time: The dehydration process is inherently slow.
-
Causality: Complete cyclization requires prolonged heating to overcome the activation energy barrier. Cutting the time short will leave a significant amount of unreacted diethanolamine hydrochloride or intermediate products in the flask.
-
Solution: Ensure the reaction is heated at the optimal temperature for a minimum of 15 hours to drive it to completion.[7][8]
-
-
Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent.[7]
-
Causality: Using a diluted acid or an insufficient molar equivalent will fail to protonate the hydroxyl groups effectively, hindering the dehydration process and leading to an incomplete reaction.
-
Solution: Verify the concentration of your acid and use the correct stoichiometry as described in established protocols. The initial addition of acid to diethanolamine is highly exothermic and must be done carefully with cooling.[7][8]
-
-
Inefficient Purification: Morpholine is highly hygroscopic, readily absorbing moisture from the air.[7]
-
Causality: The crude product is often a thick paste of morpholine hydrochloride that must be neutralized (free-based), dried, and carefully distilled. Any residual water will contaminate the final product, lower its purity, and affect the yield calculation.
-
Solution: After neutralizing the hydrochloride salt with a base like calcium oxide or potassium hydroxide, ensure the crude morpholine is thoroughly dried before the final fractional distillation.[7][8]
-
Key Parameter Summary Table
| Parameter | Recommended Range/Value | Rationale & Potential Issues |
| Temperature | 180 - 210°C | Too Low: Incomplete reaction. Too High: Charring, side products.[7] |
| Reaction Time | ≥ 15 hours | Ensures complete cyclization. Shorter times lead to low conversion.[7] |
| Acid | Concentrated HCl or H₂SO₄ | Acts as catalyst and dehydrating agent. Incorrect concentration leads to incomplete reaction.[7] |
| Drying Agent | Potassium Hydroxide (KOH) | Morpholine is hygroscopic; residual water will lead to impure product.[7] |
| Boiling Point | 126 - 129°C | Collection outside this range indicates impurities. |
Experimental Protocol: Synthesis of Morpholine from Diethanolamine
This protocol is adapted from established procedures and involves hazardous materials and high temperatures. Adhere to all institutional safety guidelines.[7][8]
-
Acidification: In a round-bottom flask equipped with a thermocouple and an air condenser, place 62.5 g of diethanolamine. With vigorous stirring and external cooling, carefully add concentrated hydrochloric acid dropwise until a pH of 1 is reached (approx. 50-60 mL). This step is highly exothermic.[7][8]
-
Dehydration: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature of the mixture reaches 200-210°C. Maintain this temperature for 15 hours.[7][8]
-
Isolation of Crude Salt: Allow the dark mixture to cool to approximately 160°C and pour it into a crystallization dish to solidify. Pouring at a lower temperature may cause it to solidify within the flask.[8]
-
Neutralization (Free-Basing): Grind the solidified morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide.[7]
-
Initial Distillation: Transfer the mixture to a new round-bottom flask and perform a simple distillation using a strong, dry flame or a high-temperature heating mantle. Collect the crude, wet morpholine distillate, which may appear dark.[7]
-
Drying: Stir the crude morpholine over 20 g of potassium hydroxide pellets for 30-60 minutes. Decant or filter the morpholine into a separatory funnel and remove the lower aqueous layer, if present.[7][8]
-
Final Purification: For high purity, add a small piece of sodium metal (~1 g) to the dried morpholine and reflux for 1 hour to remove residual water. Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C.[7]
Troubleshooting Diagram: Dehydration of Diethanolamine
Caption: Troubleshooting flowchart for the dehydration of diethanolamine.
Synthesis from 1,2-Amino Alcohols
A milder, more modern approach involves the N-alkylation of a 1,2-amino alcohol followed by a base-induced cyclization. This method offers greater substrate scope.[9][10]
Question: I am attempting a one-pot synthesis of a morpholine derivative from a 1,2-amino alcohol and ethylene sulfate, but I am getting a complex mixture of products with low yield of the desired morpholine.
Answer: This two-step, one-pot procedure relies on a clean N-monoalkylation followed by an efficient intramolecular cyclization. A complex product mixture suggests that one or both of these steps are not proceeding as expected.
-
Issue 1: Incomplete N-Monoalkylation: The first step is a simple SN2 reaction between the amino alcohol and ethylene sulfate to form a zwitterionic intermediate.[9]
-
Causality: If this reaction is incomplete before the base is added, you will have unreacted starting material, which can lead to side reactions. While this step is generally clean, highly hindered amino alcohols may react slower.
-
Solution: Monitor the formation of the zwitterionic intermediate by TLC or LCMS before proceeding to the cyclization step. Ensure the ethylene sulfate is of high quality, as impurities can interfere with the reaction.
-
-
Issue 2: Inefficient Cyclization / Side Reactions: The addition of a strong base, like potassium tert-butoxide (tBuOK), is meant to deprotonate the hydroxyl group, initiating an intramolecular Williamson ether synthesis to form the morpholine ring.[9]
-
Causality: If the base is not strong enough, or if other reactive sites are present, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or other byproducts. The reaction can also thicken significantly, causing poor mixing and localized temperature spikes.[11]
-
Solution: Use a strong, non-nucleophilic base like tBuOK. Ensure anhydrous conditions, as water can quench the base and interfere with the reaction. For reactions that become very thick, consider using a more dilute solution or a solvent system that better solubilizes the intermediates, though this may slow the rate of the desired intramolecular reaction.
-
Experimental Protocol: General Synthesis from 1,2-Amino Alcohols
This protocol is a general guide. Optimization of solvent and reaction time may be necessary for specific substrates.[7][9]
-
N-Monoalkylation: Dissolve the 1,2-amino alcohol (1 equiv.) in a suitable anhydrous solvent (e.g., THF, MeCN). Add ethylene sulfate (1.05 equiv.) and stir the mixture at room temperature. Monitor the reaction for the consumption of the starting material and formation of the intermediate.
-
Cyclization: Once the initial alkylation is complete, add potassium tert-butoxide (1.1 equiv.) portion-wise to the reaction mixture. The reaction may be exothermic. Stir at room temperature or with gentle heating until the cyclization is complete (monitor by TLC or LCMS).
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Workflow Diagram: Synthesis from 1,2-Amino Alcohols
Caption: General workflow for morpholine synthesis from 1,2-amino alcohols.
Frequently Asked Questions (FAQs)
Q1: I am struggling with the purification of my basic morpholine-containing compound by silica gel chromatography. My product is streaking badly on the column. What can I do?
A1: This is a very common issue. The nitrogen atom in the morpholine ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[12] This leads to poor peak shape (tailing or streaking) and can even result in irreversible binding to the column, causing low recovery. To solve this, you need to neutralize these acidic sites by adding a basic modifier to your mobile phase. A common and effective solution is to add 0.1-2% triethylamine (Et₃N) or a 1-2% solution of ammonia in methanol to your eluent system.[12] This will dramatically improve the peak shape and recovery of your compound.
Q2: My morpholine derivative is highly water-soluble, and I'm having trouble extracting it from the aqueous reaction mixture with solvents like ethyl acetate.
A2: The high polarity and potential salt formation of morpholine derivatives can make extraction challenging. You can improve efficiency in several ways:
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 9) by adding a base like NaOH or K₂CO₃. This ensures your morpholine derivative is in its neutral, free-base form, which is generally less water-soluble than its protonated salt form.[12]
-
Salting Out: Add a large amount of a salt, like sodium chloride (NaCl), to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, reduces the solubility of your organic compound, and drives it into the organic layer.[12]
-
Use of a More Polar Solvent: If ethyl acetate is ineffective, switch to a more polar extraction solvent like dichloromethane (DCM) or a 9:1 mixture of DCM and isopropanol. Perform multiple extractions (e.g., 5-6 times) to maximize recovery.
Q3: I am performing a reductive amination with morpholine and a ketone, but the reaction shows very low conversion. What is the problem?
A3: Low conversion in reductive aminations often points to an ineffective reducing agent or incorrect pH.
-
Choice of Reducing Agent: The key is to use a reducing agent that is mild enough to not reduce the starting ketone but reactive enough to reduce the iminium ion intermediate that forms in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[7] Stronger reducing agents like sodium borohydride (NaBH₄) will simply reduce your ketone starting material.
-
Reaction pH: The reaction requires a slightly acidic pH (typically 4-6) to facilitate the formation of the iminium ion. However, a pH that is too low will protonate the morpholine, making it non-nucleophilic. You can add a small amount of acetic acid to catalyze the reaction.
Q4: Are there any major safety concerns I should be aware of when synthesizing morpholine derivatives?
A4: Yes. The classical dehydration of diethanolamine is particularly hazardous as it involves concentrated strong acids at very high temperatures (up to 210°C).[7] The initial mixing of the acid and diethanolamine is a strongly exothermic reaction that requires careful control.[7] Morpholine itself is a flammable and corrosive liquid.[13] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, and adhere strictly to all safety protocols established by your institution.
References
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
-
Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry. (2013). Scientific.net. [Link]
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC. [Link]
-
Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). (n.d.). ResearchGate. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). Semantic Scholar. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). ResearchGate. [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). ACS Publications. [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (n.d.). SciSpace. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. [Link]
-
Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. (2015). ACS Publications. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]
- Synthesis of morpholine. (n.d.).
-
Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. (n.d.). PMC. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]
-
MORPHOLINE. (n.d.). Ataman Kimya. [Link]
-
Morpholine. (n.d.). NCBI. [Link]
-
Morpholine. (n.d.). Wikipedia. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2015). ResearchGate. [Link]
-
Morpholine Preparation from Diethanolamine. (2022). YouTube. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]
-
Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]
-
MORPHOLINE. (n.d.). Ataman Kimya. [Link]
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atamankimya.com [atamankimya.com]
Technical Support Center: Purification of Morpholine-4-carboximidamide Sulfate
Welcome to the dedicated technical support guide for the purification of Morpholine-4-carboximidamide Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles behind the purification process, enabling you to resolve common challenges encountered in the laboratory.
Introduction to Purification Challenges
This compound is a polar, water-soluble salt. These properties, while beneficial for some applications, can present unique challenges during purification. The high polarity can make it difficult to find a suitable single-solvent system for recrystallization, and its ionic nature may lead to issues with chromatographic methods. This guide will address these challenges head-on with practical, field-tested advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The impurity profile can vary depending on the synthetic route, but common impurities often include:
-
Unreacted Starting Materials: Residual morpholine and O-methylisourea sulfate (if this synthetic route is used) are common.[1][2]
-
Side Products: Depending on reaction conditions, side products from the decomposition of starting materials or intermediates may be present.
-
Inorganic Salts: If a salt exchange or precipitation is performed, residual inorganic salts may contaminate the product.
Q2: What is the best starting point for selecting a recrystallization solvent?
A2: Given the polar nature of this compound, a polar solvent or a mixed-solvent system is the most logical starting point. A good initial approach is to screen for solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Start with polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with water. An ethanol/water mixture is a commonly cited and effective system for similar polar compounds.[3]
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying organic impurities. The morpholine protons typically appear as distinct multiplets, and the carboximidamide protons will have characteristic chemical shifts.[1]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the purity and detect non-volatile impurities. A C18 column with a mobile phase consisting of an acetonitrile/water gradient with a buffer (e.g., sodium acetate) or an ion-pairing agent is a good starting point.[4][5]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Broad melting ranges often suggest the presence of impurities.
Troubleshooting Guide
Issue 1: Oiling Out During Recrystallization
Description: Instead of forming crystals upon cooling, the product separates as an insoluble oil.
Causality: "Oiling out" typically occurs when the solute is highly soluble in the hot solvent and its melting point is lower than the boiling point of the solvent.[6] It can also be exacerbated by the presence of impurities that depress the melting point of the mixture.
Solutions:
-
Increase the Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture and redissolve it by heating. This can sometimes prevent premature separation.[7]
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Rapid cooling encourages oil formation.[6]
-
Change the Solvent System: If oiling persists, a different solvent or solvent mixture is necessary. Try a solvent with a lower boiling point or a mixed solvent system where the compound has lower solubility.
-
"Seeding": If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[6]
Issue 2: Poor or No Crystal Formation
Description: The solution remains clear even after cooling, or only a very small amount of product crystallizes.
Causality: This is most commonly due to using an excessive amount of solvent, meaning the solution is not supersaturated upon cooling.[6][7]
Solutions:
-
Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or crystal formation at the surface, allow it to cool again.[7]
-
Induce Crystallization:
-
Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, heat to redissolve and cool slowly.
Issue 3: Persistent Impurities After Recrystallization
Description: Analytical data (e.g., NMR or HPLC) shows that impurities remain even after one or more recrystallization attempts.
Causality: The chosen recrystallization solvent may not be effective at excluding the specific impurities present. The impurities may have similar solubility properties to the desired product in that solvent.
Solutions:
-
Switch the Recrystallization Solvent: A different solvent or solvent system may have a better solubility profile for separating the product from the impurities.
-
Activated Carbon Treatment: If the impurities are colored or are non-polar, adding a small amount of activated carbon to the hot solution, followed by hot filtration, can help remove them.
-
Alternative Purification Methods:
-
Column Chromatography: For highly polar compounds like this compound, normal-phase silica gel chromatography can be challenging. Consider using a more polar stationary phase like alumina or employing reverse-phase chromatography.
-
Ion-Exchange Chromatography: Since the product is a salt, ion-exchange chromatography can be a powerful purification technique to remove neutral organic impurities.[8]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent system. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5% B, ramping to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or based on UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Data Presentation
| Parameter | Recommended Value/Method | Rationale |
| Primary Purification | Recrystallization | Effective for removing impurities with different solubility profiles. |
| Recrystallization Solvent | Ethanol/Water | Good starting point for polar salts. |
| Purity Analysis | ¹H NMR, ¹³C NMR, HPLC | Provides structural confirmation and quantitative purity assessment. |
| HPLC Column | C18 Reverse-Phase | Suitable for polar analytes. |
| HPLC Mobile Phase | Acetonitrile/Water with Formic Acid | Provides good peak shape and is MS-compatible. |
Visualizations
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Morpholine-4-carboxamide. SIELC Technologies. Available at: [Link]
-
Morpholine-4-carboxamide | C5H10N2O2 | CID 75088. PubChem. Available at: [Link]
-
4-Morpholinecarboxamidine. PMC. Available at: [Link]
-
Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. PubMed. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. Available at: [Link]
- US20070161821A1 - Method for removal of guanidine compound from aqueous media. Google Patents.
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available at: [Link]
-
What is the best method for conversion of guanidine hydrochloride to free base guanidine? ResearchGate. Available at: [Link]
-
Recrystallization pointers : r/chemistry. Reddit. Available at: [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link]
-
HPLC Methods for analysis of Morpholine. HELIX Chromatography. Available at: [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
Sources
- 1. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Morpholine-4-carboxamide | SIELC Technologies [sielc.com]
- 5. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Morpholine-4-carboximidamide Sulfate Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with Morpholine-4-carboximidamide sulfate reactions. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of common side products.
I. Understanding the Core Reaction: Guanidinylation of Morpholine
The synthesis of this compound is a guanidinylation reaction, where a guanidinyl group is transferred to the nitrogen atom of morpholine. A common and effective method for this transformation is the reaction of morpholine with an O-alkylisourea salt, typically O-methylisourea sulfate.
The intended reaction proceeds as follows:
Caption: The primary reaction pathway for the synthesis of this compound.
While this reaction is generally efficient, the formation of side products can occur, leading to reduced yields and purification challenges. This guide will help you identify, understand, and mitigate these issues.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during your experiments.
Q1: What are the most common side products I should expect in my this compound synthesis?
A1: Based on the reactivity of the starting materials and typical reaction conditions, the most probable side products include:
-
Unreacted Starting Materials: Residual morpholine and O-methylisourea sulfate.
-
Melamine and Related Triazines: Formed from the trimerization of cyanamide, a potential impurity in the O-methylisourea sulfate starting material.
-
Urea Derivatives: Arising from the hydrolysis of O-methylisourea sulfate or the desired product.
-
N-Methylmorpholine: Resulting from the methylation of morpholine by the decomposition of O-methylisourea sulfate, particularly under high temperatures.
-
Bis-guanidinylated Species: Though less common with a secondary amine like morpholine, the potential for multiple guanidinylations exists if impurities with primary amine functionalities are present.
Q2: I'm observing a significant amount of an insoluble white solid in my reaction mixture. What could it be?
A2: A common insoluble white solid is melamine . This can form if your O-methylisourea sulfate starting material contains significant amounts of cyanamide impurity. Cyanamide can trimerize under basic or neutral conditions to form the highly stable and insoluble melamine.
Q3: My NMR analysis shows a peak corresponding to N-methylmorpholine. How is this being formed?
A3: The formation of N-methylmorpholine is likely due to the thermal decomposition of the O-methylisourea sulfate reagent. At elevated temperatures, particularly under reflux conditions, O-methylisourea salts can decompose to release methylated species, which can then alkylate the nucleophilic morpholine.
Q4: How can I minimize the formation of these side products?
A4: Minimizing side product formation involves a combination of using high-purity starting materials and optimizing reaction conditions. Key strategies include:
-
Starting Material Purity: Use O-methylisourea sulfate with a low cyanamide content to prevent melamine formation.
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid unnecessarily high temperatures or prolonged reflux times to minimize thermal decomposition of the guanidinylating agent.
-
Stoichiometry: Carefully control the molar ratio of morpholine to O-methylisourea sulfate. An excess of either reactant can lead to different side product profiles.
-
Reaction Monitoring: Monitor the reaction progress by techniques like TLC, HPLC, or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) | Analytical Technique(s) for Confirmation |
| Low yield of this compound | Incomplete reaction. Decomposition of starting material or product. Formation of significant side products. | Check the purity of starting materials. Optimize reaction temperature and time. Adjust the stoichiometry of reactants. | HPLC, LC-MS, NMR |
| Presence of an unexpected, highly polar impurity | Formation of urea derivatives due to hydrolysis. | Ensure anhydrous reaction conditions. Use a freshly opened or properly stored guanidinylating agent. | LC-MS, IR |
| Insoluble white precipitate in the reaction mixture | Melamine formation from cyanamide impurity. | Use high-purity O-methylisourea sulfate. Consider pre-treating the reagent to remove cyanamide. | IR, Elemental Analysis |
| Detection of a methylated side product (e.g., N-methylmorpholine) | Thermal decomposition of O-methylisourea sulfate. | Reduce reaction temperature. Shorten reaction time. Consider using an alternative guanidinylating agent that is more thermally stable. | GC-MS, NMR |
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a stirred solution of morpholine (1.0 equivalent) in a suitable solvent (e.g., water or methanol), add O-methylisourea sulfate (0.5 equivalents, as it is a hemisulfate) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 2: HPLC Method for Reaction Monitoring and Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
This method should allow for the separation of the starting materials, the desired product, and many of the potential side products.
V. Mechanistic Insights into Side Product Formation
Understanding the pathways to impurity formation is crucial for effective troubleshooting.
Caption: Key reaction pathways leading to common side products.
VI. References
-
This guide synthesizes information from established chemical principles and general knowledge of guanidinylation reactions. Specific side product pathways are inferred from the known reactivity of the involved chemical species.
Technical Support Center: Improving the Stability of Morpholine-4-carboximidamide Sulfate in Solution
Welcome to the technical support center for Morpholine-4-carboximidamide sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. Understanding and controlling the stability of your molecule is paramount for reproducible and reliable experimental results. This document offers a combination of frequently asked questions, detailed troubleshooting guides, and validated protocols to address common challenges encountered in the lab.
Part 1: Quick Reference - FAQs & Key Stability Factors
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and what are its primary stability concerns?
A: this compound is an organic salt consisting of two protonated morpholine-4-carboximidamide molecules and one sulfate dianion.[1][2] The core structure features a morpholine ring attached to a guanidinium-like group (carboximidamide). The primary stability concerns in aqueous solutions are:
-
Hydrolytic Degradation: The carboximidamide group is susceptible to hydrolysis, especially at non-neutral pH, which breaks the molecule down into inactive byproducts.[3][4]
-
Oxidative Degradation: The morpholine ring, a cyclic amine, can be susceptible to oxidation, which may lead to ring-opening or other modifications.[5][6]
-
Physical Instability: As a salt, its solubility can be sensitive to temperature and pH, potentially leading to precipitation.[7]
Q2: What are the immediate, observable signs of degradation in my solution?
A: While analytical methods provide definitive proof of degradation, you should be vigilant for these physical signs:
-
Change in Color: The appearance of a yellow or brown tint can indicate the formation of oxidative or other chromophoric degradation products.
-
Precipitation: The formation of a solid in a previously clear solution can indicate either physical instability (crashing out of solution) or the formation of a less soluble degradation product.
-
pH Shift: A significant change in the solution's pH without external influence can suggest chemical reactions, such as hydrolysis, are occurring.
-
Loss of Biological Activity: The most critical indicator is a noticeable decrease in the compound's expected efficacy in your assays.
Q3: What are the general recommended storage conditions for solutions of this compound?
A: To maximize shelf-life, a multi-faceted approach is required. The following table summarizes the key parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8°C (Refrigerated) | Slows the rate of most chemical degradation reactions.[8] Avoid freezing unless solubility is confirmed, as it can cause precipitation.[7] |
| pH | Buffered, pH 6.0 - 7.5 | The guanidinium group is fully protonated and stable in this range.[9] This range minimizes both acid and base-catalyzed hydrolysis of the carboximidamide group. |
| Light Exposure | Protect from Light (Amber Vials) | Minimizes the risk of photolytic degradation. |
| Atmosphere | Use Degassed Solvents; Consider Inert Gas | Reduces exposure to oxygen, thereby minimizing oxidative degradation pathways. |
Part 2: Troubleshooting Common Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: Precipitate Formation in Solution
-
Q: I prepared a stock solution that was clear, but after storing it in the refrigerator, I see a white precipitate. What is happening and how can I fix it?
-
A: This is a common issue of physical instability. The solubility of many salts, including sulfates, can decrease significantly at lower temperatures.[7]
-
Causality: At 2-8°C, the kinetic energy of the solvent molecules is lower, reducing their ability to keep the solute ions effectively solvated, leading to crystallization or precipitation.
-
Troubleshooting Steps:
-
Confirm Identity: First, ensure the precipitate is the parent compound and not a degradant. Gently warm a small aliquot of the solution to room temperature. If the precipitate redissolves, it is likely the parent compound.
-
Prepare Lower Concentration Stocks: The most straightforward solution is to prepare and store stock solutions at a concentration known to be soluble at 2-8°C.
-
Warm and Vortex Before Use: Always allow refrigerated solutions to warm to room temperature and vortex thoroughly to ensure complete dissolution before making dilutions for your experiment.
-
pH Check: Verify the pH of your solution. A shift in pH could alter the ionization state and solubility of the compound. Ensure your solution is adequately buffered.
-
-
Issue 2: Solution Discoloration
-
Q: My stock solution of this compound has developed a pale yellow color after a week. Is it still usable?
-
A: Discoloration strongly suggests chemical degradation, likely through an oxidative pathway. While the compound may not be completely degraded, its purity is compromised, which can affect experimental outcomes.
-
Causality: The nitrogen and adjacent carbon atoms in the morpholine ring can be susceptible to oxidation from dissolved oxygen in the solvent, a process that can be accelerated by light or trace metal impurities.[5][6] The resulting products are often chromophoric.
-
Troubleshooting & Prevention Protocol:
-
Discard the Solution: For critical experiments, it is always best to discard discolored solutions and prepare a fresh batch.
-
Use High-Purity, Degassed Solvents: Before preparing your solution, sparge your buffer or water with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Work in a Controlled Atmosphere: If your compound is highly sensitive, consider preparing solutions inside a glove box under an inert atmosphere.
-
Store Under Inert Gas: After preparation, flush the headspace of your storage vial with argon or nitrogen before sealing. This creates an inert blanket that protects the solution.
-
-
Issue 3: Inconsistent Results and Loss of Potency
-
Q: I'm observing a gradual decrease in the compound's effectiveness in my cell-based assay over the course of a multi-day experiment. What is the likely chemical cause?
-
A: This is a classic sign of hydrolytic degradation. The carboximidamide functional group is the most probable site of instability in an aqueous environment.
-
Causality: The central carbon of the carboximidamide group is electrophilic and can be attacked by water. This hydrolysis reaction is the primary pathway for the breakdown of the molecule and is highly dependent on pH.[3][4] Extreme pH values (both acidic and basic) will significantly accelerate this process.
-
Mitigation Strategy:
-
Strict pH Control: Use a high-quality buffer system to maintain the pH of your stock solutions and final assay solutions within a stable range (ideally pH 6.0-7.5). The buffering capacity should be sufficient to resist pH changes.
-
Prepare Fresh Solutions: The most reliable way to ensure consistent potency is to prepare fresh solutions from solid material immediately before each experiment. If using a stock solution, prepare it fresh weekly at a minimum.
-
Quantify Before Use: For highly sensitive applications, use a quick analytical method like HPLC-UV to confirm the concentration of the parent compound in your stock solution before starting an experiment.[10][11]
-
-
Part 3: Protocols for Ensuring Solution Stability
Adhering to validated protocols for solution preparation and analysis is critical for experimental success.
Protocol 1: Recommended Procedure for Preparing a Stable Aqueous Stock Solution
-
Solvent Preparation: Use high-purity, HPLC-grade water. Prepare your desired buffer (e.g., 50 mM phosphate buffer, pH 7.0). Degas the solvent by sparging with argon for 20 minutes.
-
Weighing: Accurately weigh the required amount of solid this compound in a clean container.
-
Dissolution: Add the degassed buffer to the solid material. Vortex or sonicate gently until the solid is completely dissolved.
-
pH Verification: Check the pH of the final solution and adjust carefully with dilute acid or base if necessary to bring it within the target range (pH 6.0-7.5).
-
Sterile Filtration: For biological applications, filter the solution through a 0.22 µm sterile filter into the final storage container to remove any particulates or microbial contamination.
-
Storage: Aliquot the solution into smaller, single-use volumes in amber glass vials or cryovials. Flush the headspace with nitrogen or argon, seal tightly, and store at 2-8°C.
Protocol 2: Workflow for a Preliminary Stability Assessment using Forced Degradation
This protocol allows you to quickly assess the stability of your compound under different pH conditions, which is crucial for developing a stability-indicating analytical method.[12][13]
Caption: Workflow for a forced degradation study.
Part 4: The Science Behind the Stability
Understanding the potential degradation mechanisms is key to designing effective mitigation strategies.
Mechanism 1: Hydrolysis of the Carboximidamide Moiety
The primary chemical instability in aqueous solution is the hydrolysis of the C-N double bond in the carboximidamide group. This reaction proceeds via nucleophilic attack by water and can be catalyzed by both acid and base, leading to the formation of morpholine-4-carboxamide and ammonia.
Caption: Primary hydrolytic degradation pathway.
Mechanism 2: Interplay of Factors Affecting Stability
Multiple environmental factors can influence the rate and type of degradation. Their interplay determines the overall stability of the compound in solution.
Caption: Key factors influencing compound stability.
Part 5: Analytical Methods for Stability Monitoring
A robust stability program relies on appropriate analytical techniques to detect and quantify any changes in the drug substance.[14]
| Analytical Technique | Purpose in Stability Testing |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for stability testing. A validated stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity and potency over time.[10][11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Essential for identifying unknown degradation products formed during forced degradation and formal stability studies. It provides the molecular weight of impurities, which is a critical first step in structure elucidation.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about degradation products, confirming their chemical structure once they have been isolated.[10] |
| UV-Vis Spectroscopy | Can be used to monitor for the formation of chromophoric degradation products (i.e., color change) and to assess changes in the absorption spectra that may indicate degradation.[10] |
References
- (No Source Available)
-
Eawag-BBD. (n.d.). Morpholine Degradation Pathway. Retrieved from [Link]
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hellenic Journal of Innovative Chemistry, 7. [Link]
-
Dehong Biotechnology. (2026, January 14). How to store guanidine salts properly? Retrieved from [Link]
- (No Source Available)
- (No Source Available)
-
Plant Care. (2026, January 15). How to Choose the Best Guanidine for Your Needs: A Complete Buying Guide. Retrieved from [Link]
- Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(11), 4449–4452.
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. [Link]
-
ChemBK. (2024, April 9). MORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT. Retrieved from [Link]
- (No Source Available)
- (No Source Available)
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
- Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea. Proceedings of the National Academy of Sciences, 100(9), 5142-5147.
-
KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
- Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-29.
- (No Source Available)
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]
- (No Source Available)
-
Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]
-
García-Mira, M. M., & Sánchez-Ruiz, J. M. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 81(6), 3489–3502. [Link]
-
Ahmad, F., Yadav, S., & Taneja, S. (1985). Determining stability of proteins from guanidinium chloride transition curves. The Biochemical journal, 229(3), 823–828. [Link]
- (No Source Available)
-
Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Retrieved from [Link]
- Alsante, K. M., et al. (2014). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205052, 4-Morpholinecarboximidamide, sulfate (2:1). Retrieved from [Link]
- Kamberi, M., et al. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 453-462.
- Jiskoot, W., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 44-49.
- (No Source Available)
-
ResearchGate. (2014, December 25). How do I make sure that the pH of my protein sample is not altered at different guanidine concentration? Retrieved from [Link]
- (No Source Available)
- (No Source Available)
- (No Source Available)
- Trissel, L. A., et al. (1997). Physical and Chemical Stability of Morphine Sulfate 5mg/mL and 50mg/mL Packaged in Plastic Syringes. International Journal of Pharmaceutical Compounding, 1(6), 404-407.
- (No Source Available)
- (No Source Available)
- Bunton, C. A., et al. (1961). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 1961, 1913-1918.
- (No Source Available)
Sources
- 1. 4-Morpholinecarboximidamide, sulfate (2:1) | C10H24N6O6S | CID 205052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical and Chemical Stability of Morphine Sulfate 5mg/mL and 50mg/mL Packaged in Plastic Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ycdehongchem.com [ycdehongchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-Up Synthesis of Morpholine-4-carboximidamide Sulfate
Welcome to the technical support center for the scale-up synthesis of Morpholine-4-carboximidamide sulfate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, ensuring a robust, safe, and efficient scale-up process.
I. Overview of the Synthesis Pathway
The predominant and most viable route for the synthesis of this compound on a larger scale involves a two-step process. This pathway is favored for its relatively straightforward execution and use of commercially available starting materials.
The synthesis commences with the reaction of O-methylisourea sulfate with morpholine. This reaction typically proceeds under reflux conditions, leading to the formation of the intermediate, Morpholine-4-carboximidamidinium sulfate. A key feature of this synthesis is the direct precipitation of the desired sulfate salt from the reaction mixture.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield has significantly dropped upon scaling up from the lab. What are the likely causes and how can I improve it?
Potential Causes:
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized temperature gradients and poor distribution of reactants, resulting in incomplete reactions and the formation of byproducts.
-
Poor Temperature Control: The reaction to form the guanidinium intermediate is exothermic. Insufficient heat removal on a larger scale can lead to temperature spikes, which may cause degradation of reactants or products.
-
Inefficient Methanol Removal: The reaction produces methanol as a byproduct.[1] On a larger scale, inefficient distillation of methanol can shift the reaction equilibrium backward, reducing the overall yield.
-
Sub-optimal pH: Guanidinylation reactions with O-methylisourea are pH-sensitive. While the reaction with morpholine is generally robust, significant pH deviations can affect the reaction rate and lead to side reactions.[2]
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Mixing | - Use a reactor with appropriate impeller design (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover. - Correlate agitator speed (RPM) to tip speed or power per unit volume for consistent mixing across scales. | Ensures homogeneity of reactants and temperature, minimizing side reactions and maximizing the desired reaction rate. |
| Temperature Control | - Implement a robust reactor cooling system with a suitable heat transfer fluid. - Consider a semi-batch approach where one reactant is added portion-wise to control the exotherm. | Prevents thermal degradation of the starting materials and the product, ensuring the integrity of the final compound. |
| Methanol Removal | - Utilize a distillation setup with an appropriately sized condenser for efficient removal of methanol. - Monitor the reaction temperature and vapor temperature to ensure complete removal of the methanol byproduct. | Drives the reaction equilibrium towards the product side, thereby increasing the conversion and overall yield. |
| pH Monitoring | - Although the reaction is typically run without external base, monitoring the initial pH of the morpholine and any potential changes can be beneficial. | Maintaining the optimal pH ensures the nucleophilicity of the morpholine is maximized for the desired reaction. |
Q2: I am observing impurities in my final product. What are the potential side reactions and how can I minimize them?
Potential Causes:
-
Dimerization/Oligomerization of Cyanamide (if used as a precursor): If an alternative synthesis route involving cyanamide is employed, its inherent instability can lead to dimerization to form dicyandiamide or further oligomerization, especially at elevated temperatures.[3]
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of morpholine or O-methylisourea sulfate in the final product.
-
Byproducts from O-methylisourea Sulfate Synthesis: The quality of the starting O-methylisourea sulfate is crucial. Impurities from its synthesis, such as unreacted urea or dimethyl sulfate, can carry through and react to form undesired byproducts.[4][5]
Solutions:
-
High-Quality Starting Materials: Ensure the purity of O-methylisourea sulfate and morpholine through appropriate analytical techniques (e.g., NMR, HPLC) before use.
-
Strict Temperature Control: As previously mentioned, maintaining the optimal reaction temperature is critical to prevent the degradation of starting materials and the formation of temperature-induced byproducts.
-
Controlled Addition of Reactants: Adding one reactant to the other in a controlled manner can help to maintain a favorable stoichiometric balance throughout the reaction, minimizing the potential for side reactions.
-
Purification of the Final Product: Recrystallization of the final this compound from a suitable solvent system can effectively remove most impurities.
Q3: The filtration of the precipitated this compound is very slow on a larger scale. How can I improve the filtration characteristics?
Potential Causes:
-
Fine Particle Size: Rapid precipitation can lead to the formation of very fine crystals, which can clog the filter medium and slow down the filtration process.
-
Gummy or Oily Precipitate: The presence of impurities can sometimes lead to the product oiling out or precipitating as a gummy solid, which is difficult to filter.
-
Inappropriate Filter Medium: The choice of filter cloth or paper may not be suitable for the particle size distribution of the product.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Crystallization Control | - Control the rate of cooling or anti-solvent addition to promote the growth of larger, more uniform crystals. - Introduce seeding with a small amount of pre-existing crystals to encourage controlled crystal growth. | Larger, more uniform crystals form a more porous filter cake, allowing for faster filtration.[6][7] |
| Solvent System | - Experiment with different solvent systems for the precipitation to influence crystal habit and size. | The choice of solvent can have a significant impact on the morphology of the crystals, which in turn affects their filtration properties. |
| Filtration Equipment | - Select a filter with a pore size appropriate for the expected particle size of the product. - Consider using a filter press or a Nutsche filter-dryer for more efficient solid-liquid separation on a larger scale.[8][9] | Proper equipment selection is crucial for efficient and scalable filtration processes in pharmaceutical manufacturing. |
Q4: My final product is showing signs of instability (e.g., discoloration, degradation) during drying and storage. What are the likely reasons and how can I mitigate this?
Potential Causes:
-
Thermal Decomposition: Although guanidinium salts are generally stable, prolonged exposure to high temperatures during drying can lead to decomposition.[10][11][12]
-
Hygroscopicity: The sulfate salt may be hygroscopic, meaning it can absorb moisture from the air.[][14][15] This can lead to physical changes (e.g., clumping) and potentially chemical degradation over time.[16]
-
Residual Solvents: Inadequate drying can leave residual solvents in the final product, which may affect its stability and purity.
Solutions:
-
Optimized Drying Conditions:
-
Use a vacuum oven at a moderate temperature to facilitate drying without causing thermal degradation.
-
Employ a nitrogen bleed during drying to create an inert atmosphere and help carry away residual solvents.
-
-
Hygroscopicity Management:
-
Conduct hygroscopicity studies to determine the critical relative humidity at which the product begins to absorb significant amounts of water.[][14]
-
Store the final product in a well-sealed container with a desiccant.
-
Package the material under a controlled low-humidity environment.
-
-
Residual Solvent Analysis:
-
Perform analytical testing (e.g., Gas Chromatography) to ensure that residual solvent levels are within acceptable limits.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up of this synthesis?
-
O-methylisourea Sulfate: This reagent is an irritant.[17] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Morpholine: Morpholine is a corrosive and flammable liquid. Work in a well-ventilated area, away from ignition sources, and use appropriate PPE.
-
Sulfuric Acid (if used for pH adjustment or workup): Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.
-
General Scale-Up Safety: Conduct a thorough process safety review before scaling up. This should include an assessment of potential thermal hazards, runaway reaction scenarios, and appropriate emergency procedures.
Q2: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of the product and any major impurities.
-
-
Final Product Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final product.
-
Elemental Analysis: To confirm the elemental composition of the product.
-
X-Ray Powder Diffraction (XRPD): To characterize the crystalline form of the sulfate salt.
-
Q3: Can I use a different salt form of Morpholine-4-carboximidamide for my application?
Yes, other salt forms, such as the hydrochloride salt, can be prepared.[1] The choice of salt form will depend on the desired physicochemical properties, such as solubility, stability, and hygroscopicity, for your specific application. A salt screening study is often recommended during drug development to identify the optimal salt form.
IV. Visualizations
Diagram 1: Synthesis Workflow
Caption: Synthesis Workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
V. References
-
Scholl, S. 4-Morpholinecarboxamidine. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(12), o3118. [Link]
-
Google Patents. US20210086112A1 - Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients.
-
ACS Publications. Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Organic Process Research & Development, 2013, 17(4), 639-647. [Link]
-
Callahan, J. C., et al. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. AAPS PharmSciTech, 2016, 17(6), 1367-1376. [Link]
-
ResearchGate. A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. [Link]
-
ResearchGate. Thermal decomposition properties of guanidine nitrate and basic cupric nitrate. [Link]
-
Google Patents. CN105669496A - Preparation method of O-methyl isourea sulphate.
-
DTIC. The Synthesis of Guanidine from Urea. Part 3. [Link]
-
Patsnap. A kind of preparation method of o-methylisourea sulfate.
-
CD Formulation. Hygroscopicity Evaluation. [Link]
-
ACS Publications. Thermal Decomposition of Guanidine Chromate and Dichromate. Journal of the American Chemical Society, 1951, 73(3), 1379-1380. [Link]
-
Frontiers. Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 2021, 3, 707680. [Link]
-
ResearchGate. Industrial Crystallization: Trends and Challenges. [Link]
-
DTIC. The Synthesis of Guanidine from Urea. Part 3. [Link]
-
MDPI. Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. Energies, 2024, 17(6), 1344. [Link]
-
PubChem. 4-Morpholinecarboximidamide, sulfate (2:1). [Link]
-
Hep Journals. Problems, potentials and future of industrial crystallization. [Link]
-
ResearchGate. Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. [Link]
-
Google Patents. CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate.
-
Google Patents. US2464247A - Preparation of guanidine sulfates.
-
NIH. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 2017, 65(49), 10766-10774. [Link]
-
Justia Patents. Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide. [Link]
-
ResearchGate. Problems, potentials and future of industrial crystallization. [Link]
-
Alzchem Group. O-Methylisourea hydrogen sulfate. [Link]
-
University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]
-
PrepChem.com. Synthesis of O-methyl-isourea hydrogen sulfate. [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
Sources
- 1. eaton.com [eaton.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
- 4. CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents [patents.google.com]
- 5. A kind of preparation method of o-methylisourea sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Problems, potentials and future of industrial crystallization [journal.hep.com.cn]
- 8. US20210086112A1 - Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. pharmainfo.in [pharmainfo.in]
- 16. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 17. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Morpholine-4-carboximidamide Sulfate
Welcome to the dedicated technical support center for the purification of Morpholine-4-carboximidamide sulfate (Morph-4-CIS). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to confidently address impurities and achieve the desired purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Residual morpholine and the guanylating agent (e.g., cyanamide or a derivative) are frequent impurities.
-
Side-Reaction Products: Guanidinylation reactions can sometimes lead to the formation of N,N'-disubstituted guanidines or other over-alkylated byproducts.[1]
-
Degradation Products: this compound may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of morpholine and urea or related compounds.
-
Solvent-Related Impurities: Residual solvents from the reaction or work-up can be trapped in the solid product.
Q2: What is the recommended first-line purification method for crude this compound?
A2: Recrystallization is the most common and effective initial purification method for this compound. This technique is well-suited for removing small amounts of impurities from a solid compound. The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting even trace amounts of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for a qualitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify and quantify impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups in the molecule.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
Recrystallization Troubleshooting
Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Causality: This often occurs when the solution is too concentrated, and the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. It can also be caused by cooling the solution too rapidly.
-
Solutions:
-
Add more solvent: Increase the volume of the hot solvent to reduce the concentration of the solute.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.
-
Use a Co-solvent: Introduce a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the hot solution until turbidity persists, then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Problem 2: No Crystal Formation Upon Cooling.
-
Causality: The solution may not be supersaturated, meaning the compound is still too soluble at the lower temperature.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.
-
-
Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Add an Anti-solvent: If using a single solvent, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the original solvent to clarify and allow it to stand.
-
Problem 3: Low Recovery of Purified Product.
-
Causality: This can result from using too much solvent, premature crystallization during a hot filtration step, or incomplete precipitation.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
-
Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize crystal formation.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for developing an HPLC method for this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as guanidines may have a weak chromophore) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Protocol 2: Recrystallization of this compound
Due to the lack of specific solubility data in the literature, a solvent screening approach is recommended.
Step 1: Solvent Screening
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone) dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath.
-
Observe for crystal formation. An ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
Solvent Selection Guide
| Solvent System | Expected Solubility Characteristics |
| Water | High solubility when hot, lower when cold. Good for polar compounds. |
| Ethanol/Water | A versatile mixed-solvent system. The ratio can be adjusted to fine-tune solubility. |
| Methanol | May be a good solvent, but the compound might be too soluble even when cold. |
| Isopropanol | Less polar than methanol and ethanol, may offer a better solubility profile. |
Step 2: Recrystallization Procedure (Example using an Ethanol/Water system)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to dissolve the solid completely.
-
If any insoluble impurities remain, perform a hot filtration.
-
To the hot, clear solution, add water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizing Purification Workflows
Diagram 1: Decision Tree for Recrystallization Troubleshooting
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Diagram 2: General Purification and Analysis Workflow
Caption: A general workflow for the purification and analysis of this compound.
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
Tips & Tricks for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
What should I do if crystallisation does not occur?. Quora. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. LookChem. [Link]
Sources
Technical Support Center: Optimization of Catalyst Loading for Morpholine Synthesis
Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical process of optimizing catalyst loading in morpholine synthesis. Our goal is to empower you with the expertise to enhance reaction efficiency, maximize yield, and ensure the highest purity of your final product.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Here, we address common questions regarding the role and optimization of catalysts in morpholine synthesis.
Q1: What are the most common catalytic systems used for industrial and laboratory-scale morpholine synthesis?
A1: The choice of catalyst is highly dependent on the synthetic route. For the traditional and industrially significant methods, the following are prevalent:
-
Dehydration of Diethanolamine (DEA): This route typically employs strong Brønsted acids like concentrated sulfuric acid or hydrochloric acid, which act as both a catalyst and a dehydrating agent. Solid acid catalysts, such as γ-alumina modified with various metal oxides, are also used, particularly in gas-phase reactions, offering advantages in terms of reduced corrosion and easier separation.
-
Reaction of Diethylene Glycol (DEG) with Ammonia: This industrial process utilizes heterogeneous hydrogenation catalysts. Common examples include nickel, copper, or cobalt, often supported on alumina.[1] The catalyst's role is to facilitate the amination and subsequent cyclization.
For more modern and specialized syntheses of morpholine derivatives, a variety of transition metal catalysts are employed:
-
Palladium-catalyzed reactions: These are often used for the synthesis of substituted morpholines through carboamination reactions.[2]
-
Copper-catalyzed synthesis: Copper(I) catalysts are effective for three-component reactions to produce highly substituted morpholines.[3]
-
Gold-catalyzed cyclizations: Gold catalysts can be used for the cyclization of alkynylamines or alkynylalcohols to form morpholine derivatives.[4]
Q2: Why is optimizing catalyst loading so critical for a successful morpholine synthesis?
A2: Optimizing catalyst loading is a balancing act to achieve the highest reaction rate and selectivity towards the desired morpholine product. Here's a breakdown of why it's crucial:
-
Insufficient Catalyst Loading: This will result in a slow reaction rate and incomplete conversion of the starting materials, leading to a low yield of morpholine.[3]
-
Excessive Catalyst Loading: While it might seem that more catalyst would be better, excessive loading can lead to several problems:
-
Increased Side Reactions: Over-catalysis can promote the formation of undesired byproducts, such as N-ethylmorpholine or high-molecular-weight condensation products, which complicates purification and reduces the selectivity for morpholine.[1]
-
Economic Inefficiency: Catalysts, especially those based on precious metals like palladium or gold, can be expensive. Using more than necessary increases the overall cost of the synthesis.
-
Challenges in Removal: Higher catalyst loading can make its removal from the reaction mixture more difficult, potentially leading to product contamination.
-
Q3: How does catalyst loading affect the selectivity of the reaction?
A3: Catalyst loading has a direct impact on reaction selectivity. In the context of morpholine synthesis, particularly from DEG and ammonia, the catalyst facilitates a series of steps. An optimal catalyst loading ensures that the rate of the desired cyclization to morpholine is favored over competing side reactions. For instance, an excessive catalyst concentration might lead to over-hydrogenation or other secondary reactions, producing impurities. The relationship between catalyst loading and selectivity is not always linear and needs to be determined experimentally for each specific catalytic system.[3]
Part 2: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low Morpholine Yield
Q: My morpholine synthesis from diethanolamine is resulting in a very low yield. I've checked the temperature and reaction time. Could the catalyst loading be the issue?
A: Yes, improper catalyst loading is a common culprit for low yields.
-
Troubleshooting Steps:
-
Verify Catalyst Concentration: For the DEA route using a strong acid like H₂SO₄, ensure the acid concentration is correct and the molar ratio to DEA is appropriate. An insufficient amount of acid will lead to incomplete dehydration and cyclization.
-
Systematic Optimization: If you suspect your catalyst loading is not optimal, it is best to perform a series of small-scale experiments, systematically varying the catalyst concentration while keeping all other parameters (temperature, reaction time, substrate concentration) constant.
-
Analyze the Byproducts: A low yield of morpholine is often accompanied by the formation of byproducts. Identifying these byproducts (e.g., using GC-MS or NMR) can provide clues about what is going wrong. For example, the presence of unreacted diethanolamine suggests insufficient catalysis.
-
Issue 2: Poor Selectivity and Formation of Impurities
Q: I am observing a significant amount of N-ethylmorpholine and other high-boiling point impurities in my product mixture from the reaction of diethylene glycol and ammonia. How can I improve the selectivity for morpholine?
A: Poor selectivity is often linked to non-optimal catalyst loading and reaction conditions.
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: High catalyst loading can sometimes promote side reactions. Try systematically decreasing the amount of catalyst in a series of experiments to see if selectivity improves.
-
Evaluate Catalyst Support and Promoters: The nature of the catalyst support (e.g., alumina) and the presence of promoters can significantly influence selectivity. Ensure you are using the recommended catalyst formulation for your specific process.
-
Optimize Other Reaction Parameters: Temperature and pressure also play a crucial role in selectivity. It's possible that your catalyst loading is appropriate, but other conditions need adjustment. A Design of Experiments (DoE) approach can be very effective in optimizing multiple parameters simultaneously.
-
Issue 3: Catalyst Deactivation
Q: My catalyst, which initially gave good results, seems to have lost its activity after a few runs. What could be the cause and how can I address this?
A: Catalyst deactivation is a common issue in catalytic processes and can be caused by several factors.
-
Potential Causes and Solutions:
-
Poisoning: Impurities in your starting materials (diethanolamine, diethylene glycol, or ammonia) can act as catalyst poisons. Ensure the purity of your reagents.
-
Coking/Fouling: At high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is a common issue in gas-phase reactions.
-
Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.
-
-
Troubleshooting Workflow for Catalyst Deactivation:
Caption: Troubleshooting workflow for catalyst deactivation.
-
Catalyst Regeneration: For deactivation due to coking, a common regeneration procedure involves a controlled burnout of the carbon deposits in a stream of diluted air at elevated temperatures.[5] For poisoning, chemical washing may be effective. However, sintering is generally irreversible.
Part 3: Experimental Protocols and Data Presentation
Protocol: Systematic Optimization of Catalyst Loading for Morpholine Synthesis from Diethanolamine
This protocol outlines a systematic approach to determine the optimal catalyst loading for the synthesis of morpholine from diethanolamine using a generic solid acid catalyst.
-
Setup: A series of five identical parallel reactors are set up, each equipped with a stirrer, temperature controller, and a condenser.
-
Reactants: Each reactor is charged with the same amount of diethanolamine and solvent (if applicable).
-
Catalyst Loading Variation: The solid acid catalyst is added to each reactor in systematically varying amounts (e.g., 1 mol%, 2 mol%, 3 mol%, 4 mol%, and 5 mol% relative to diethanolamine).
-
Reaction Conditions: All reactors are heated to the same target temperature (e.g., 220 °C) and the reaction is allowed to proceed for the same duration (e.g., 8 hours).
-
Sampling and Analysis: Samples are taken from each reactor at regular intervals (e.g., every hour) and analyzed by Gas Chromatography (GC) to determine the conversion of diethanolamine and the yield of morpholine.[6][7]
-
Data Evaluation: The results are tabulated to compare the effect of catalyst loading on reaction rate, final yield, and selectivity.
Data Presentation: Effect of Catalyst Loading on Morpholine Yield and Selectivity
The following table illustrates hypothetical, yet realistic, data from the protocol described above.
| Catalyst Loading (mol%) | DEA Conversion (%) | Morpholine Yield (%) | Selectivity to Morpholine (%) |
| 1 | 65 | 58 | 89 |
| 2 | 85 | 78 | 92 |
| 3 | 98 | 92 | 94 |
| 4 | 99 | 91 | 92 |
| 5 | 99 | 88 | 89 |
From this data, a catalyst loading of 3 mol% would be considered optimal, as it provides the highest yield and selectivity.
Experimental Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing catalyst loading.
References
-
Jiang, H., et al. (2017). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
-
Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]
-
ResearchGate. Plausible mechanism for the synthesis of morpholines via radical intermediates. [Link]
-
ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]
-
Li, Z., et al. (2014). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. [Link]
-
ResearchGate. Recent progress in the synthesis of morpholines. [Link]
-
ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
Vietnam Journal of Food Control. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]
-
Kim, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. PMC. [Link]
-
IJMREAD. Analysis of Morpholine in Water by UV Visible Spectrophotometer. [Link]
-
YouTube. Morpholine Preparation from Diethanolamine. [Link]
- Google Patents.
-
Organic Chemistry Frontiers (RSC Publishing). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Frontiers. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]
-
International Research Journal of Engineering Science, Technology and Innovation. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
-
Reddit. Effect of Catalysts on Selectivity. [Link]
-
AJPO Journals. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. [Link]
-
MDPI. Catalytic CO2 Utilization for Ethanol Reforming over Yttrium-Promoted Ni-Co/MCM-41 Catalyst: Optimizing Hydrogen Production Using Box–Behnken Experimental Design and Response Surface Methodology. [Link]
-
ResearchGate. Use of experimental design in development of a catalyst system. [Link]
-
Taylor & Francis Online. Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. [Link]
-
LinkedIn. Role of Catalysts in Kinetic Reactions, Applications and Innovations in Chemistry. [Link]
-
GalChimia. Reaction Optimization: Case Study 1. [Link]
-
LinkedIn. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. [Link]
-
MDPI. Advances in Catalyst Deactivation and Regeneration. [Link]
-
MDPI. Supported Metal Catalysts for the Synthesis of N-Heterocycles. [Link]
-
ResearchGate. (PDF) Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review. [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
MDPI. Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. [Link]
Sources
Navigating the Synthesis of Morpholine Compounds: A Technical Support Guide on Solvent Effects
Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The morpholine moiety is a cornerstone in the development of numerous pharmaceuticals and agrochemicals, yet its synthesis can present unique challenges. A critical, and often underestimated, factor governing the success of these reactions is the choice of solvent.
This document provides in-depth, field-proven insights into the causal relationships between solvent properties and reaction outcomes in the synthesis of morpholine and its derivatives. We will move beyond simple procedural lists to offer a deeper understanding of why certain solvents are chosen and how to troubleshoot common issues that arise from suboptimal solvent conditions. Every recommendation is grounded in established chemical principles to ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs) on Solvent Selection
Here we address some of the common overarching questions regarding the role of solvents in morpholine synthesis.
Q1: How does the polarity of a solvent impact the synthesis of morpholine derivatives?
A1: Solvent polarity is a critical parameter that influences the rate and outcome of morpholine syntheses by affecting the solubility of reactants and stabilizing charged intermediates or transition states. For instance, in SN2 reactions, such as the N-alkylation of a 1,2-amino alcohol, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred. These solvents can dissolve the reacting species and stabilize the transition state, but they do not strongly solvate the nucleophile, leaving it more reactive. In contrast, polar protic solvents, like ethanol or water, can solvate and stabilize the nucleophile through hydrogen bonding, which can decrease its reactivity.
Q2: What is the difference between a protic and an aprotic solvent, and why is it important for my reaction?
A2: The key difference lies in the presence of a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen).
-
Protic solvents (e.g., water, methanol, ethanol) can act as hydrogen bond donors. They are particularly effective at stabilizing both cations and anions. However, their ability to form hydrogen bonds can "cage" nucleophiles, reducing their reactivity in SN2 reactions.
-
Aprotic solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN)) lack this O-H or N-H bond and cannot act as hydrogen bond donors. Polar aprotic solvents are often the solvents of choice for SN2 reactions because they solvate the accompanying cation while leaving the nucleophilic anion relatively free and highly reactive.
The choice between a protic and an aprotic solvent can dramatically influence the reaction pathway, favoring either substitution or elimination reactions.
Q3: Can the solvent influence the stereoselectivity of my morpholine synthesis?
A3: Yes, the solvent can play a significant role in stereoselective syntheses of substituted morpholines. For example, in copper-promoted oxyamination of alkenes to form morpholines, the solvent can influence the conformation of the transition state, thereby affecting the diastereoselectivity of the cyclization. In some cases, coordinating solvents can interact with the metal catalyst and the substrate, leading to a more ordered transition state and higher stereoselectivity.
Q4: What are "green" solvents, and are there any recommended for morpholine synthesis?
A4: "Green" solvents are those that are less hazardous to the environment and human health. Solvent selection guides, such as those developed by pharmaceutical companies, often classify solvents based on their safety, health, and environmental impact. For morpholine synthesis, alcohols (with the exception of methanol) and 2-methyltetrahydrofuran (2-MeTHF) are often considered more environmentally benign alternatives to chlorinated solvents like dichloromethane (DCM), which is now restricted in some regions.[1] The use of greener solvents is a key consideration in modern process development.
Troubleshooting Guides for Common Synthetic Routes
This section provides detailed troubleshooting for specific issues you might encounter during common synthetic procedures for preparing morpholine and its derivatives.
Route 1: Dehydration of Diethanolamine
This classical method involves the acid-catalyzed cyclization of diethanolamine (DEA) at high temperatures.[2] While it is a well-established industrial process, it can be problematic on a laboratory scale.
Issue: Low Yield and/or Dark, Viscous Product
This is a frequent observation in the dehydration of DEA and can stem from several factors related to reaction conditions and workup.
-
Potential Cause 1: Inadequate Temperature Control. The dehydration of DEA requires high temperatures, typically in the range of 180-210°C, to proceed efficiently.[3] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of polymeric side products, resulting in a dark, viscous crude product.[3] A temperature drop of just 10-15°C can significantly decrease the yield.[3]
-
Solution 1: Use a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature within the optimal range. For a laboratory-scale synthesis, maintaining the temperature for at least 15 hours is often necessary to ensure complete cyclization.[3][4]
-
Potential Cause 2: Inefficient Water Removal. The dehydration reaction produces water as a byproduct. If water is not effectively removed from the reaction mixture, it can inhibit the forward reaction, leading to an unfavorable equilibrium and low conversion.
-
Solution 2: Ensure your reaction setup includes an efficient condenser or a Dean-Stark apparatus to continuously remove water as it is formed, driving the reaction to completion.
-
Potential Cause 3: Inefficient Purification and Solvent Choice during Workup. Morpholine is highly hygroscopic and readily absorbs moisture from the air.[3] It is also completely miscible with water.[5] During the workup, after neutralizing the strong acid, the morpholine is in an aqueous solution.[6] Inefficient extraction with an organic solvent will lead to significant product loss.
-
Solution 3: After neutralization, saturate the aqueous solution with a salt like potassium carbonate or sodium hydroxide flakes to decrease the solubility of morpholine.[6] Then, perform multiple extractions with a suitable organic solvent. While various solvents can be used, a less polar solvent like cyclohexane can be effective for extracting morpholine from the salte-saturated aqueous layer.[6] It is crucial to thoroughly dry the organic extracts before distillation.
Caption: Decision-making process for troubleshooting reductive amination.
Route 3: Annulation of 1,2-Amino Alcohols
A modern and efficient method for morpholine synthesis involves the annulation of 1,2-amino alcohols. A particularly "green" approach utilizes ethylene sulfate as a two-carbon electrophile. [1] Issue: Poor Yield or Incomplete Reaction
While this method is generally high-yielding, issues can arise from substrate solubility and the choice of solvent for the two key steps: N-monoalkylation and cyclization.
-
Potential Cause 1: Poor Solubility of the Zwitterionic Intermediate. The reaction of a 1,2-amino alcohol with ethylene sulfate forms a zwitterionic intermediate. [1]These intermediates are often insoluble in many common organic solvents, which can hinder the subsequent cyclization step if performed in a one-pot fashion.
-
Solution 1: The initial N-alkylation is often carried out in acetonitrile (MeCN). [1]For the subsequent base-mediated cyclization, a solvent system that can at least partially solvate the zwitterion is beneficial. A mixture of 2-MeTHF and isopropanol (IPA) has been shown to be effective. [1]The choice of base is also critical, with potassium tert-butoxide (tBuOK) being a common choice. [1]
-
Potential Cause 2: Competing Elimination vs. Substitution (SN2) Reactions. While not the primary pathway with ethylene sulfate, in other annulation strategies using reagents like (2-bromoethyl)diphenylsulfonium triflate, the solvent can influence the competition between the desired SN2 cyclization and potential E2 elimination side reactions.
-
Solution 2: To favor the SN2 pathway, polar aprotic solvents are generally preferred as they enhance the nucleophilicity of the amine. [7]Protic solvents can stabilize the transition state of both SN2 and E2 reactions, but their caging effect on the nucleophile can sometimes tip the balance. [7] Experimental Protocol: Green Synthesis of Morpholines from 1,2-Amino Alcohols [1]
-
N-Monoalkylation: Dissolve the 1,2-amino alcohol in a suitable solvent like acetonitrile (MeCN). Add ethylene sulfate and stir at room temperature. The reaction progress can be monitored for the formation of the zwitterionic intermediate, which may precipitate from the solution.
-
Cyclization: Isolate the zwitterionic intermediate by filtration. In a separate flask, suspend the intermediate in a mixture of 2-MeTHF and isopropanol. Add a base, such as potassium tert-butoxide (tBuOK), to induce cyclization to the morpholine derivative. The reaction is typically heated to 60°C.
-
Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup and extract the product with an organic solvent. The final product can be purified by column chromatography or distillation.
Table 2: Comparison of Synthesis Routes from 1,2-Amino Alcohols
| Parameter | Ethylene Sulfate Method [1] | Traditional Chloroacetyl Chloride Method [1] |
| Reagents | Ethylene sulfate, tBuOK | Chloroacetyl chloride, reducing agents (e.g., boranes) |
| Number of Steps | 1 or 2 (one-pot possible) | 3 (acylation, cyclization, reduction) |
| Solvent Choice | MeCN, 2-MeTHF/IPA (Greener options) | Often uses DCM (a less preferred solvent) |
| Key Advantage | High yield, selective monoalkylation of primary amines, greener. | Well-established methodology. |
| Key Disadvantage | Newer method, potential zwitterion insolubility. | Generates more waste, uses harsh reducing agents. |
Advanced Topics: Solvent Effects in Specialized Syntheses
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) can significantly accelerate the synthesis of morpholine derivatives. The choice of solvent is paramount in MAOS, as the solvent's ability to absorb microwave energy dictates the heating efficiency.
-
Solvent Selection: Polar solvents like ethanol, DMF, and acetonitrile are excellent microwave absorbers and are commonly used. [8][9]Nonpolar solvents such as toluene or hexane are poor absorbers and are generally not suitable for microwave synthesis unless a polar reagent or a susceptor is present. [8]* Troubleshooting Overheating/Pressure Buildup: Using low-boiling point solvents in a sealed microwave vessel can lead to a rapid increase in pressure. [8]It is crucial to choose a solvent with a boiling point appropriate for the desired reaction temperature and to operate within the pressure limits of the microwave reactor.
Phase-Transfer Catalysis (PTC)
PTC is a valuable technique for reactions involving immiscible phases, such as the N-alkylation of morpholine with an alkyl halide in a biphasic system (e.g., aqueous NaOH and an organic solvent).
-
Solvent's Role: The organic solvent in a PTC system solubilizes the organic reactant and the phase-transfer catalyst-nucleophile ion pair. Solvents like toluene or MTBE are often used as they are more environmentally friendly than dipolar aprotic solvents. [10]The efficiency of the catalyst in shuttling the nucleophile into the organic phase is influenced by the solvent's polarity.
-
Troubleshooting Low Reaction Rate: If the reaction is slow, ensure the chosen solvent provides adequate solubility for the substrate and the catalyst-ion pair. The choice of phase-transfer catalyst itself is also critical.
Conclusion
The solvent is not merely a medium for the reaction but an active participant that can dictate the course and outcome of morpholine synthesis. By understanding the fundamental principles of solvent effects on reaction kinetics, equilibria, and the stability of intermediates, researchers can effectively troubleshoot common problems, optimize reaction conditions, and develop more robust and sustainable synthetic routes. This guide provides a framework for rational solvent selection and problem-solving, empowering you to navigate the complexities of morpholine synthesis with greater confidence and success.
References
-
Zhang, Y., & Wu, Y. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30165–30174. [Link]
-
Song, J., Zhao, F., Li, J., & Wang, G. (2018). A remarkable solvent effect on reductive amination of ketones. Catalysis Science & Technology, 8(12), 3147–3156. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Zhang, J., & Li, X. (2018). How a Solvent Molecule Affects Competing Elimination and Substitution Dynamics. Insight Into Mechanism Evolution With Increased Solvation. The Journal of Physical Chemistry Letters, 9(18), 5618–5624. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Challenging reductive amination. (2017, June 9). Reddit. Retrieved January 17, 2026, from [Link]
-
Wolfe, J. P., & Stambuli, J. P. (2003). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 5(19), 3471–3474. [Link]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved January 17, 2026, from [Link]
-
How does solvent affect elimination reaction? (2016, December 9). Quora. Retrieved January 17, 2026, from [Link]
-
Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]
-
van der Heijden, H., & van der Lugt, C. (2011). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 76(23), 9647–9657. [Link]
-
Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020, May 8). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Bakulina, O., & Zheldakova, R. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(1), 1–25. [Link]
-
MORPHOLINE. (n.d.). Ataman Kimya. Retrieved January 17, 2026, from [Link]
- Britton, E. C., & Lange, N. A. (1957). Process of producing morpholine from diethanolamine. U.S. Patent No. 2,777,846. Washington, DC: U.S.
-
NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., & Wang, J. (2018). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 23(10), 2469. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2023, April 25). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
What kind of solvents favor elimination reaction? (2016, December 10). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 17, 2026, from [Link]
-
M. D. P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(22), 12285. [Link]
-
Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Retrieved January 17, 2026, from [Link]
-
Reductive amination difficulties - poor conversion. (2024, May 2). Reddit. Retrieved January 17, 2026, from [Link]
-
Suginome, M., Tanaka, Y., & Hasui, T. (2006). Reductive Amination of Aldehydes Using Aminoboranes as Iminium Ion Generators. Synlett, 2006(11), 1645–1648. [Link]
-
Kumar, A., Singh, V. K., & Kumar, S. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. RSC Advances, 10(50), 29931–29935. [Link]
-
Suginome, M., Tanaka, Y., & Hasui, T. (2006). Reductive Amination of Aldehydes Using Aminoboranes as Iminium Ion Generators. Synlett, 2006(11), 1645–1648. [Link]
-
Optimizing Organic Synthesis with Phase Transfer Catalysts | BTEAC Guide. (n.d.). BTEAC. Retrieved January 17, 2026, from [Link]
-
Khan, I., et al. (2022). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 27(19), 6523. [Link]
-
Abdel-Malek, H. A., & Ewies, E. F. (2016). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical Reactor Engineering, 14(1), 1–18. [Link]
-
OSHA. (2003). Morpholine. (ID-212). Retrieved from [Link]
-
Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. (n.d.). Consolidated Chemical. Retrieved January 17, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. atamankimya.com [atamankimya.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. researchgate.net [researchgate.net]
- 7. How a Solvent Molecule Affects Competing Elimination and Substitution Dynamics. Insight into Mechanism Evolution with Increased Solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Choice for Microwave Synthesis [cem.com]
- 9. mdpi.com [mdpi.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Temperature Optimization for Morpholine-4-carboximidamide Sulfate Reactions
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Morpholine-4-carboximidamide sulfate. The synthesis, primarily involving a guanidinylation reaction followed by salt formation, is highly sensitive to thermal conditions. Incorrect temperature control is a primary driver of low yields, impurity formation, and batch-to-batch inconsistency. This document provides in-depth, field-tested insights in a direct question-and-answer format to address and resolve specific challenges encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and the critical role of temperature.
Q1: What is the general reaction for synthesizing this compound?
The synthesis is typically a two-step process. The core reaction is the guanidinylation of morpholine to form the carboximidamide base. This is followed by salt formation with sulfuric acid to yield the final, more stable sulfate salt. A common synthetic route involves reacting morpholine with a guanidinylating agent, such as cyanamide or a protected guanidine derivative.
The temperature is most critical during the initial guanidinylation step, where the C-N bond is formed. The subsequent salt formation is an acid-base neutralization, which is typically exothermic but less sensitive to precise temperature control for product purity.
Q2: Why is temperature a critical parameter in this reaction?
Temperature is the primary lever to balance reaction kinetics and thermodynamics.
-
Insufficient Temperature: Leads to a slow reaction rate, resulting in incomplete conversion of the starting materials. This is a common cause of low yields where unreacted morpholine remains in the reaction mixture.
-
Excessive Temperature: While it accelerates the reaction, excessive heat can provide enough energy to overcome the activation energy of undesired side reactions. This can lead to the formation of thermally-induced byproducts, such as oligomers or degradation products from the guanidinylating agent. In severe cases, it can cause charring and decomposition of the desired product.[1] The lability of sulfate groups at high temperatures can also be a challenge in related syntheses.[2]
Q3: What are the primary safety concerns associated with this synthesis?
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Morpholine: Is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[3]
-
Sulfuric Acid: Is highly corrosive and can cause severe burns. The dilution of concentrated sulfuric acid is highly exothermic and must be done by adding acid to water, never the reverse.
-
Guanidinylating Agents: Can be toxic and require careful handling.
-
General Precautions: The reaction should be conducted in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, is mandatory.[5] Ensure that emergency equipment, such as a safety shower and eyewash station, is accessible.
Section 2: Troubleshooting Guide: Temperature-Related Issues
This guide provides direct answers to specific problems you may encounter during the reaction.
Problem Cluster 1: Low or No Product Yield
Q: My final yield is significantly lower than expected. Could the reaction temperature be the issue?
A: Yes, this is highly probable. An incorrect temperature is one of the most common causes of low yield.
-
If the Temperature Was Too Low: The reaction likely did not proceed to completion. You can verify this by analyzing a sample of the crude reaction mixture using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a significant amount of starting material (morpholine) confirms an incomplete reaction. The solution is to incrementally increase the reaction temperature or extend the reaction time.
-
If the Temperature Was Too High: The starting materials or the product may have decomposed. This is often accompanied by a darkening of the reaction mixture, potentially forming a dark, tar-like substance.[1] In this scenario, the reaction should be repeated at a lower temperature.
Q: How can I confirm the reaction has reached completion before workup?
A: Regular monitoring is key to a self-validating protocol. Use an appropriate analytical technique to track the disappearance of the limiting starting material.
-
TLC: This is a quick and effective method. Spot the reaction mixture alongside your starting materials on a TLC plate at regular intervals (e.g., every hour). The reaction is complete when the spot corresponding to the limiting reactant is no longer visible.
-
HPLC/GC-MS: For more quantitative analysis, withdraw a small aliquot from the reaction, quench it, and analyze it. This can provide precise data on the percentage of starting material remaining. Methods for detecting morpholine by GC-MS and IC have been established.[6]
Problem Cluster 2: High Levels of Impurities
Q: My post-reaction analysis (HPLC, NMR) shows several unexpected peaks. What are the likely temperature-related side products?
A: High temperatures can initiate parallel reaction pathways, leading to a complex mixture of products.
-
Dimerization/Oligomerization: The guanidinylating agent or the intermediate may react with itself to form dimers or other oligomers. This is more likely at elevated temperatures.
-
Decomposition Products: The heterocyclic morpholine ring can be susceptible to opening or degradation under harsh thermal and acidic/basic conditions.
-
Side Reactions with Solvent: At high temperatures, the solvent may participate in the reaction, leading to solvent-adduct impurities.
To mitigate this, run the reaction at the lowest temperature that still allows for a reasonable reaction rate to completion.
Q: My reaction mixture turned dark brown or black, and the product is difficult to purify. What went wrong?
A: This indicates charring or significant decomposition, a clear sign that the reaction temperature was excessively high.[1] This material is often a complex mixture of polymeric byproducts that can be insoluble and difficult to remove. The experiment must be repeated at a significantly lower temperature. Consider a step-wise heating profile, holding the reaction at a moderate temperature before slowly increasing it if necessary.
Problem Cluster 3: Inconsistent Results Between Batches
Q: I am getting different yields and purity profiles every time I run this reaction. How can I improve reproducibility?
A: Inconsistent thermal control is a major cause of irreproducibility.
-
Ensure Uniform Heating: Use a well-stirred oil bath or a heating mantle with a thermocouple controller that measures the internal reaction temperature, not the bath temperature. The flask wall temperature can be significantly different from the core.
-
Control Exotherms: The guanidinylation reaction can be exothermic. Add reagents slowly or in portions to maintain a stable internal temperature. A sudden temperature spike from an uncontrolled exotherm can lead to byproduct formation.
-
Standardize Your Procedure: Document the exact temperature profile, addition rates, and stirring speed for every reaction. A standardized, documented protocol is essential for achieving reproducible results.
Section 3: Experimental Protocols for Optimization
Protocol 1: Establishing a Baseline Reaction
This protocol outlines a method for conducting a small-scale test reaction to establish a baseline for performance and analysis.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a thermocouple, add morpholine (1.0 eq) and a suitable solvent (e.g., acetonitrile, DMF).
-
Reagent Addition: Dissolve the guanidinylating agent (e.g., cyanamide, 1.1 eq) in the same solvent and add it dropwise to the stirred morpholine solution at room temperature.
-
Heating: Heat the reaction mixture to a conservative starting temperature (e.g., 60 °C) using a controlled oil bath.
-
Monitoring: After 1 hour, and every subsequent hour, withdraw a small aliquot, quench it, and analyze by TLC (e.g., mobile phase 10:1 DCM:MeOH) to monitor the consumption of morpholine.
-
Workup (Post-Completion): Once the morpholine is consumed, cool the mixture to room temperature. Proceed with your standard workup and isolation procedure to isolate the carboximidamide base.
-
Salt Formation: Dissolve the crude base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of dilute sulfuric acid dropwise. Isolate the precipitated this compound salt by filtration.
-
Analysis: Characterize the final product for purity and identity using HPLC, LC-MS, and NMR.[7][8]
Protocol 2: Systematic Temperature Screening
This protocol allows for the efficient determination of the optimal reaction temperature.
-
Parallel Setup: Prepare 3 to 5 identical small-scale reactions as described in Protocol 1.
-
Temperature Variation: Place each reaction in a separate heating block or oil bath set to a different temperature. A good starting range would be 50 °C, 65 °C, 80 °C, and 95 °C.
-
Time-Course Analysis: Monitor each reaction at identical time points (e.g., 1h, 2h, 4h, 8h). Analyze the samples by HPLC to quantify the conversion of starting material and the formation of the desired product versus key impurities.
-
Data Evaluation: After a set time (e.g., 8 hours), perform the workup and isolation for each reaction.
-
Comparison: Compare the yield and purity of the final product from each temperature. The optimal temperature is the one that provides the best balance of high yield, high purity, and reasonable reaction time.
Section 4: Data Interpretation & Visualization
Table 1: Expected Outcome vs. Reaction Temperature
| Temperature Range | Reaction Rate | Expected Yield | Purity & Potential Issues |
| 40-55 °C | Very Slow | Low | High purity, but likely significant unreacted starting material. May require very long reaction times (>24h). |
| 60-75 °C | Moderate | Good to High | Often the optimal range. Good conversion rate with minimal byproduct formation. |
| 80-95 °C | Fast | Potentially Decreasing | Risk of increased byproduct formation. May see a slight decrease in isolated yield due to purification losses. |
| >100 °C | Very Fast | Low | High risk of decomposition, charring, and complex impurity profiles.[1] Not recommended. |
Diagrams
Below are Graphviz diagrams illustrating key workflows for troubleshooting and optimization.
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Experimental workflow for systematic temperature optimization.
References
- Sigma-Aldrich. (2024). Safety Data Sheet: Morpholine.
- Fisher Scientific. (2025). Safety Data Sheet: Morpholine-4-carbothioamide.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine.
- Aldrich. (2025). Safety Data Sheet: 4-(2-Aminoethyl)morpholine.
- Carl ROTH. (2020). Safety Data Sheet: Morpholine.
- LookChem. (n.d.). Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE.
- Chabre, Y. M., & Roy, R. (2012). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH.
- Hangzhou Keyingchem Co.,Ltd. (n.d.). N-Carboxyamidinomorpholine hemisulfate, this compound.
- Aceschem. (2026). CAS 17238-55-0 | this compound(2:1).
- PubChem. (n.d.). 4-Morpholinecarboximidamide, sulfate (2:1).
- Thermo Fisher Scientific. (n.d.). AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography.
- Santa Cruz Biotechnology. (n.d.). Morpholine-4-carboxamidine hemisulfate.
- Organic Chemistry Portal. (2024). Morpholine synthesis.
- Ortiz, K. G., et al. (2023).
- Zhang, Y., et al. (2018).
- Mokhir, A. A. (2013). Morpholines. Synthesis and Biological Activity.
- BLD Pharm. (n.d.). 17238-55-0|this compound(2:1).
- BLD Pharm. (n.d.). 88497-68-1|this compound.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of Morpholin-4-ylurea.
- ChemBK. (2024). MORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT.
- PubChem. (n.d.). Morpholine-4-carboxamide.
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
- PubChem. (n.d.). Morpholine-4-carboximidamide Hydrobromide.
- Hangzhou Keying Chem Co., Ltd. (n.d.). 17238-55-0 | N-Carboxyamidinomorpholine hemisulfate.
- UNI ScholarWorks. (n.d.). The Formation of Morpholine Thiosulfate From Morpholine and Sulfur.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Santana, H. S., et al. (2020). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. lcms.cz [lcms.cz]
- 7. aceschem.com [aceschem.com]
- 8. 17238-55-0|this compound(2:1)|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Validation of Morpholine-4-carboximidamide Sulfate Purity by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the validation of analytical methods for determining the purity of Morpholine-4-carboximidamide sulfate. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering a detailed validation protocol grounded in scientific principles and regulatory expectations. Furthermore, we will objectively compare HPLC with alternative methodologies, providing the data-driven insights necessary for informed decision-making in a drug development setting.
Introduction: The Analytical Challenge of this compound
Morpholine-4-carboximidamide, a guanidine derivative, and its sulfate salt are compounds of interest in pharmaceutical development.[1][2] The guanidinium group's high polarity and basicity (pKa of the conjugated acid is typically high) present unique analytical challenges.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is a critical regulatory requirement, as impurities can impact both the efficacy and safety of the final drug product.[3]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and adaptability.[4] However, the inherent chemical properties of this compound—specifically its lack of a significant UV chromophore—necessitate a carefully designed analytical approach. This guide will explore a robust validation strategy that addresses these challenges head-on.
The Primacy of HPLC: A Methodological Comparison
While several analytical techniques exist for the analysis of morpholine and its derivatives, HPLC offers the most versatile and robust platform for routine quality control in a regulated environment.
| Technique | Principle | Advantages for this compound | Limitations & Considerations |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on polarity. | High resolution, reproducibility, and automation-friendly.[4] Can be made stability-indicating. | Poor retention of the polar analyte on standard C18 columns. Requires derivatization for UV detection or use of alternative detectors (e.g., CAD, ELSD). |
| Gas Chromatography (GC) | Separation based on volatility. | High efficiency for volatile compounds. | The analyte is a non-volatile salt; requires derivatization to increase volatility and thermal stability, adding complexity and potential for side reactions.[5][6] |
| Ion-Exchange Chromatography (IEC) | Separation based on ionic interactions. | Excellent for highly charged species; directly leverages the cationic nature of the guanidinium group.[5] | Can be sensitive to mobile phase buffer concentration and pH; may have lower efficiency than RP-HPLC. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Extremely high efficiency, minimal sample and solvent consumption. | Can have lower concentration sensitivity and reproducibility challenges compared to HPLC. |
The HPLC Method Validation Workflow
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][7] The workflow must be systematic, logical, and thoroughly documented. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide the definitive framework for this process.[7][8]
Caption: A typical workflow for HPLC method validation.
Experimental Protocol: Validating a Stability-Indicating HPLC Method
This section details a step-by-step protocol for the validation of a purity method for this compound.
4.1. Foundational Method & Rationale
Due to the lack of a native chromophore, a pre-column derivatization step is employed using 1-Naphthyl isothiocyanate (NIT) to form a UV-active thiourea derivative.[9][10] This approach provides the sensitivity required for impurity analysis.
-
Analyte: this compound
-
Derivatizing Agent: 1-Naphthyl isothiocyanate (NIT)
-
Column: C18, 4.6 x 150 mm, 3.5 µm (Provides a good balance of efficiency and backpressure).
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile. A gradient is chosen to ensure elution of potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm (A common wavelength for naphthalene derivatives).[10]
-
Diluent: Acetonitrile/Water (50:50 v/v)
4.2. Validation Parameters & Procedures
The following tests must be performed according to a pre-approved validation protocol.[7][8][11]
A. Specificity (including Forced Degradation)
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][8] Forced degradation studies are essential to developing a "stability-indicating" method, which is a regulatory expectation.[3][12][13]
Protocol:
-
Prepare Solutions: Prepare solutions of the API in the diluent at a nominal concentration (e.g., 0.5 mg/mL).
-
Apply Stress Conditions: Subject the solutions to the following conditions to achieve 5-20% degradation[12]:
-
Acid Hydrolysis: Add 1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105°C for 48 hours.
-
Photolytic: Expose a solution to a light source providing UV/Vis output as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control.
-
Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the main analyte peak in all stressed samples to ensure no co-eluting impurities.
Acceptance Criteria:
-
The method must resolve the main peak from all degradation products and blank components.
-
The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples.
B. Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response over a specified range.[8][14] This is fundamental for accurate quantitation.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the nominal assay concentration (e.g., if the spec for an impurity is 0.1%, the range should cover 0.05% to 0.15%).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
| Parameter | Example Result | Acceptance Criterion |
| Concentration Range | LOQ - 1.5 µg/mL | As defined in protocol |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Linearity Equation | y = 45102x + 150 | N/A |
C. Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[4][8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix (placebo).
Protocol:
-
Spike a placebo mixture with the API at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Mean Recovery (%) | Acceptance Criterion |
| 50% | 99.5% | 98.0% - 102.0% |
| 100% | 100.8% | 98.0% - 102.0% |
| 150% | 101.2% | 98.0% - 102.0% |
D. Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8][11]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[15]
-
Calculate the cumulative RSD for all 12 determinations.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Intermediate Precision: RSD ≤ 2.0%.[15]
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[4][14]
Protocol:
-
Determine based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1.[15]
-
LOQ: S/N ratio of 10:1.
-
-
Confirm the LOQ by preparing and analyzing six samples at the determined LOQ concentration. The precision (RSD) should be acceptable.
Acceptance Criteria:
-
LOQ Precision: RSD ≤ 10%.[15]
F. Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4][16]
Protocol:
-
Analyze a sample while making small, deliberate changes to key parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 5 °C).
-
Mobile Phase Composition (e.g., organic component ± 2%).
-
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak shape, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits for all variations.
-
The assay results should not significantly change.
Selecting the Right Analytical Approach
The choice of an analytical method is a critical decision. While HPLC is often the default, the specific properties of the analyte dictate the optimal configuration.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an HPLC method for the purity determination of this compound is a rigorous but essential process. A successful validation, conducted according to ICH guidelines, provides a high degree of assurance that the method is fit for its intended purpose. By understanding the unique chemical nature of the analyte, a stability-indicating RP-HPLC method using UV detection after derivatization can be developed and validated to provide accurate, precise, and reliable data. This data is fundamental to ensuring product quality and patient safety throughout the drug development lifecycle.
References
- Steps for HPLC Method Valid
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- ICH Guidelines for Analytical Method Valid
- 17238-55-0|Morpholine-4-carboximidamide sulf
- Different analytical methods of estimation of morpholine or its derivatives. (n.d.).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- Khan, P. M. A. A., & Anwar, S. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Asian Journal of Chemistry, 33(12), 2911-2915.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2018, 5948083.
- Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (n.d.).
- Eide, M. (2003). Morpholine. OSHA Method PV2123.
- Kumar, V., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38299-38304.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 291-303.
- Gata, L., & Ionescu, C. (1995). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography.
- Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. (n.d.). Research Journal of Pharmacy and Technology.
- Morpholine-4-carboxamidine hemisulfate | CAS 17238-55-0. Santa Cruz Biotechnology.
- 4-Morpholinecarboximidamide, sulf
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
- CAS 17238-55-0 | Morpholine-4-carboximidamide sulf
- HPLC Determination of Guanidino Compounds in Serum of Uremic Patients Using Methylglyoxal as Derivatizing Reagent. (n.d.).
- Guidelines on Validation – Appendix 4 Analytical Method Validation. (2016).
- Katritzky, A. R., & Rogovoy, B. V. (2005).
- Recent Developments in Guanylating Agents. (n.d.).
- Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023). Molecules, 28(15), 5886.
- Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (2024). Molecules, 29(10), 2298.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of Morpholine-4-carboximidamide sulfate and hydrochloride"
An In-Depth Comparative Guide to Morpholine-4-carboximidamide Salts: Sulfate vs. Hydrochloride
Introduction: The Critical Role of Salt Selection
In the landscape of drug development, the active pharmaceutical ingredient (API) is rarely administered in its free, unionized form. An estimated 50% of all drug molecules are delivered as salts to enhance critical physicochemical and biological properties.[1][2] The choice of a counter-ion to form a salt is a pivotal decision in preclinical development, profoundly influencing a drug's solubility, stability, manufacturability, and ultimately, its therapeutic efficacy and safety profile.[1][3][4]
Morpholine-4-carboximidamide, a guanidine derivative, has garnered interest for its potential therapeutic applications, including antiviral and antineoplastic properties.[5] As this molecule progresses through the development pipeline, the selection of an optimal salt form is paramount. This guide provides a comprehensive comparative framework for evaluating two common salt forms: Morpholine-4-carboximidamide Sulfate and Morpholine-4-carboximidamide Hydrochloride.
This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of facts to provide the underlying scientific rationale for experimental design, offering a robust, self-validating methodology to generate the empirical data needed to make an informed salt selection decision.
Theoretical Framework: Why Counter-Ions Matter
The conversion of a weakly basic API like Morpholine-4-carboximidamide into a salt involves an acid-base reaction with a selected counter-ion (hydrochloric acid or sulfuric acid). This seemingly simple conversion can dramatically alter the compound's solid-state properties.[3] The key is understanding the interplay between the API's intrinsic properties (like its pKa) and the properties of the chosen counter-ion.[2]
Key Differentiators in Salt Performance:
-
Aqueous Solubility & Dissolution Rate: Salt formation is a primary strategy to improve the solubility of poorly soluble compounds.[2][6] Different salts can exhibit vastly different pH-solubility profiles, which directly impacts bioavailability, especially for oral dosage forms.[7] The common ion effect can also play a role; for instance, a hydrochloride salt's solubility may be suppressed in the chloride-rich environment of the stomach.[1][8]
-
Physicochemical Stability: The chosen salt form can affect the API's susceptibility to chemical degradation (e.g., hydrolysis, oxidation) and physical changes (e.g., disproportionation).[9][10][11] Salt disproportionation, where the salt reverts to its less soluble free base, is a significant risk that can compromise product performance and shelf-life.[9][11][12]
-
Hygroscopicity: This refers to the tendency of a solid to absorb moisture from the atmosphere.[][14] Highly hygroscopic materials can be challenging to handle during manufacturing and may require specialized packaging to prevent physical changes like deliquescence or chemical degradation.[1][15]
-
Crystallinity & Polymorphism: The salt should ideally be crystalline to ensure consistent properties.[1] However, many salts can exist in multiple crystalline forms, or polymorphs, each with unique stability, solubility, and mechanical properties. A comprehensive screen is necessary to identify and characterize all potential polymorphs to avoid unforeseen form conversions during storage or manufacturing.[2]
Physicochemical Profiles: A Starting Point
While direct, published comparative studies are scarce, we can compile the known properties of each salt to establish a baseline for our investigation.
| Property | This compound | Morpholine-4-carboximidamide Hydrochloride |
| IUPAC Name | 4-morpholinecarboximidamide,sulfate(2:1)[5] | 4-morpholinecarboximidamide hydrochloride[16] |
| CAS Number | 17238-55-0[5] | 5638-78-8[16] |
| Molecular Formula | (C₅H₁₁N₃O)₂·H₂SO₄[5] | C₅H₁₁N₃O·HCl[16] |
| Molecular Weight | 356.4 g/mol [5] | 165.62 g/mol [17] |
| Known Applications | Antiviral, Antineoplastic agent.[5] | Synthetic intermediate, potential enzyme inhibitor.[17] |
| Appearance | Data not widely available. | White to pale cream crystals or powder.[18] |
Experimental Workflow for Comparative Analysis
To objectively select the optimal salt form, a multi-tiered experimental approach is required. This workflow is designed to efficiently screen and characterize each salt, providing the necessary data to balance competing properties like solubility and stability.
Caption: High-level workflow for comparative salt selection.
Detailed Experimental Protocols
The causality behind these protocols is to generate a holistic dataset. We are not just measuring properties; we are probing the weaknesses of each salt form to predict its behavior in a final drug product.
Protocol 1: pH-Solubility Profiling
Rationale: Bioavailability of an oral drug is critically dependent on its solubility in the gastrointestinal tract, which has a varying pH. This experiment determines the solubility of each salt across a physiologically relevant pH range, identifying the pH of maximum solubility (pHmax) and any potential for precipitation.[7][10]
Methodology:
-
Prepare a series of buffers ranging from pH 1.2 to 7.5 (e.g., HCl, acetate, phosphate buffers).
-
Add an excess amount of the salt form (e.g., >10 mg/mL) to a known volume of each buffer in separate vials.
-
Equilibrate the suspensions at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure thermodynamic equilibrium is reached.[19]
-
After equilibration, filter the samples (e.g., using a 0.22 µm filter) to separate undissolved solids.
-
Quantify the concentration of dissolved Morpholine-4-carboximidamide in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[20][21]
-
Analyze the remaining solid residue by XRPD to check for any solid-state transformations (e.g., conversion to free base).[7]
-
Plot the logarithm of solubility (mg/mL) against pH for each salt form.
Expected Data Output (Hypothetical):
| pH | Sulfate Salt Solubility (mg/mL) | Hydrochloride Salt Solubility (mg/mL) |
| 1.2 | 55 | 40 (Common Ion Effect) |
| 2.5 | 70 | 65 |
| 4.5 | 45 | 50 |
| 6.8 | 15 | 18 |
| 7.4 | 8 | 10 |
Protocol 2: Hygroscopicity Assessment
Rationale: Moisture uptake can trigger chemical degradation and physical form changes, impacting stability and handling.[][14][15] This protocol quantifies the moisture sorption-desorption behavior to classify the hygroscopicity of each salt.
Methodology (Dynamic Vapor Sorption - DVS):
-
Pre-dry the sample (approx. 5-10 mg) in the DVS instrument under a stream of dry nitrogen until a stable weight is achieved. This establishes a dry reference mass.[22]
-
Expose the sample to a stepwise increase in relative humidity (RH), typically from 0% to 90% RH in 10% increments.
-
At each RH step, allow the sample to equilibrate until the rate of weight change is negligible (e.g., <0.002% in 5 minutes).
-
Once 90% RH is reached, perform a desorption cycle by decreasing the RH back to 0% in the same stepwise manner.
-
Plot the change in mass (%) versus RH. The shape of the isotherm and any hysteresis between sorption and desorption provides insight into the nature of water uptake.
-
Classify the hygroscopicity based on the percentage weight gain at a specific RH (e.g., 80% RH at 25°C) according to pharmacopeial standards (e.g., European Pharmacopoeia).[22]
Hygroscopicity Classification (Ph. Eur.) [22]
| Classification | % Weight Increase (at 25°C, 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Protocol 3: Solid-State Stability Assessment
Rationale: A drug product must remain stable throughout its shelf life. This protocol uses accelerated conditions (high temperature and humidity) to rapidly assess the physical and chemical stability of the salts, identifying potential degradation pathways and physical form changes.[1][23]
Methodology:
-
Place accurately weighed samples of each salt form in open and closed vials.
-
Store the vials in a stability chamber under accelerated conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 1, 2, and 4 weeks).[24]
-
At each time point, withdraw samples and analyze them for:
-
Appearance: Note any changes in color or physical state (e.g., deliquescence).
-
Chemical Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Solid Form: Use X-Ray Powder Diffraction (XRPD) to detect any changes in the crystalline form (polymorphic transformation or disproportionation to the free base).[11]
-
-
Compare the results to a control sample stored at ambient or refrigerated conditions.
Interpreting the Data: A Decision-Making Framework
The optimal salt is rarely the one that excels in a single category. It is the form that provides the best overall balance of properties for the intended dosage form and clinical application.[4]
Caption: Decision logic for salt form selection.
Decision Matrix Summary:
| Parameter | Ideal Characteristic | Sulfate Salt Performance | Hydrochloride Salt Performance | Rationale for Selection |
| Solubility | High across GI pH range | (Data from Protocol 1) | (Data from Protocol 1) | Higher solubility generally improves bioavailability. |
| Dissolution Rate | Rapid | (Data from IDR) | (Data from IDR) | Faster dissolution can lead to quicker onset of action. |
| Hygroscopicity | Non-hygroscopic | (Data from Protocol 2) | (Data from Protocol 2) | Lower hygroscopicity simplifies manufacturing and improves stability. |
| Physical Stability | No form changes | (Data from Protocol 3) | (Data from Protocol 3) | Ensures consistent product performance over time. |
| Chemical Stability | <1% total degradation | (Data from Protocol 3) | (Data from Protocol 3) | Critical for ensuring safety and potency through shelf-life. |
| Crystallinity | Stable, non-solvated single polymorph | (Data from XRPD/DSC) | (Data from XRPD/DSC) | Predictable properties and lower risk of form conversion. |
Conclusion
The selection between this compound and hydrochloride is not a matter of conjecture but one that must be driven by rigorous, comparative experimental data. While one salt may offer superior solubility, it could be compromised by poor stability or challenging hygroscopic properties.[1] This guide provides the strategic framework and detailed methodologies to de-risk the salt selection process. By systematically evaluating each salt against critical physicochemical parameters, researchers can confidently select the form with the optimal balance of properties, paving the way for a more efficient and successful drug development program.
References
-
Salt Selection in Drug Development | Pharmaceutical Technology. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? [Link]
-
Cas 5638-78-8,morpholine-4-carboximidamide - LookChem. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms - PubMed. [Link]
-
salt selection in pharmaceutical product development | PPTX - Slideshare. [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications. [Link]
-
Full article: Stability of pharmaceutical salts in solid oral dosage forms. [Link]
-
Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms | Request PDF - ResearchGate. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? [Link]
-
Physiochemical assessment of pharmaceutical salt forms. [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. [Link]
-
4-Morpholinecarboxamidine - PMC - NIH. [Link]
-
Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development | Request PDF - ResearchGate. [Link]
-
Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem - NIH. [Link]
-
Morpholine-4-carboximidamide Hydrobromide | C5H12BrN3O | CID 2806564 - PubChem. [Link]
-
Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. [Link]
-
Stability Testing of Drug Substances and Drug Products. [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. [Link]
-
Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance - NIH. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lookchem.com [lookchem.com]
- 6. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. researchgate.net [researchgate.net]
- 14. pharmainfo.in [pharmainfo.in]
- 15. researchgate.net [researchgate.net]
- 16. lookchem.com [lookchem.com]
- 17. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 18. A19985.22 [thermofisher.cn]
- 19. researchgate.net [researchgate.net]
- 20. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to the Characterization of Morpholine-4-carboximidamide Sulfate by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboximidamide, a guanidine derivative, and its salt forms, such as the sulfate, are of significant interest in medicinal chemistry due to their potential antiviral and antineoplastic properties.[1] As with any compound intended for pharmaceutical development, unambiguous structural characterization and purity assessment are paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two cornerstone analytical techniques for the structural elucidation of Morpholine-4-carboximidamide sulfate.
We will explore the causality behind experimental choices, present detailed protocols, and compare these primary methods with alternative and complementary techniques. This document is designed to serve as a practical resource, grounding every recommendation in authoritative data and field-proven insights to ensure a robust and self-validating analytical workflow.
Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule in the solution state. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom, making it indispensable for absolute structure confirmation.
Expertise in Practice: The Causality of Solvent Selection
The choice of deuterated solvent is the most critical experimental parameter for analyzing this compound. The guanidinium headgroup contains exchangeable protons (-NH₂), whose signals can be broadened or even disappear from the spectrum due to rapid chemical exchange with deuterium from protic solvents like D₂O or CD₃OD.[2] To preserve these crucial signals and enable observation of their coupling, a non-exchangeable, polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred choice. It effectively solubilizes the sulfate salt while slowing the proton exchange rate, resulting in sharper, more informative peaks for the NH protons.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is beneficial for resolving the morpholine ring protons.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Temperature: 25 °C.
-
Scans: 16-32 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Scans: 1024-2048 scans (or more, as ¹³C has a much lower natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the anticipated chemical shifts for the Morpholine-4-carboximidamide cation, based on data for the free base and known effects of protonation.[3][4]
| Assignment | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) | Rationale & Expected Multiplicity |
| Morpholine -CH₂-N | ~3.4 - 3.6 | ~44.0 | Triplet or multiplet. Adjacent to the electron-withdrawing guanidinium group. |
| Morpholine -CH₂-O | ~3.7 - 3.9 | ~66.0 | Triplet or multiplet. Typical chemical shift for ethers in a cyclic system.[5][6] |
| Guanidinium -NH₂ | ~6.5 - 7.5 | N/A | Broad singlet. Exchangeable protons. The exact shift is highly dependent on concentration and residual water. |
| Guanidinium C=N | N/A | ~158 - 161 | The key carbon signal. The guanidinium carbon is deshielded. Protonation typically causes a slight upfield shift compared to the free base.[3][4] |
Visualization: NMR Characterization Workflow
Caption: Workflow for NMR-based structural confirmation.
Comparison with Alternative Structural Methods
-
X-Ray Crystallography: Provides the definitive solid-state structure and absolute stereochemistry. However, it requires a suitable single crystal, which can be challenging to obtain, and does not represent the molecule's conformation in solution. NMR provides complementary solution-state data.[3]
-
Infrared (IR) Spectroscopy: A faster, less expensive technique excellent for confirming the presence of key functional groups (N-H stretches, C=N imine stretch, S=O stretches from the sulfate counter-ion). It lacks the atomic-level resolution of NMR and cannot be used for full structural elucidation on its own.
Part 2: Molecular Weight and Fragmentation by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. It provides an extremely accurate mass measurement for molecular formula confirmation and allows for fragmentation studies (MS/MS) to further corroborate the structure.
Expertise in Practice: The Rationale for ESI+
Morpholine-4-carboximidamide contains a highly basic guanidinium group, which is readily protonated.[7] Therefore, ESI in positive ion mode (ESI+) is the ideal ionization method. It will generate a strong signal for the protonated molecular ion, [M+H]⁺, where 'M' is the neutral free base. The non-covalently bound sulfate counter-ion will not be observed in this mode. Techniques like Gas Chromatography-MS (GC-MS) are unsuitable for this polar, non-volatile salt without cumbersome derivatization, making ESI-MS the superior choice for direct analysis.[8]
Experimental Protocol: ESI-HRMS and MS/MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an ESI source.
-
Full Scan MS Acquisition (Positive Mode):
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 120 °C.
-
Data Analysis: Determine the accurate mass of the most intense peak and compare it to the theoretical mass of the [M+H]⁺ ion.
-
-
MS/MS Acquisition:
-
Precursor Ion Selection: Select the [M+H]⁺ ion (m/z ~130.1) in the first mass analyzer (e.g., quadrupole).
-
Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to induce fragmentation.
-
Data Analysis: Identify the m/z of the resulting fragment ions to map the fragmentation pathway.
-
Data Presentation: Expected Mass and Fragments
| Ion | Formula | Theoretical m/z | Description |
| [M+H]⁺ | C₅H₁₂N₃O⁺ | 130.0975 | Protonated molecular ion of the free base. |
| Fragment 1 | C₄H₈NO⁺ | 86.0600 | Loss of guanidine (CH₄N₂) from the parent ion. |
| Fragment 2 | CH₆N₃⁺ | 60.0556 | Guanidinium cation resulting from cleavage of the C-N bond to the morpholine ring. |
| Fragment 3 | C₂H₄N⁺ | 42.0338 | Alpha-cleavage of the morpholine ring.[9] |
Visualization: Proposed MS/MS Fragmentation Pathway
Caption: Proposed fragmentation of Morpholine-4-carboximidamide.
Comparison with Alternative Hyphenated Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for analyzing this compound in complex matrices (e.g., biological fluids, reaction mixtures). It separates the compound of interest from impurities before detection by MS. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for highly polar compounds like this.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, direct analysis is not feasible. Derivatization to increase volatility is required, which adds complexity and potential for artifacts.[8][11] This makes LC-MS a more direct and reliable method.
Part 3: A Holistic View of Analytical Characterization
No single technique provides all the necessary information. A robust characterization strategy relies on the intelligent application of orthogonal methods. NMR provides definitive structural connectivity, while HRMS confirms the elemental composition and aids in structural confirmation through fragmentation.
Decision-Making Workflow for Analytical Strategy
Caption: Choosing the right analytical technique.
Conclusion
The comprehensive characterization of this compound is achieved through the synergistic use of NMR spectroscopy and high-resolution mass spectrometry. NMR serves as the gold standard for unambiguous structural elucidation in solution, while HRMS provides definitive molecular formula confirmation and structural insights through fragmentation analysis. When purity and quantification are critical, especially in complex mixtures, LC-MS emerges as the most suitable technique. By employing these methods in a coordinated strategy, researchers and drug developers can ensure the identity, structure, and purity of their compounds, forming a solid foundation for further investigation and development.
References
- Acquaviva, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
- Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. RSC.
-
Li, J., et al. (2020). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Müller, T. E., et al. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
LookChem. (n.d.). Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. LookChem. Available at: [Link]
-
Zhan, H., et al. (2017). Mass spectra of morpholine cation and fragment ions. ResearchGate. Available at: [Link]
-
Saari, J. C., & Kubes, V. (2016). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (n.d.). NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. ResearchGate. Available at: [Link]
-
Gîrbea, S., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (n.d.). Chromatography of guanidino compounds. ResearchGate. Available at: [Link]
-
NIH. (n.d.). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. National Institutes of Health. Available at: [Link]
-
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]
-
Snider, M. J., et al. (2000). Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. Journal of Natural Products. Available at: [Link]
-
Rulíšek, L., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Available at: [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. Available at: [Link]
-
SpringerLink. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. SpringerLink. Available at: [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). Morpholine-4-carboxamide. National Institutes of Health. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. ResearchGate. Available at: [Link]
-
Defense Technical Information Center. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. Available at: [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
Sources
- 1. Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem [lookchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d-nb.info [d-nb.info]
- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Guanidinylation: Comparing the Efficacy of Modern Reagents
For the dedicated researcher, scientist, or drug development professional, the strategic incorporation of the guanidinium moiety into a molecule can be a transformative step. This functional group, central to the amino acid arginine, is a powerful tool for modulating the biological activity and physicochemical properties of a compound.[1][2] Its ability to remain protonated over a wide physiological pH range allows it to participate in crucial hydrogen bonding and electrostatic interactions, often significantly enhancing binding affinity to biological targets.[3]
This guide provides an in-depth, objective comparison of the efficacy of various guanidinylating agents. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances, practical considerations, and supporting experimental data that underpin the rational selection of the optimal agent for your specific synthetic challenge.
The Landscape of Guanidinylation: Key Reagent Classes
The choice of a guanidinylating agent is a critical decision, dictated by factors such as the nucleophilicity and steric hindrance of the amine substrate, desired reaction conditions, and the overall synthetic strategy.[2][4] We will explore the most prevalent classes of reagents, evaluating their strengths and limitations.
Thiourea-Based Reagents: The Activated Approach
N,N'-Di-Boc-thiourea is a common precursor that requires activation to form a reactive carbodiimide intermediate. This activation is typically achieved using a desulfurizing agent.
Mechanism of Activation and Guanidinylation:
The thiourea is activated by an agent like cyanuric chloride (TCT) or a heavy metal salt (e.g., HgCl₂), forming a highly electrophilic carbodiimide. This intermediate is then readily attacked by a primary or secondary amine to yield the protected guanidine. The use of TCT is an environmentally preferable alternative to heavy metals.[5][6]
Caption: Activation of N,N'-Di-Boc-Thiourea for guanidinylation.[3]
Isothiourea-Based Reagents: Classic and Cost-Effective
S-Methylisothiourea and O-Methylisourea are traditional reagents, often used in proteomics for the guanidinylation of lysine residues to homoarginine to improve mass spectrometry signals.[2][4]
Mechanism of Guanidinylation:
These reagents function through the nucleophilic attack of an amine on the electrophilic carbon, leading to the displacement of a methylthiol or methanol leaving group, respectively. These reactions often require basic conditions to deprotonate the incoming amine.
Caption: Generalized mechanism for guanidinylation with S-Methylisothiourea.
Pyrazole-Based Reagents: High Reactivity and Specificity
Reagents such as 1H-pyrazole-1-carboxamidine and its N,N'-Di-Boc protected analogue offer high reactivity and specificity for primary amines under mild conditions.[4][7]
Mechanism of Guanidinylation:
The pyrazole moiety is an excellent leaving group, facilitating the nucleophilic attack by the amine on the central carbon of the carboxamidine.
Caption: Guanidinylation using a pyrazole-based reagent.
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): The Powerhouse
Goodman's reagent is a highly electrophilic and versatile guanidinylating agent, capable of reacting with a broad range of amines, including weakly nucleophilic and sterically hindered ones, under mild conditions.[5][7][8] The triflyl group is an excellent leaving group, rendering the central carbon highly susceptible to nucleophilic attack.[8]
Mechanism of Guanidinylation:
The reaction proceeds via direct nucleophilic substitution, where the amine attacks the electrophilic carbon of the guanidinylating agent, displacing the triflate anion.
Caption: Guanidinylation with Goodman's Reagent.
Uronium/Guanidinium Reagents (HBTU, HATU): A Cautionary Tale
While primarily known as peptide coupling reagents, uronium/guanidinium salts like HBTU and HATU can lead to an undesired side reaction: guanidinylation of the N-terminal amine of a peptide chain, resulting in chain termination.[9][10][11] HATU generally exhibits faster guanidinylation rates compared to HBTU.[11] This side reaction is more prevalent when an excess of the coupling reagent is used.[9]
Mechanism of Guanidinylation Side Reaction:
The free amine of the peptide attacks the electrophilic central carbon of the HBTU/HATU reagent, leading to the formation of a stable tetramethylguanidinium cap.
Caption: General workflow for a solution-phase guanidinylation reaction. [8]
Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol is a general procedure for the efficient guanidinylation of a primary amine. [8] Materials:
-
Primary amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (optional, for less reactive amines)
-
2 M Aqueous Sodium Bisulfate
-
Saturated Sodium Bicarbonate
Procedure:
-
In an oven-dried round-bottomed flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.05 eq.) in anhydrous DCM.
-
Add the primary amine (1.0 eq.) to the solution at room temperature. For less reactive amines, triethylamine (1.1 eq.) can be added. [7]3. Stir the mixture for approximately 30 minutes to several hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.
-
Extract the aqueous layers with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Guanidinylation of Peptides with O-Methylisourea for Mass Spectrometry
This protocol is adapted for the guanidinylation of lysine residues in peptides to enhance their detection in MALDI-TOF MS. [4] Materials:
-
Peptide sample
-
O-Methylisourea hemisulfate
-
Ammonium hydroxide (or other suitable base)
-
Trifluoroacetic acid (TFA) solution (e.g., 1% v/v)
Procedure:
-
Dissolve the dried peptide sample in water or a suitable buffer.
-
Prepare the guanidinylation reagent by dissolving O-Methylisourea hemisulfate in water.
-
Adjust the pH of the peptide solution to >10.5 by adding a base such as ammonium hydroxide.
-
Add the guanidinylation reagent to the peptide solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for 20-30 minutes.
-
Quench the reaction by adding an equal volume of a stop solution like 1% (v/v) TFA.
-
The sample can be desalted using a C18 ZipTip or a similar method before analysis by mass spectrometry.
Conclusion and Recommendations
The selection of a guanidinylating agent is a multifaceted decision that requires a thorough understanding of the substrate, the desired reaction outcome, and the practical constraints of the synthetic route.
-
For routine guanidinylation of primary and secondary amines with high yields and broad applicability , N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) stands out as the premier choice, despite its higher cost. [7][8]* For cost-effective, large-scale synthesis or applications in proteomics , O-Methylisourea remains a robust and viable option, provided the basic reaction conditions are compatible with the substrate. [2][4]* Thiourea-based reagents activated with TCT offer a good balance of reactivity and cost, with the added benefit of avoiding toxic heavy metals. [5][6]* Pyrazole-based reagents are excellent for achieving high specificity under mild conditions. [4] By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their guanidinylation strategies, leading to successful and efficient synthesis of these valuable guanidine-containing molecules.
References
-
Malmberg, C. E., & Chamberland, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 53593. [Link]
-
Malmberg, C. E., & Chamberland, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]
-
Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 90, 2636-2643. [Link]
-
Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]
-
Malmberg, C. E., & Chamberland, S. (2022, August 23). Synthesis-Complex Aminoguanidine-Containing Natural Products l Protocol Preview [Video]. YouTube. [Link]
-
Alonso-Moreno, C., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3426-3450. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. [Link]
-
Aho, J. A. S., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(20), 14371-14380. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]
-
Springer Nature Experiments. (n.d.). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Royo, M., & Albericio, F. (2014). Guanidine Motif in Biologically Active Peptides. Australian Journal of Chemistry, 67(4), 511-521. [Link]
-
De Luca, L., et al. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Synthesis of Guanidines in Solution. ARKIVOC, 2005(4), 49-87. [Link]
-
Gers, T., et al. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42. [Link]
- Goodman, M., & Feichtinger, K. (2000). U.S. Patent No. 6,072,075. U.S.
-
ResearchGate. (n.d.). Guanidinium salts of HATU and HBTU coupling reagents [Image]. [Link]
-
Aho, J. A. S., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases [Abstract]. The Journal of Organic Chemistry. [Link]
-
Bešter-Rogač, M., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1494-1506. [Link]
- Goodman, M., & Feichtinger, K. (1998).
-
ResearchGate. (n.d.). ChemInform Abstract: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Sciencemadness Discussion Board. (2014, March 20). Guanidines from S-methylisothiouronium salt. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. [Link]
-
ResearchGate. (2024). (PDF) Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. [Link]
-
Organic Chemistry Portal. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 7. connectsci.au [connectsci.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Morpholine-4-carboximidamide Sulfate
For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, technically-focused comparison of assay validation methodologies for Morpholine-4-carboximidamide sulfate, a guanidine-containing compound with potential antiviral and antineoplastic properties.[1] Moving beyond a simple checklist of steps, this document delves into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Criticality of Assay Validation for Novel Guanidine Compounds
This compound, a derivative of the versatile morpholine scaffold, belongs to the guanidine class of compounds.[1] Guanidines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects, often stemming from their ability to interact with biological membranes and key cellular enzymes.[2][3][4][5] Given this potential, establishing robust and reliable in vitro assays is paramount for the preclinical evaluation of this compound.
The validation of these assays is not merely a regulatory hurdle but a scientific necessity. It ensures that the data generated are accurate, precise, and specific to the compound , thereby providing a solid foundation for further drug development. This guide will adhere to the principles outlined by major regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) to provide a framework for best practices in assay validation.[6][7][8][9][10][11][12][13]
Comparative Framework: Selecting the Right Assay and Comparator
The choice of in vitro assays for this compound should be driven by its putative therapeutic applications. Given its potential as an antiviral and antineoplastic agent, a multi-pronged approach targeting cytotoxicity, cell proliferation, and viral replication is recommended. For a meaningful comparison, we will consider Metformin, a widely used biguanide with well-documented anticancer properties, as an alternative compound.
| Assay Type | Purpose | Key Validation Parameters | Alternative Compound |
| Cytotoxicity Assay (e.g., MTT, LDH) | To determine the concentration at which the compound becomes toxic to cells. | IC50, Linearity, Range, Specificity, Robustness | Metformin |
| Cell Proliferation Assay (e.g., BrdU, Ki-67) | To assess the inhibitory effect of the compound on cancer cell growth. | GI50, Accuracy, Precision, Linearity | Metformin |
| Viral Replication Assay (e.g., Plaque Reduction Assay, RT-qPCR) | To quantify the reduction in viral load in the presence of the compound. | EC50, Selectivity Index (SI), Specificity, Reproducibility | Acyclovir (for Herpes Simplex Virus) |
The Workflow of Assay Validation: A Visual Guide
The process of validating an in vitro assay is a systematic journey from initial development to ensuring its robustness for routine use. The following diagram illustrates the key stages involved.
Caption: A putative mechanism of action for this compound.
Conclusion and Future Directions
The validation of in vitro assays for novel compounds like this compound is a meticulous process that demands scientific rigor and a deep understanding of the underlying biological principles. By following the guidelines set forth by regulatory agencies and employing a systematic approach to validation, researchers can ensure the generation of high-quality, reliable data. The comparative framework and detailed protocols provided in this guide serve as a robust starting point for the preclinical evaluation of this promising compound.
Future work should focus on elucidating the specific molecular targets of this compound and expanding the panel of in vitro assays to include more mechanistic studies, such as enzyme inhibition assays and gene expression analysis. This will provide a more comprehensive understanding of its therapeutic potential and pave the way for its further development.
References
Sources
- 1. Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem [lookchem.com]
- 2. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of guanidine compounds | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. id-eptri.eu [id-eptri.eu]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. ema.europa.eu [ema.europa.eu]
- 10. biopharminternational.com [biopharminternational.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
A Comparative Guide to the Quantitative Analysis of Morpholine-4-carboximidamide Sulfate
This guide provides an in-depth comparison of robust analytical methodologies for the quantitative determination of Morpholine-4-carboximidamide sulfate (CAS: 17238-55-0), a guanidine derivative with noted antiviral and antineoplastic properties.[1] The accurate quantification of this compound is paramount for quality control in manufacturing, pharmacokinetic studies in drug development, and various research applications.
We will explore and contrast three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis; Argentometric Titration, a classic and cost-effective method for bulk substance assay; and Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive method requiring derivatization. This guide is designed for researchers, analytical chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices to ensure robust and reliable results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography is the preeminent technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. For this compound, a reverse-phase HPLC method with UV detection is the most direct and widely applicable approach for assay and impurity profiling.
Causality Behind Experimental Choices (Expertise & Experience): The guanidinium group in the molecule is strongly basic and will be protonated at acidic to neutral pH. This positive charge can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual silanol groups. Therefore, the choice of mobile phase and column is critical. We have two primary strategies:
-
Low pH with an Ion-Pairing Agent: Using a low pH (e.g., pH 2.5-3.5) ensures the guanidinium group is consistently protonated. The addition of an ion-pairing agent (like sodium dodecyl sulfate, though less common now) or a chaotropic salt can improve retention and peak shape.
-
Modern High-Purity Silica Column: Utilizing a modern, end-capped, high-purity silica C18 column minimizes silanol interactions, often allowing for good chromatography with a simple acidic mobile phase (e.g., using formic or phosphoric acid). This is the preferred modern approach.
UV detection is suitable as the molecule contains a chromophore, though it is not extensive. Detection will likely be in the low UV range (200-220 nm).
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Reference Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using the mobile phase as the diluent to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
-
Calibration: Prepare a series of calibration standards from the stock solution (e.g., 10, 25, 50, 100, 150 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the sample solution, and determine the concentration from the calibration curve using the measured peak area.
Data Presentation: HPLC-UV Performance Characteristics
| Parameter | Expected Value | Rationale / Reference |
| Linearity (r²) | > 0.999 | Standard requirement for analytical methods. Based on similar compounds.[2][3] |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | Dependent on detector sensitivity and chromophore strength.[2] |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | Typically 3x the LOD. Based on similar compounds.[3] |
| Precision (RSD%) | < 2.0% | For replicate injections, a tight precision is expected.[4] |
| Accuracy (Recovery %) | 98.0 - 102.0% | Spiked recovery should be within this standard pharmaceutical range.[3] |
HPLC-UV Workflow Visualization
Caption: Workflow for quantitative analysis by Argentometric Titration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally sensitive and specific technique. However, this compound is a non-volatile salt, making it unsuitable for direct GC analysis. Therefore, a chemical derivatization step is mandatory. This method would typically be employed for trace-level analysis or impurity identification rather than for bulk assay.
Causality Behind Experimental Choices (Expertise & Experience): The strategy here involves converting a part of the molecule into a volatile and thermally stable derivative. The morpholine moiety is the most amenable target. Under acidic conditions, morpholine can react with sodium nitrite to form N-nitrosomorpholine, a stable and volatile compound ideal for GC-MS analysis. [5][6]This approach quantifies the morpholine content, and from that, the concentration of the parent compound can be inferred. This is an indirect method and requires careful validation to ensure the derivatization reaction goes to completion.
Experimental Protocol: GC-MS following Derivatization
-
Instrumentation: GC system coupled to a Mass Spectrometer (quadrupole or similar).
-
Reference Standard and Sample Preparation:
-
Prepare aqueous stock solutions of the reference standard and sample.
-
In a reaction vial, place 2.0 mL of the solution.
-
Add 0.5 mL of 6 M hydrochloric acid to acidify the sample.
-
Add 0.5 mL of a saturated sodium nitrite solution to initiate derivatization. Vortex for 30 seconds. [6] * Heat at 40 °C for 5 minutes.
-
-
Extraction:
-
Add 1.0 mL of dichloromethane to the vial.
-
Vortex vigorously for 1 minute to extract the N-nitrosomorpholine derivative.
-
Allow the layers to separate and carefully transfer the bottom organic layer to a GC vial.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. [7] * Injector Temperature: 250 °C.
-
Oven Program: Initial 100 °C for 4 min, ramp at 10 °C/min to 120 °C, hold for 3 min, then ramp at 20 °C/min to 250 °C, hold for 5 min. [5] * Carrier Gas: Helium at 1.0 mL/min.
-
MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for N-nitrosomorpholine (m/z 116, 86). [5]5. Quantification: Generate a calibration curve using derivatized standards and quantify the sample based on the peak area of the characteristic ion.
-
Data Presentation: GC-MS Performance Characteristics
| Parameter | Expected Value | Rationale / Reference |
| Linearity (r²) | > 0.999 | Expected for a validated trace analysis method. [5] |
| Limit of Detection (LOD) | 5 - 10 µg/L (ppb) | Derivatization and MS detection provide excellent sensitivity. [5][6] |
| Limit of Quantification (LOQ) | 15 - 30 µg/L (ppb) | Based on typical S/N requirements. [5][6] |
| Specificity | Very High | Mass spectrometric detection provides high confidence in analyte identity. |
| Complexity | High | Requires multi-step sample preparation and derivatization. |
GC-MS Workflow Visualization
Caption: Workflow for GC-MS analysis with derivatization.
Comparative Summary and Recommendations
The choice of analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, available equipment, and desired throughput.
| Feature | HPLC-UV | Argentometric Titration | GC-MS with Derivatization |
| Principle | Chromatographic Separation | Precipitation Titration | Volatilization & Mass Analysis |
| Analyte Measured | Direct (Parent Molecule) | Indirect (Sulfate Ion) | Indirect (Morpholine Moiety) |
| Specificity | High | Low | Very High |
| Sensitivity | Moderate (µg/mL) | Low (mg/mL) | Very High (µg/L) |
| Throughput | Moderate | High | Low |
| Cost per Sample | Moderate | Low | High |
| Complexity | Moderate | Low | High |
| Best Application | Routine QC, stability studies, formulation analysis, pharmacokinetics. | Bulk raw material assay, supplier qualification. | Trace impurity analysis, residue testing, metabolomics. |
Senior Scientist Recommendation:
-
For routine quality control and assay of this compound as a bulk substance or in a pharmaceutical formulation, HPLC-UV is the method of choice. It offers the best balance of specificity, sensitivity, and robustness.
-
If speed and cost are the primary drivers for verifying the purity of a bulk raw material and an HPLC is not available, Argentometric Titration is a viable, albeit non-specific, alternative. Its results should be confirmed by a specific method like HPLC.
-
For applications requiring ultra-sensitive quantification , such as detecting trace residues in environmental samples or analyzing metabolites in biological fluids, GC-MS with derivatization is the most powerful tool, provided the complex method development and validation can be undertaken. For biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be a strong, modern alternative to GC-MS, potentially requiring less sample preparation. [8] Each method described herein is a self-validating system when performed with proper calibration, controls, and adherence to established analytical chemistry principles. [4]
References
-
Nozaki, Y., & Tanford, C. (1967). Acid-base titrations in concentrated guanidine hydrochloride. Dissociation constants of the guamidinium ion and of some amino acids. Journal of the American Chemical Society. Available at: [Link]
-
BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Available at: [Link]
-
BioSpectra. (2025). GUANIDINE THIOCYANATE TESTING METHODS. Available at: [Link]
-
Knorr, S., et al. (2022). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine-4-carboxamide on Newcrom R1 HPLC column. Available at: [Link]
- Google Patents. (n.d.). Method for quantitative determination of guanidine derivatives.
-
PubChem. (n.d.). 4-Morpholinecarboximidamide, sulfate (2:1). National Center for Biotechnology Information. Available at: [Link]
-
LookChem. (n.d.). Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. Available at: [Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
An, K., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. Available at: [Link]
-
Gáspár, A., & Kardos, S. (1999). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Available at: [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Research Journal of Pharmacy and Technology. Available at: [Link]
-
MDPI. (2022). Advances in Quantitative Analytical Methods for Solid Drugs. Crystals. Available at: [Link]
-
Cardenia, V., et al. (2019). Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
El-Gindy, A., et al. (1999). Spectrophotometric Analysis of Some Guanidino Drugs by Acid-Dye and Charge-Transfer Complexation Methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Horst, A., et al. (2021). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Pietron, W., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules. Available at: [Link]
Sources
- 1. Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem [lookchem.com]
- 2. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) of morpholine-based compounds"
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Morpholine-Based Compounds
For drug development professionals, medicinal chemists, and researchers, the morpholine heterocycle is a cornerstone of modern pharmacophore design.[1][2][3] Its frequent appearance in approved drugs and clinical candidates is no coincidence; the morpholine ring confers a unique and advantageous combination of physicochemical and biological properties.[1][4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine-based compounds across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their own discovery efforts.
The utility of the morpholine scaffold stems from several key features. The presence of the ether oxygen atom reduces the basicity of the nitrogen atom (pKa ≈ 8.4) compared to piperidine, which can be crucial for optimizing a compound's pharmacokinetic profile and reducing off-target effects.[3][7][8] This balanced lipophilic-hydrophilic character, along with its flexible chair-like conformation, often enhances aqueous solubility, metabolic stability, and permeability across biological membranes like the blood-brain barrier (BBB).[4][7][8][9] As a result, the morpholine moiety is used not just as a passive scaffold, but as an active contributor to molecular interactions, potency, and desirable drug-like properties.[1][2][5][7]
SAR of Morpholine-Based Anticancer Agents
The morpholine ring is a privileged structure in the design of anticancer agents, particularly in the realm of protein kinase inhibitors.[10][11][12] Its ability to form hydrogen bonds via the oxygen atom and to modulate solubility makes it a frequent choice for targeting the ATP-binding pocket of kinases like PI3K and mTOR.[2][12]
Case Study: PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. Many potent inhibitors feature a morpholine ring, which commonly serves as a "water-solubilizing" group and a key pharmacophoric element that occupies the solvent-exposed region of the ATP-binding site.
A classic example is the development of 4-morpholino-2-phenylquinazolines as PI3K p110α inhibitors.[13] SAR studies revealed several critical insights:
-
The Morpholine Moiety is Essential: Replacing the morpholine with less polar or differently shaped groups often leads to a significant drop in activity, highlighting its role in binding and conferring favorable physicochemical properties.
-
Substitution on the Core Scaffold: Modifications to the quinazoline core, such as replacing it with a thieno[3,2-d]pyrimidine scaffold, can dramatically increase potency by optimizing interactions with the hinge region of the kinase.[13]
-
Phenyl Group Substitution: Substituents on the 2-phenyl ring can be varied to explore additional binding pockets and enhance selectivity.
Below is a comparative table synthesized from data on 4-morpholino-2-phenylquinazoline and related derivatives, illustrating these SAR trends.[13]
| Compound ID | Core Scaffold | R-Group (on Phenyl Ring) | PI3K p110α IC50 (nM) | A375 Cell Proliferation IC50 (µM) |
| 1a | Quinazoline | H | 110 | >10 |
| 1b | Quinazoline | 4-Me | 88 | 7.9 |
| 15e | Thieno[3,2-d]pyrimidine | 4-Cl | 2.0 | 0.58 |
| 15f | Thieno[3,2-d]pyrimidine | 3-Cl | 4.1 | 1.2 |
Data synthesized from Hayakawa et al., Bioorg Med Chem. 2006.[13]
This data clearly demonstrates that the shift from a quinazoline to a thieno[3,2-d]pyrimidine core (Compound 15e vs. 1a ) results in a >50-fold increase in potency against the isolated enzyme.
A similar logic applies to EZH2 inhibitors, where benzomorpholine derivatives have been developed.[14] SAR studies on these compounds showed that small modifications to the substituents attached to the core scaffold could fine-tune potency against non-small cell lung cancer cell lines like A549 and NCI-H1975.[14]
General SAR Principles for Morpholine in Kinase Inhibitors
The following diagram illustrates the key interaction points and general SAR trends for a typical morpholine-containing kinase inhibitor.
Caption: General binding mode of morpholine-based kinase inhibitors.
SAR of Morpholine-Based CNS-Active Agents
In central nervous system (CNS) drug discovery, achieving blood-brain barrier permeability is a major hurdle.[7][8][9] The morpholine ring is invaluable in this context due to its ability to balance lipophilicity and hydrophilicity, improve metabolic stability, and act as a versatile scaffold.[4][7][8][15] It is found in drugs targeting a range of CNS disorders, from mood disorders to neurodegenerative diseases.[7][9][15]
Case Study: Cholinesterase Inhibitors for Alzheimer's Disease
In the search for treatments for Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy.[16][17] Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized and evaluated for this purpose.[18]
SAR studies on this class of compounds revealed that:
-
Linker Length is Critical: The length of the carbon chain linking the quinoline core to the morpholine nitrogen significantly impacts activity. A three-carbon linker often provides optimal potency.
-
Substituents on the Phenylamino Group: The position and electronic nature of substituents on the 4-N-phenylamino moiety are crucial for binding affinity. For instance, compound 11g , with a 2-chloro, 3-trifluoromethyl substitution pattern, showed the most potent inhibition against both AChE and BChE.[18]
The table below compares the inhibitory activities of selected compounds from this series.
| Compound ID | Linker Length (n carbons) | Phenylamino Substituents | AChE IC50 (µM) | BuChE IC50 (µM) |
| 11a | 2 | 2-Cl | 4.61 | 45.19 |
| 11g | 3 | 2-Cl, 3-CF3 | 1.94 | 28.37 |
| 11h | 3 | 2-F | 5.21 | 39.81 |
| 11l | 4 | 2-Cl | 6.73 | >50 |
| Galantamine | (Reference Drug) | - | 2.15 | 10.26 |
Data synthesized from Cai R. et al., Molecules. 2021.[18]
The data highlights compound 11g as a particularly potent dual inhibitor, with AChE activity comparable to the reference drug galantamine. Kinetic analysis further revealed it to be a mixed-type inhibitor, suggesting it binds to both the active site and a peripheral site on the enzyme.[18]
SAR of Morpholine-Based Antimicrobial Agents
Morpholine derivatives have demonstrated a wide array of antimicrobial activities, including antibacterial and antifungal properties.[19][20][21][22] The morpholine nucleus is a key component of the antibiotic linezolid, which inhibits bacterial protein synthesis.[22][23]
Case Study: 1,3-Thiazine Derivatives
A series of novel 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines were synthesized and screened for their in vitro antibacterial and antifungal activity.[20] The SAR of this series can be summarized as follows:
-
Aryl Group at C-6: The nature and substitution pattern of the aryl ring at the 6-position of the thiazine ring significantly influence the spectrum and potency of antimicrobial activity.
-
Specific Substitutions Matter: For example, a 4-chlorophenyl group at C-6 (Compound 21 ) conferred excellent activity against P. aeruginosa, while a 4-hydroxyphenyl group (Compound 26 ) showed strong inhibition of Gram-positive bacteria S. aureus and B. subtilis.[20]
-
Broad Spectrum Potential: Some derivatives, like compound 28 (with a 2-nitrophenyl group), exhibited excellent activity against all tested bacterial strains, indicating broad-spectrum potential.[20]
The following diagram illustrates the general workflow for evaluating the SAR of new antimicrobial agents.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijprems.com [ijprems.com]
A Comparative Analysis of the Cytotoxic Potential of Novel Morpholine Compounds
The relentless pursuit of more effective and selective anticancer agents has led researchers to explore a multitude of chemical scaffolds. Among these, the morpholine ring has emerged as a privileged pharmacophore, integral to the structure of numerous compounds with potent biological activities.[1][2] Its unique physicochemical properties, including improved solubility and metabolic stability, make it an attractive moiety for medicinal chemists in the design of novel therapeutics.[3][4][5] This guide provides a comprehensive comparison of the cytotoxic profiles of recently developed morpholine-containing compounds, supported by experimental data and methodological insights to aid researchers in this dynamic field.
The Rise of Morpholine Scaffolds in Oncology
The morpholine nucleus is a versatile building block that can be strategically incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties.[1][2] In the context of cancer therapy, morpholine derivatives have been shown to target various critical cellular pathways, including the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK signaling cascades, which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1][5] This ability to interfere with fundamental cancer-driving mechanisms underscores the therapeutic potential of this heterocyclic scaffold.
Comparative Cytotoxicity of Novel Morpholine Derivatives
The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. Below is a comparative summary of the in vitro cytotoxic activity of several recently synthesized classes of novel morpholine compounds against a panel of human cancer cell lines.
Morpholine-Quinazoline Hybrids
A series of morpholine-substituted quinazoline derivatives has demonstrated significant cytotoxic potential.[6][7] The general structure of these compounds involves a quinazoline core linked to a morpholine ring and a substituted aromatic ring. The substitutions on the aromatic ring play a crucial role in modulating the cytotoxic activity.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | Colchicine | - |
| MCF-7 (Breast) | 6.44 ± 0.29 | - | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | - | ||
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | Colchicine | - |
| MCF-7 (Breast) | 3.15 ± 0.23 | - | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | - |
Data sourced from references[6][7].
Mechanistic studies revealed that compounds AK-3 and AK-10 induce cell cycle arrest in the G1 phase and trigger apoptosis, highlighting their potential as effective anticancer agents.[6][7] Notably, these compounds were found to be non-toxic to normal human embryonic kidney cells (HEK293) at a concentration of 25 µM, suggesting a degree of selectivity for cancer cells.[6][7]
Morpholine-Tetrahydroquinoline Conjugates
Another promising class of compounds involves the conjugation of a morpholine moiety to a tetrahydroquinoline scaffold. These derivatives have been investigated as potential mTOR inhibitors.[3][4] The structure-activity relationship (SAR) studies on these compounds revealed that the nature and position of substituents on the benzamide ring significantly influence their cytotoxic potency.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 10d | A549 (Lung) | 0.062 ± 0.01 | 5-Fluorouracil | - |
| MCF-7 (Breast) | 0.58 ± 0.11 | Everolimus | - | |
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | - | ||
| 10e | A549 (Lung) | 0.033 ± 0.003 | 5-Fluorouracil | - |
| MDA-MB-231 (Breast) | 0.63 ± 0.02 | Everolimus | - | |
| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | 5-Fluorouracil | - |
Data sourced from references[3][4].
Compound 10e , featuring two electron-withdrawing trifluoromethyl groups, emerged as a particularly potent derivative, exhibiting exceptional activity against the A549 lung cancer cell line with an IC50 value in the nanomolar range.[3][4] Further investigations confirmed that these compounds induce apoptosis in a dose-dependent manner.[3]
Morpholine-Benzimidazole-Oxadiazole Hybrids
Researchers have also explored the synthesis of hybrid molecules combining morpholine, benzimidazole, and oxadiazole rings to target VEGFR-2, a key player in angiogenesis.[8] These compounds were designed based on the structure of the known VEGFR-2 inhibitor, sorafenib.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) |
| 5h | HT-29 (Colon) | 3.103 ± 0.979 | Sorafenib | 0.037 ± 0.001 |
| NIH3T3 (Normal) | 15.158 ± 0.987 | |||
| 5j | HT-29 (Colon) | 9.657 ± 0.149 | Sorafenib | 0.098 ± 0.011 |
| 5c | HT-29 (Colon) | 17.750 ± 1.768 | Sorafenib | 0.915 ± 0.027 |
Data sourced from reference[8].
Compound 5h not only displayed potent cytotoxicity against the HT-29 colon cancer cell line but also showed significant inhibitory activity against the VEGFR-2 enzyme, comparable to the reference drug sorafenib.[8] Importantly, it exhibited a higher IC50 value against normal fibroblast cells (NIH3T3), indicating a favorable selectivity index.[8]
Structure-Activity Relationship (SAR) Insights
The cytotoxic efficacy of morpholine derivatives is profoundly influenced by their structural features. Key SAR takeaways from recent studies include:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl or halogens, on the aromatic rings often enhances cytotoxic activity.[3][4][9]
-
Nature of the Linker: The linkage between the morpholine ring and other heterocyclic systems can impact the compound's ability to interact with its biological target.[3]
-
Substitution Pattern: The position of substituents on the aromatic rings can significantly alter the potency and selectivity of the compounds.[6][9]
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of novel anticancer compounds. The following are detailed protocols for commonly employed colorimetric assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product.[10][11][12] The amount of formazan produced is directly proportional to the number of living cells.[10][11][12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total cellular protein content, which correlates with the cell number.[10]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA. Allow the plate to air dry completely.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by some morpholine compounds and a typical experimental workflow for cytotoxicity screening.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for morpholine-based anticancer agents.
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
Conclusion and Future Directions
The diverse array of novel morpholine-containing compounds demonstrates the significant potential of this scaffold in the development of new anticancer therapies. The impressive cytotoxic activities, coupled with favorable selectivity profiles and well-defined mechanisms of action, warrant further preclinical and clinical investigation. Future research should focus on optimizing the lead compounds to enhance their potency and pharmacokinetic properties, as well as exploring their efficacy in in vivo cancer models. The continued exploration of the morpholine scaffold is a promising avenue in the ongoing fight against cancer.
References
- Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II, 137-173.
- (2023).
- (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed Central.
- (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
- (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
- (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
- (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed Central.
- (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity.
- (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
- (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH.
- (n.d.). In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. Benchchem.
- (2024).
- (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
- (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
- (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central.
- (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Publishing.
- (2024). Biological activities of morpholine derivatives and molecular targets involved.
- Bahuguna, A., Khan, I., & Kang, S. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology.
- (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
A Head-to-Head Comparison of Morpholine-4-carboximidamide Sulfate with Other Enzyme Inhibitors: A Hypothetical Evaluation for DDAH1 Inhibition
This guide provides a comprehensive, data-driven comparison of Morpholine-4-carboximidamide sulfate and established enzyme inhibitors. For the purpose of this analysis, we will hypothetically consider this compound as a potential inhibitor of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1). This supposition is based on its guanidino-like structure, a common feature in substrates and inhibitors of enzymes involved in L-arginine metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative landscape of enzyme inhibition, with a specific focus on the DDAH1 enzyme.
The Rationale for Targeting DDAH1
Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis.[1] It metabolizes endogenous inhibitors of nitric oxide synthases (NOS), namely asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (NMMA).[1] By degrading these inhibitors, DDAH1 promotes the production of NO. In pathological conditions characterized by excessive NO production, such as septic shock and certain cancers, the pharmacological inhibition of DDAH1 presents an attractive therapeutic strategy.[1]
The DDAH-NO Signaling Pathway
The interplay between DDAH1 and NOS is a crucial regulatory axis. The following diagram illustrates this pathway.
Caption: The DDAH-NO signaling pathway illustrating the role of DDAH1 in metabolizing NOS inhibitors.
Comparative Analysis of DDAH1 Inhibitors
This section provides a head-to-head comparison of our hypothetical inhibitor, this compound, with well-characterized DDAH1 inhibitors.
| Inhibitor | Chemical Structure | IC50 (µM) | Ki (µM) | Selectivity | References |
| This compound | C₁₀H₂₄N₆O₆S | Hypothetical | Hypothetical | Hypothetical | [2][3][4] |
| L-257 | Arginine analog | ~20 | 13 | Selective for DDAH1 over NOS and arginase | [5][6] |
| ZST316 | Acylsulfonamide arginine analog | 3 | 1 | 13-fold more potent than L-257 | [1] |
| PD 404182 | Non-substrate-like inhibitor | 9 | - | Competitive inhibitor of DDAH1 | [6] |
| L-VNIO | Ornithine derivative | - | 2 | Potent DDAH1 inhibitor, but less selective than L-257 | [5][7] |
In-Depth Inhibitor Profiles
This compound (Hypothetical DDAH1 Inhibitor)
Morpholine-4-carboximidamide and its salts are guanidine-containing compounds.[8][9] While its established biological activities are reported as antiviral and antineoplastic, its potential as an enzyme inhibitor is also noted.[8][10] The presence of the carboximidamide group, a bioisostere of the guanidinium group of arginine, makes it a plausible candidate for interaction with the active site of DDAH1. For this guide, we will proceed with the hypothesis that it acts as a competitive inhibitor.
L-257
L-257 is a well-established, selective inhibitor of DDAH1.[5] Its design is based on the structure of L-arginine, allowing it to competitively bind to the enzyme's active site. L-257 has been instrumental in preclinical studies to probe the function of DDAH1.[6] It demonstrates good selectivity for DDAH1 over the three main isoforms of NOS and arginase.[7]
ZST316
ZST316 is a more recent and potent DDAH1 inhibitor, showing a 13-fold greater inhibitory activity than L-257.[1] It features an acylsulfonamide group as a bioisosteric replacement for the carboxylate group of arginine. This modification enhances its binding affinity to the DDAH1 active site.[1]
PD 404182
PD 404182 represents a class of non-substrate-like DDAH1 inhibitors.[6] Its discovery highlights the potential for developing inhibitors with different chemical scaffolds. It acts as a competitive inhibitor, suggesting it also binds to the active site of DDAH1.[6]
L-VNIO
L-VNIO is an ornithine-based DDAH1 inhibitor that is more potent than L-257 but exhibits less selectivity over NOS.[5][7] This underscores the critical balance between potency and selectivity in drug design.
Experimental Protocols for Inhibitor Evaluation
A robust evaluation of enzyme inhibitors requires standardized and well-controlled experimental protocols.
General Workflow for DDAH1 Inhibitor Screening
Caption: A typical workflow for the discovery and characterization of DDAH1 inhibitors.
Step-by-Step Protocol for DDAH1 Inhibition Assay (Colorimetric)
This protocol is based on the colorimetric detection of L-citrulline produced from the DDAH1-catalyzed hydrolysis of ADMA.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DDAH1 enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of the substrate, ADMA, in water.
-
Prepare stock solutions of the test inhibitors (e.g., this compound, L-257) in a suitable solvent (e.g., water or DMSO).
-
Prepare the color reagent solution (e.g., a mixture of diacetyl monoxime and thiosemicarbazide in an acidic solution).
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the inhibitor solution at various concentrations. For the control, add 10 µL of the solvent.
-
Add 70 µL of the DDAH1 enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the ADMA substrate solution to each well.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the color reagent.
-
Heat the microplate at 95°C for 15 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Enzyme Kinetics for Mechanism of Action
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki), kinetic studies are performed.
-
Experimental Setup:
-
The assay is set up similarly to the IC50 determination.
-
The reaction is performed with varying concentrations of the substrate (ADMA) in the presence of a fixed concentration of the inhibitor.
-
This is repeated for several different fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration.
-
The data is fitted to the Michaelis-Menten equation to determine the apparent Vmax and Km values at each inhibitor concentration.
-
A Lineweaver-Burk plot (or other linearized plots like Hanes-Woolf or Eadie-Hofstee) is generated to visualize the mechanism of inhibition.
-
The Ki value is calculated by fitting the data to the appropriate inhibition model equation.
-
Conclusion
This guide provides a framework for the comparative evaluation of enzyme inhibitors, using the hypothetical case of this compound as a DDAH1 inhibitor. While direct experimental evidence for this specific activity is currently lacking, its chemical structure provides a rationale for such an investigation. A thorough head-to-head comparison with established inhibitors like L-257 and ZST316, utilizing the detailed experimental protocols outlined, would be necessary to validate this hypothesis and determine its potential as a pharmacological tool or therapeutic agent. The principles and methodologies described herein are broadly applicable to the study of other enzyme inhibitors and their targets.
References
- Willis, L. M., & Tyml, K. (2000). In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. Journal of Surgical Research, 93(2), 237-241.
-
Hecker, M., et al. (1995). Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages. PubMed. Retrieved from [Link]
- Tommasi, S., et al. (2018). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. Molecules, 23(11), 2989.
-
LookChem. (n.d.). Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. Retrieved from [Link]
- Al-Mutairi, S., et al. (2024). Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. RSC Advances, 14(14), 9619-9630.
-
Shirendeb, U., et al. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. ResearchGate. Retrieved from [Link]
- Shirendeb, U., et al. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. Molecules, 27(16), 5157.
-
Patsnap Synapse. (2024). What are NOS inhibitors and how do they work?. Retrieved from [Link]
- D'Ascenzio, M., et al. (2024). Synthesis of Arginase Inhibitors: An Overview. Pharmaceutics, 16(1), 117.
- Musella, S., et al. (2023). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 66(15), 10245-10279.
- Satta, E., et al. (2021). Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method. Pharmaceutics, 13(9), 1349.
-
Al-Mutairi, S., et al. (2024). Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal stru. RSC Publishing. Retrieved from [Link]
- Wang, Y., et al. (2014). A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide. Journal of Pharmacology and Experimental Therapeutics, 351(1), 103-111.
-
LookChem. (n.d.). Cas 5638-78-8, morpholine-4-carboximidamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Morpholinecarboximidamide, sulfate (2:1). Retrieved from [Link]
-
ChemBK. (2024). MORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine-4-carboximidamide Hydrobromide. Retrieved from [Link]
-
Journal of Clinical Investigation. (1941). COMPARATIVE STUDIES OF THE CHEMICAL CHANGES OCCURRING IN SULFONAMIDE DRUGS DURING THERAPY IN MAN. Retrieved from [Link]
- Al-Warhi, T., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195567.
- Munir, R., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Journal of Molecular Structure, 1307, 137955.
-
ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]
Sources
- 1. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Morpholinecarboximidamide, sulfate (2:1) | C10H24N6O6S | CID 205052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. aceschem.com [aceschem.com]
- 5. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
- 6. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. lookchem.com [lookchem.com]
- 10. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Morpholine-4-carboximidamide Sulfate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of chemical reagents are paramount to this principle. This guide provides an in-depth, procedural framework for the safe disposal of morpholine-4-carboximidamide sulfate, ensuring the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Reactivity
This compound is a guanidine derivative that requires careful handling due to its toxicological profile. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1] A thorough understanding of its chemical properties is the foundation of a safe disposal plan.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₄N₆O₆S | PubChem[1] |
| Molecular Weight | 356.4 g/mol | PubChem[1] |
| Appearance | White crystalline powder | ChemBK[2] |
| Solubility | Soluble in water | ChemBK[2] |
The guanidinium group in the molecule imparts a high degree of basicity.[3] Guanidine derivatives are generally stable under neutral and acidic conditions but can undergo hydrolysis in the presence of a strong base to form the corresponding urea derivative.[4] The morpholine component is stable up to 150°C but will undergo thermal degradation at higher temperatures.[5]
Regulatory Framework: Adherence to EPA and RCRA Guidelines
In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][6] this compound, due to its toxicity, falls under the category of hazardous waste. This necessitates a "cradle-to-grave" management approach, meaning the waste must be tracked from its generation to its final disposal.[6]
All laboratory personnel handling this compound must be trained on hazardous waste management procedures, including proper labeling, storage, and disposal protocols.[1]
Disposal Decision Workflow
The selection of an appropriate disposal method depends on the quantity of waste, available facilities, and local regulations. The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocols
Based on the hazard profile and regulatory requirements, two primary disposal methods are recommended: chemical neutralization for small quantities and high-temperature incineration for bulk amounts.
Chemical Neutralization (Alkaline Hydrolysis) for Small Quantities
This method is suitable for small amounts of this compound typically generated in a research laboratory setting. The principle behind this method is the base-catalyzed hydrolysis of the guanidine group.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (10 M)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.
Procedure:
-
Preparation: Work in a well-ventilated fume hood. Ensure all necessary PPE is worn.
-
Dissolution: Dissolve the this compound waste in a minimal amount of water in a suitable container (e.g., a borosilicate glass beaker).
-
Neutralization: Slowly add 10 M sodium hydroxide solution while stirring continuously. The addition of a strong base will initiate the hydrolysis of the guanidine group.
-
Monitoring: Monitor the pH of the solution. Continue adding sodium hydroxide until the pH is consistently above 12.
-
Reaction Time: Allow the reaction to proceed for at least 24 hours at room temperature with continuous stirring to ensure complete hydrolysis.
-
Final pH Adjustment: After 24 hours, check the pH again. If necessary, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid).
-
Disposal of Neutralized Solution: The resulting neutralized solution, containing morpholine, urea derivatives, and sodium sulfate, can be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. It is crucial to confirm with your institution's environmental health and safety (EHS) office before drain disposal.
High-Temperature Incineration for Bulk Quantities
For larger quantities of this compound, high-temperature incineration is the most effective and environmentally sound disposal method.[7] This process destroys the organic components of the molecule at high temperatures.
Procedure:
-
Packaging: The waste must be packaged in a properly labeled, sealed, and compatible container. The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".[8]
-
Storage: Store the packaged waste in a designated satellite accumulation area within the laboratory.[8] This area must be secure and away from incompatible materials.
-
Licensed Waste Hauler: Arrange for a licensed hazardous waste hauler to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[9]
-
Incineration Parameters: The TSDF will incinerate the waste in a controlled environment. The incineration of organic compounds containing sulfur and nitrogen requires specific conditions to minimize air pollution:
-
Temperature: The incinerator should operate at a high temperature (typically >850°C) to ensure complete combustion.
-
Afterburner: An afterburner is necessary to destroy any potentially harmful organic byproducts.
-
Scrubbers: The incinerator must be equipped with scrubbers to remove acidic gases such as sulfur oxides (SOx) and nitrogen oxides (NOx) that are formed during the combustion of the sulfate and morpholine components.[10][11]
-
-
Ash Disposal: The resulting ash from the incineration process must be disposed of in a secure hazardous waste landfill.[12]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Procedure:
-
Evacuate and Secure: Evacuate the immediate area of the spill. Restrict access to the area.
-
Personal Protection: Don appropriate PPE, including a respirator if the spill generates dust.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[13] Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and water.
-
Waste Disposal: All contaminated materials (absorbents, PPE, etc.) must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a regulatory requirement but a reflection of a laboratory's commitment to scientific excellence and ethical practice. By understanding the chemical's hazards, adhering to regulatory guidelines, and implementing the detailed procedures outlined in this guide, researchers can ensure a safe working environment and contribute to the protection of our planet.
References
-
AIChE. (2018). Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting Proceedings. Available at: [Link]
-
PubChem. (n.d.). 4-Morpholinecarboximidamide, sulfate (2:1). National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. Retrieved from [Link]
-
OSTI.GOV. (1995). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. Retrieved from [Link]
-
OSTI.GOV. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. Retrieved from [Link]
-
ChemBK. (n.d.). MORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT. Retrieved from [Link]
-
Medical ECONET. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?. Retrieved from [Link]
-
U.S. EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Britannica. (n.d.). Hazardous-waste management. Retrieved from [Link]
-
U.S. EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
-
UGA Open Scholar. (n.d.). Georgia Farm-A-Syst: Hazardous Materials Storage: Handling and Waste Disposal. Retrieved from [Link]
-
U.S. EPA. (2025). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20070161821A1 - Method for removal of guanidine compound from aqueous media.
- Google Patents. (n.d.). US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
-
JAPCA. (n.d.). The Sulfur Balance of Incinerators. Retrieved from [Link]
-
U.S. EPA. (n.d.). Destroying Chemical Wastes in Commercial Scale Incinerators. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
-
ResearchGate. (2025). Fate of sulfur and chlorine during co-incineration of municipal solid waste and industrial organic solid waste. Retrieved from [Link]
-
PubMed. (2024). Fate of sulfur and chlorine during co-incineration of municipal solid waste and industrial.... Retrieved from [Link]
-
Encyclopedia.pub. (2022). Organometallic Chemistry of Guanidines. Retrieved from [Link]
Sources
- 1. needle.tube [needle.tube]
- 2. Thermolysis of Morpholine in Water and Superheated Steam | Semantic Scholar [semanticscholar.org]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 6. urgent.supply [urgent.supply]
- 7. Hazardous-waste management - Treatment, Storage, Disposal | Britannica [britannica.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epa.gov [epa.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Hazardous waste - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of Morpholine-4-carboximidamide Sulfate
Welcome to your comprehensive guide on the safe handling of Morpholine-4-carboximidamide sulfate (CAS No: 17238-55-0). This document provides essential, field-tested guidance to ensure your safety and the integrity of your research. As scientists, our pursuit of innovation must be built on a foundation of rigorous safety protocols. This guide moves beyond mere compliance, offering a framework for understanding the "why" behind each safety measure, empowering you to make informed decisions in the laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound, a guanidine derivative, is a valuable compound in various research applications, including as an antiviral and antineoplastic agent.[1] However, its utility is accompanied by significant health hazards that demand respect and meticulous handling. According to aggregated GHS data and safety data sheets, this compound is classified as:
-
Harmful if swallowed, in contact with skin, or if inhaled. [2][3][4]
-
Causes skin irritation and serious eye irritation. [2][3][4][5][6][7]
These classifications are not just warnings; they are directives. Skin or eye contact can lead to immediate irritation and potential damage. Inhalation of the dust can irritate the respiratory tract, and ingestion or dermal absorption can lead to systemic toxicity. Our primary objective is to prevent any direct contact with the substance through the consistent and correct use of Personal Protective Equipment (PPE).
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table summarizes the required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Dust Activities (e.g., handling sealed containers, visual inspection) | Safety glasses with side shields | Nitrile rubber gloves | Laboratory coat | Not generally required |
| Solid Handling & Weighing (e.g., weighing powder, preparing solutions) | Tightly fitting safety goggles or a face shield | Nitrile rubber gloves (minimum 0.11mm thickness) | Laboratory coat, chemical-resistant apron | N95/P95 (US) or P1/FFP1 (EU) dust mask. If ventilation is poor, a higher-level respirator may be needed.[9] |
| Solution Handling (e.g., transfers, reactions) | Chemical safety goggles | Nitrile rubber gloves | Laboratory coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a lab coat | Air-purifying respirator with appropriate cartridges for organic vapors and particulates |
The Rationale Behind the Gear: An Expert's Perspective
-
Eye Protection: The risk of serious eye irritation necessitates robust protection.[2][4][6][7] Standard safety glasses offer minimal protection from splashes or airborne dust. Safety goggles provide a seal around the eyes, which is critical when handling the solid form of the chemical. A face shield should be used in conjunction with goggles during high-risk activities like spill cleanup to protect the entire face.
-
Hand Protection: Nitrile rubber gloves are recommended for their chemical resistance.[9][10] It's crucial to inspect gloves for any signs of degradation or perforation before use. After handling the compound, gloves must be disposed of as contaminated waste.[9] Never reuse disposable gloves.
-
Body Protection: A standard laboratory coat is the minimum requirement. For tasks with a higher risk of splashes or spills, such as large-scale solution preparation or spill cleanup, a chemical-resistant apron or a full protective suit is essential to prevent skin contact.[9][11]
-
Respiratory Protection: The fine, dusty nature of many solid chemicals, including this one, presents a significant inhalation hazard.[9][10][12] All weighing and handling of the solid compound should be performed within a ventilated enclosure (e.g., a chemical fume hood or a powder-containment balance hood). If this is not feasible, respiratory protection is mandatory. An N95 or equivalent respirator will protect against airborne particulates.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific exposure risks.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized procedure is critical for minimizing risk.
1. Preparation and Pre-Handling Check:
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest eyewash station and safety shower and verify they are unobstructed.[11]
-
Confirm that a chemical spill kit is readily available.
-
Perform a pre-use inspection of all PPE for damage.
-
Set up all necessary apparatus and reagents before handling the compound.
2. Donning PPE:
-
The order is crucial for preventing cross-contamination.
-
Step 1: Don laboratory coat and/or apron.
-
Step 2: Don respiratory protection, if required. Ensure a proper fit-check is performed.
-
Step 3: Don eye/face protection.
-
Step 4: Don gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
3. Handling the Compound:
-
All handling of the solid that could generate dust must be done in a chemical fume hood or other ventilated enclosure.[9][11]
-
Use non-sparking tools for transfers.[13]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Doffing PPE:
-
This process is designed to prevent contact with any contamination on the exterior of the PPE.
-
Step 1: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Step 2: Remove lab coat or apron, turning it inside out as it is removed.
-
Step 3: Remove eye/face protection.
-
Step 4: Remove respirator, if worn.
Emergency Response and Disposal Plan
Emergency Procedures - In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Disposal Plan: All waste materials must be treated as hazardous waste.
-
Solid Waste: Unused this compound and any materials used for spill cleanup (e.g., absorbent pads) should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: All disposable PPE, such as gloves and dust masks, must be disposed of in the designated hazardous waste container immediately after use.
-
Empty Containers: "Empty" containers may still retain product residue and should be treated as hazardous waste.
-
Waste Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[6][8][9] Do not dispose of this chemical down the drain.[10][13]
By integrating these protocols into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- Material Safety Data Sheet - Guanidine Nitrate, 98%. Cole-Parmer.
- Safety Data Sheet: Guanidine hydrochloride. Carl ROTH.
- 4-Morpholinecarboximidamide, sulfate (2:1) | C10H24N6O6S | CID 205052. PubChem.
- Safety Data Sheet Guanidine Hydrochloride. BioSpectra, Inc.
- Guanidine SDS, 113-00-8 Safety Data Sheets. ECHEMI.
- Chemical Safety Data Sheet MSDS / SDS - MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. ChemicalBook.
- Guanidine hydrochloride. Apollo Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- morpholine-4-carboximidamide (cas 5638-78-8) SDS/MSDS download. Guidechem.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. ChemicalBook.
- Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE. lookchem.
- MORPHOLINE-4-SULFONYL CHLORIDE SDS, 1828-66-6 Safety Data Sheets. ECHEMI.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Morpholinecarboximidamide, sulfate (2:1) | C10H24N6O6S | CID 205052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. biospectra.us [biospectra.us]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. guidechem.com [guidechem.com]
- 13. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
